Licochalcone B

Catalog No.
S533102
CAS No.
58749-23-8
M.F
C16H14O5
M. Wt
286.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Licochalcone B

CAS Number

58749-23-8

Product Name

Licochalcone B

IUPAC Name

(E)-3-(3,4-dihydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one

Molecular Formula

C16H14O5

Molecular Weight

286.28 g/mol

InChI

InChI=1S/C16H14O5/c1-21-16-11(5-9-14(19)15(16)20)4-8-13(18)10-2-6-12(17)7-3-10/h2-9,17,19-20H,1H3/b8-4+

InChI Key

DRDRYGIIYOPBBZ-XBXARRHUSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Licochalcone B; Licochalcone-B; LicoB; Lico-B; Lico B;

Canonical SMILES

COC1=C(C=CC(=C1O)O)C=CC(=O)C2=CC=C(C=C2)O

Isomeric SMILES

COC1=C(C=CC(=C1O)O)/C=C/C(=O)C2=CC=C(C=C2)O

The exact mass of the compound Licochalcone B is 286.0841 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Propiophenones - Chalcones - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Chalcones and dihydrochalcones [PK1212]. However, this does not mean our product can be used or applied in the same or a similar way.

Comprehensive Pharmacological Review of Licochalcone B: Mechanisms, Experimental Data, and Therapeutic Potential

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the review.

Introduction and Chemical Background

Licochalcone B (LicB) is a naturally occurring chalcone derivative predominantly isolated from the roots and rhizomes of Glycyrrhiza species, particularly Glycyrrhiza uralensis and Glycyrrhiza glabra, commonly known as licorice. As a member of the chalcone family, LicB features a characteristic chemical structure consisting of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, which forms the central pharmacophore responsible for its diverse biological activities [1] [2]. This fundamental structure enables LicB to interact with multiple molecular targets through various mechanisms, including electron delocalization and hydrogen bonding, contributing to its significant pharmacological potential.

Licorice has been employed for centuries in traditional medicine systems across various cultures, primarily for its anti-inflammatory, antiviral, and detoxification properties. Within the complex phytochemical profile of licorice, LicB has emerged as a promising lead compound with multifaceted biological activities that have attracted considerable scientific attention in recent years [1]. Modern pharmacological research has systematically investigated these traditional claims, revealing that LicB exhibits a wide spectrum of therapeutic properties, including anti-inflammatory, anticancer, neuroprotective, hepatoprotective, and antioxidant effects [1] [2]. The compound's ability to modulate multiple signaling pathways simultaneously positions it as a valuable candidate for drug development, particularly for complex multifactorial diseases.

The therapeutic significance of LicB extends beyond its direct biological activities to its potential as a structural template for synthetic optimization. Researchers have recognized that the chalcone scaffold of LicB offers opportunities for chemical modifications that could enhance its potency, selectivity, and pharmacokinetic properties [3]. This review comprehensively examines the current state of knowledge regarding LicB's pharmacological properties, with particular emphasis on its mechanism of action, quantitative potency data, experimental methodologies, and potential clinical applications, providing drug development professionals with a thorough resource for advancing research on this promising natural product.

Anti-inflammatory and Immunomodulatory Properties

Key Mechanisms and Signaling Pathways

This compound exhibits potent anti-inflammatory effects through multiple interconnected mechanisms, primarily targeting key inflammatory signaling pathways. A significant mechanism involves the direct inhibition of the NLRP3 inflammasome, a critical component of the innate immune response implicated in various inflammatory pathologies. LicB achieves this by binding to NEK7, thereby disrupting the interaction between NEK7 and NLRP3, which subsequently suppresses inflammasome activation [1]. This mechanism has demonstrated efficacy in murine models of NLRP3-driven diseases, including non-alcoholic steatohepatitis, LPS-induced septic shock, and peritonitis [1].

Beyond inflammasome regulation, LicB modulates other pivotal inflammatory pathways. It effectively suppresses PKA activation, leading to inhibition of LPS-stimulated NF-κB phosphorylation at serine 276, which ultimately blocks the transcriptional activity of this master regulator of inflammation [1]. This suppression results in decreased production of pro-inflammatory mediators such as nitric oxide (NO), TNF-α, and MCP-1 in RAW264.7 macrophages [1]. Additionally, LicB activates the Nrf2 pathway, a crucial cellular defense mechanism against oxidative stress, while concurrently inhibiting the NF-κB pathway, creating a dual mechanism that attenuates inflammatory responses [1]. LicB also demonstrates direct enzyme inhibitory activity against 15-lipoxygenase (15-LOX), with a half-maximal inhibitory concentration (IC50) of 9.67 μM, through interactions with specific amino acid residues (Thr412, Arg415, Val420, Thr429, Ile602, and Trp606) within the enzyme's active site [1].

More recently, research has revealed that LicB inhibits the cGAS-STING signaling pathway, which plays a pivotal role in autoimmune diseases [4]. By targeting the STING-TBK1-IRF3 signal axis, LicB effectively reduces type I interferon responses, highlighting its potential for treating conditions characterized by aberrant interferon activation, such as Aicardi-Goutières syndrome [4]. This multifaceted immunomodulatory activity positions LicB as a promising therapeutic candidate for a broad spectrum of inflammatory and autoimmune conditions.

Quantitative Data on Anti-inflammatory Effects

Table 1: Quantitative Anti-inflammatory Effects of this compound

Experimental Model Measured Effect Potency/Result Citation
RAW264.7 cells LPS-induced NO production inhibition IC50 = 8.78 μM [1]
15-Lipoxygenase enzyme Direct enzyme inhibition IC50 = 9.67 μM [1]
LPS-stimulated RAW264.7 cells TNF-α release inhibition Significant reduction [1]
LPS-stimulated macrophages IL-6 and PGE2 inhibition Significant reduction [1]
BDE-47-stimulated RAW264.7 cells Oxidative damage protection Nrf2 activation & NF-κB inhibition [1]
Trex1-/- mouse model (autoimmunity) Systemic inflammation reduction Significant protection [4]
Experimental Protocols for Anti-inflammatory Studies

Cell-based Anti-inflammatory Assays: Standard protocols for evaluating LicB's anti-inflammatory effects typically involve macrophage culture systems, particularly the RAW264.7 murine macrophage cell line. Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 atmosphere [1]. For experimentation, cells are pretreated with varying concentrations of LicB (typically 1-100 μM) for 1-2 hours prior to stimulation with lipopolysaccharide (LPS) (100 ng/mL to 1 μg/mL) for 12-24 hours [1]. Following treatment, nitric oxide production is quantified by measuring nitrite accumulation in the culture supernatant using the Griess reaction. Pro-inflammatory cytokine levels (TNF-α, IL-6, IL-1β) are typically assessed using enzyme-linked immunosorbent assays (ELISA), while protein expression of key signaling molecules (NF-κB, NLRP3, NEK7) is analyzed via western blotting [1].

In vivo Inflammation Models: For evaluation of LicB's effects in whole organisms, researchers commonly employ murine models of inflammation. In the LPS-induced acute lung injury model, C57BL/6 mice (6-8 weeks old, 20-22 g) are randomly divided into experimental groups (typically n=8) [5]. LicB is administered via intraperitoneal injection or oral gavage at varying doses (10-40 mg/kg) prior to or following LPS challenge (5 mg/kg) [5]. Animals are monitored for clinical signs of inflammation, and bronchoalveolar lavage fluid (BALF) is collected for analysis of inflammatory cell infiltration and cytokine production. Lung tissues are harvested for histopathological examination, measurement of oxidative stress markers (MDA, SOD, GSH), and protein expression analysis [5]. For NLRP3-specific models, mice are challenged with monosodium urate crystals to induce peritonitis or fed a methionine-choline deficient diet to induce steatohepatitis, with LicB treatment administered to evaluate therapeutic efficacy [1].

Anticancer Properties and Mechanisms

Multifaceted Antitumor Activities

This compound demonstrates broad-spectrum anticancer activity through diverse mechanisms that target fundamental hallmarks of cancer. In osteosarcoma models, LicB exhibits a dose-dependent inhibitory effect on MG-63 and U2OS cell growth by simultaneously inducing both apoptosis and autophagy [1]. At the molecular level, LicB treatment reduces anti-apoptotic protein Bcl-2 while increasing pro-apoptotic Bax expression, resulting in the activation of executor caspases [1]. Concurrently, LicB enhances autophagic flux by upregulating key autophagy markers including Beclin1, Atg7, and LC3B, while simultaneously inhibiting the PI3K/AKT/mTOR pathway, a crucial regulator of cell survival and proliferation [1].

In lung cancer models, LicB has been shown to inhibit the EGFR and MET signaling pathways, inducing mitochondrial dysfunction and endoplasmic reticulum stress in HCC827 cells [3]. This dual stress induction leads to loss of mitochondrial membrane potential, cytochrome c release, and subsequent activation of the caspase cascade [3]. Additionally, LicB treatment promotes cell cycle arrest at the G2/M phase through modulation of cyclinB1, CDC2, and p27 protein expression, effectively halting cancer cell proliferation [3]. For hepatocellular carcinoma, LicB activates both the extrinsic and intrinsic apoptosis pathways by upregulating death receptor expression (TNFR1, Fas, Fas-L) and initiating mitochondrial membrane permeabilization [3].

The compound also demonstrates anti-metastatic potential by inhibiting processes essential for cancer dissemination. In various cancer models, LicB has been shown to suppress epithelial-to-mesenchymal transition, reduce matrix metalloproteinase activity, and inhibit cell migration and invasion capabilities [3]. This multifaceted approach targeting multiple hallmarks of cancer simultaneously makes LicB a promising candidate for further development as an anticancer therapeutic, either as a single agent or in combination with existing treatments.

Quantitative Anticancer Efficacy Data

Table 2: Anticancer Effects of this compound Across Cancer Types

| Cancer Type | Experimental Model | Key Effects | Potency/Concentration | |-----------------|------------------------|-----------------|----------------------------| | Osteosarcoma | MG-63 and U2OS cells | Apoptosis induction, autophagy activation, PI3K/AKT/mTOR inhibition | Dose-dependent effect (specific IC50 not provided) | [1] | | Lung Cancer | HCC827 cells | Cell cycle arrest (G2/M), mitochondrial dysfunction, EGFR and MET inhibition | 5-15 μM | [3] | | Liver Cancer | HepG2 cells | Activation of extrinsic and intrinsic apoptosis pathways | 10-120 μM | [3] | | Various Cancers | Multiple cell lines | Inhibition of proliferation, migration, and invasion | Varying by cell type | [3] |

Experimental Protocols in Cancer Research

In vitro Anticancer Activity Assessment: Standard protocols for evaluating LicB's anticancer effects begin with cell viability assays using established cancer cell lines. The Cell Counting Kit-8 (CCK-8) assay is commonly employed, where cells are plated in 96-well plates at a density of 1 × 10^4 cells/mL and treated with varying concentrations of LicB (typically ranging from 1 to 100 μM) for 24-72 hours [5]. Following incubation, CCK-8 solution is added to each well and incubated for an additional 1-4 hours, after which absorbance is measured at 450 nm using a microplate reader [5]. For apoptosis detection, the Annexin V-FITC/PI double staining method is widely used. Cells are harvested after LicB treatment, resuspended in binding buffer, and stained with Annexin V-FITC and propidium iodide for 15 minutes in the dark before analysis by flow cytometry [5].

Mechanistic Studies: To investigate the molecular mechanisms underlying LicB's anticancer effects, researchers typically employ western blot analysis for protein expression profiling. Cells are lysed using RIPA buffer supplemented with protease and phosphatase inhibitors, and protein concentrations are determined using the BCA assay [1]. Equal amounts of protein are separated by SDS-PAGE and transferred to PVDF membranes, which are then blocked with 5% non-fat milk and incubated with primary antibodies overnight at 4°C [1]. Key targets include apoptosis-related proteins (Bcl-2, Bax, cleaved caspase-3), autophagy markers (LC3B, p62, Beclin1), and pathway proteins (phospho-AKT, phospho-mTOR) [1]. For cell cycle analysis, researchers use propidium iodide DNA staining followed by flow cytometry. Treated cells are fixed in 70% ethanol, treated with RNase A, and stained with propidium iodide before analysis of DNA content [3].

Migration and Invasion Assays: The transwell assay system is commonly utilized to evaluate LicB's effects on cancer cell motility and invasion. For migration assays, cells suspended in serum-free medium are placed in the upper chamber, while medium containing 10% FBS as a chemoattractant is placed in the lower chamber [3]. For invasion assays, the membrane is coated with Matrigel to simulate the extracellular matrix. After LicB treatment and incubation, cells that migrate or invade through the membrane are fixed, stained, and counted under a microscope [3].

Other Pharmacological Activities

Neuroprotective Effects

This compound demonstrates significant neuroprotective potential through multiple mechanisms targeting various aspects of neuronal damage. In experimental models of cerebral ischemia, LicB ameliorated memory impairments and neurological deficits in the Middle Cerebral Artery Occlusion (MCAO) mouse model [1]. Histological examinations revealed that LicB-mediated improvements in neuronal injury and apoptosis were accompanied by the downregulation of apoptosis-related proteins [1]. Furthermore, LicB attenuated post-MCAO reductions in brain-derived neurotrophic factor (BDNF) and nerve growth factor levels, suggesting enhanced neurotrophic support [1]. Additional mechanisms include suppression of oxidative stress and neuroinflammation, as evidenced by increased superoxide dismutase (SOD) and glutathione (GSH) levels, elevated IL-4, and reduced malondialdehyde (MDA), inducible nitric oxide synthase (iNOS), and TNF-α levels [1].

In models of oxidative stress-induced neuronal damage, LicB reduced apoptosis and cytotoxicity in H2O2-stimulated PC-12 cells by activating ATG7-dependent autophagy and the SIRT1/AMPK signaling pathway [1]. This was demonstrated by increased LC3-II levels and reduced p62 levels in both neural cells and Caenorhabditis elegans models [1]. For Alzheimer's disease pathology, LicB has shown promise in inhibiting the self-aggregation of Aβ42 and disassembling pre-formed Aβ42 fibrils [1]. Computational analysis revealed that LicB inhibits Aβ42 self-aggregation by forming two hydrogen bonds with Lys28 and obstructing salt bridge interaction at the C-terminus of Aβ42 [1]. These multifaceted neuroprotective mechanisms position LicB as a promising candidate for further development against various neurological disorders.

Hepatoprotective Effects

LicB demonstrates significant liver-protecting properties against various hepatotoxic insults. In studies examining Psoraleae fructus (PF)-induced liver injury—a model of herb-induced liver injury (HILI)—LicB exhibited notable protective effects when coincubated with known hepatotoxic compounds including bavachin (BAV), bakuchiol (BAK), and psoralidin (PSO) [6]. The mechanisms underlying this hepatoprotection involve the modulation of oxidative stress and inflammatory responses, primarily through regulation of the PI3K-Akt and NF-κB signaling pathways [6]. Integrated metabolomics analyses further revealed that LicB significantly reverses disturbances in glycerophospholipid and glutathione metabolism induced by hepatotoxic compounds, suggesting a holistic approach to liver protection [6].

The hepatoprotective efficacy of LicB has been demonstrated in both in vitro and in vivo models. In human hepatocyte (L02) cultures, LicB pretreatment concentration-dependently ameliorated chemical-induced cytotoxicity, as assessed by cell viability assays and apoptosis markers [6]. In murine models, LicB administration significantly reduced systemic inflammation and histological markers of liver damage, supporting its potential clinical application in drug-induced liver injury [6]. These findings are particularly relevant given the increasing incidence of HILI and the limited therapeutic options currently available, highlighting LicB's potential as both a preventive and therapeutic agent for various forms of chemical-induced liver damage.

Additional Pharmacological Activities

Skeletal Muscle Effects: Recent research has revealed that LicB promotes myoblast differentiation and proliferation by inhibiting myostatin (MSTN), a key negative regulator of muscle growth [1]. Additionally, LicB regulates markers of muscle atrophy (atrogin1 and MuRF1), suggesting potential applications in sarcopenia and muscle-wasting conditions [1]. These effects on muscle regeneration and anti-aging properties enhance the therapeutic narrative of LicB as a clinical candidate for musculoskeletal disorders.

Radioprotective Properties: Emerging evidence indicates that LicB provides protection against radiation damage through multiple pathways, including reduction of DNA damage, scavenging of reactive oxygen species, and inhibition of inflammatory responses [7]. Studies have demonstrated that LicB administered at 40 mg/kg significantly improved survival in radiation-exposed mice, suggesting its potential as a radioprotective agent [7]. This application is particularly relevant for radiation therapy in cancer treatment and for protection against environmental radiation exposure.

Metabolic Effects: LicB has demonstrated potential in diabetes management through its strong binding to the catalytic site of DPP4 and concentration-dependent inhibition of its activity, suggesting its use as an antidiabetic agent [1]. This dipeptidyl peptidase-4 inhibitory activity positions LicB as a potential natural product-based approach for managing type 2 diabetes, either alone or in combination with existing therapies.

Therapeutic Potential and Challenges

The multifaceted nature of this compound's biological activities positions it as a promising lead compound for drug development across multiple therapeutic areas. Its ability to simultaneously modulate multiple signaling pathways—including PI3K/Akt/mTOR, NF-κB, Nrf2, and NLRP3—makes it particularly attractive for treating complex multifactorial diseases characterized by inflammation, oxidative stress, and cellular proliferation [1] [2]. The convergence of its anti-inflammatory, antioxidant, and pro-apoptotic activities suggests potential applications in conditions ranging from autoimmune disorders to cancer, while its neuroprotective and hepatoprotective effects indicate utility in degenerative and toxic injury models [1] [6].

Despite the promising preclinical profile, several challenges must be addressed to advance LicB toward clinical application. One significant concern is the potential toxicity associated with 11β-hydroxysteroid dehydrogenase type 2 inhibition, with reported half-maximal inhibitory concentration values of 31.85 µM and 56.56 µM in human and rat enzymes, respectively [7]. This activity could potentially lead to mineralocorticoid excess-like effects, necessitating careful dose optimization or chemical modification to mitigate this off-target effect. Additionally, while numerous in vitro studies have established LicB's mechanisms of action, comprehensive in vivo pharmacokinetic studies are still relatively limited, particularly regarding its bioavailability, metabolism, and tissue distribution [3].

Table 3: Summary of this compound's Therapeutic Potential and Limitations

| Therapeutic Area | Potential Applications | Key Challenges | Research Needs | |----------------------|---------------------------|-------------------|-------------------| | Inflammation & Autoimmunity | NLRP3-mediated diseases (steatohepatitis, peritonitis), cGAS-STING-dependent autoimmunity | Tissue-specific efficacy, long-term safety | Clinical trials in specific patient populations | [1] [4] | | Cancer | Osteosarcoma, lung cancer, liver cancer, other solid tumors | Selectivity for cancer vs. normal cells, potential toxicity | Combination therapy studies, nanoparticle delivery systems | [1] [3] | | Neurodegenerative Disorders | Alzheimer's disease, stroke, oxidative stress-related neurodegeneration | Blood-brain barrier penetration | Brain delivery optimization, chronic toxicity studies | [1] | | Metabolic Diseases | Diabetes, muscle-wasting conditions | Bioavailability, precise target engagement | Formulation development, prodrug approaches | [1] | | Radioprotection | Radiation therapy side effects, environmental exposure | Optimal dosing regimen | Human safety studies, formulation for clinical use | [7] |

Future research directions should focus on addressing these challenges through structural optimization to enhance potency and selectivity while reducing potential toxicity. The development of novel formulation strategies, such as nanoparticle-based delivery systems, could improve LicB's bioavailability and tissue targeting [3]. Additionally, more systematic in vivo studies are needed to establish dosing regimens, toxicity profiles, and therapeutic windows across different disease models. The promising preclinical evidence summarized in this review provides a strong foundation for these further investigations, moving LicB closer to potential clinical application in multiple therapeutic areas.

Visual Representation of Key Mechanisms

The following diagram illustrates the primary molecular targets and signaling pathways modulated by this compound, integrating its anti-inflammatory, anticancer, and cytoprotective mechanisms:

G cluster_inflammation Anti-inflammatory Mechanisms cluster_cancer Anticancer Mechanisms cluster_protection Cytoprotective Mechanisms LicB LicB NFkB NF-κB Pathway LicB->NFkB Inhibits NLRP3 NLRP3 Inflammasome LicB->NLRP3 Inhibits NEK7 NEK7 Binding LicB->NEK7 Binds cGAS_STING cGAS-STING Pathway LicB->cGAS_STING Inhibits LOX 15-Lipoxygenase LicB->LOX Inhibits IC₅₀=9.67µM PKA PKA Inhibition LicB->PKA Inhibits PI3K PI3K/AKT/mTOR LicB->PI3K Inhibits Apoptosis Apoptosis Induction LicB->Apoptosis Activates CellCycle Cell Cycle Arrest (G2/M Phase) LicB->CellCycle Induces Autophagy Autophagy Activation LicB->Autophagy Activates Metastasis Metastasis Inhibition LicB->Metastasis Inhibits Nrf2 Nrf2 Pathway Activation LicB->Nrf2 Activates Neuroprotection Neuroprotective Effects LicB->Neuroprotection Hepatoprotection Hepatoprotective Effects LicB->Hepatoprotection Radioprotection Radioprotective Effects LicB->Radioprotection InflammatoryMediators Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β, PGE2) NFkB->InflammatoryMediators NLRP3->InflammatoryMediators NEK7->InflammatoryMediators cGAS_STING->InflammatoryMediators PKA->InflammatoryMediators OxidativeStress Oxidative Stress Reduction CancerCellDeath Cancer Cell Death PI3K->CancerCellDeath Apoptosis->CancerCellDeath CellCycle->CancerCellDeath Autophagy->CancerCellDeath Metastasis->CancerCellDeath Nrf2->OxidativeStress CellularProtection Cellular Protection & Tissue Repair Nrf2->CellularProtection Neuroprotection->CellularProtection Hepatoprotection->CellularProtection Radioprotection->CellularProtection

Figure 1: Comprehensive Signaling Pathways and Molecular Targets of this compound - This diagram integrates the multifaceted mechanisms underlying LicB's pharmacological effects, highlighting its interactions with key inflammatory pathways, cancer-related signaling networks, and cytoprotective systems.

Conclusion

This compound represents a promising multifaceted therapeutic agent derived from traditional medicinal plants with demonstrated efficacy across a broad spectrum of disease models. Its ability to simultaneously modulate multiple critical signaling pathways—including NLRP3 inflammasome, NF-κB, cGAS-STING, PI3K/Akt/mTOR, and Nrf2—underscores its potential for treating complex diseases characterized by inflammation, oxidative stress, and uncontrolled cell proliferation [1] [4] [2]. The comprehensive pharmacological profile outlined in this review, supported by quantitative data from rigorous experimental models, provides a strong foundation for further development of LicB as a lead compound in drug discovery.

References

Licochalcone B absorption distribution metabolism excretion

Author: Smolecule Technical Support Team. Date: February 2026

Known Pharmacological Properties of Licochalcone B (LicB)

Property / Aspect Details from Research
Natural Source Roots and stems of Glycyrrhiza species (e.g., G. uralensis, G. glabra, G. inflata) [1] [2] [3].
Core Chemical Structure A chalcone, characterized by two aromatic rings linked by an α, β-unsaturated ketone moiety [1].
Key Pharmacological Activities Anti-cancer, anti-inflammatory, antioxidant, hepatoprotective, neuroprotective, and anti-fatigue effects [1] [4] [5].

| Major Molecular Targets & Pathways | - Inflammation: Inhibits NF-κB, NLRP3 inflammasome, and cGAS-STING pathways [1] [6] [4].

  • Oxidative Stress: Activates the Keap1/Nrf2 antioxidant pathway [3] [7].
  • Cell Death & Survival: Modulates PI3K/AKT/mTOR, SIRT1/AMPK, and induces autophagy [1] [7].
  • Apoptosis: Regulates Bcl-2, Bax, and caspase proteins [1] [2]. |

Experimental Models & Methodologies

For your research planning, here are experimental details from key studies that you could adapt for future ADME investigations.

  • In Vitro Cell Culture Models:

    • Cell Lines Used: Human pulmonary microvascular endothelial cells (HPMECs), neuronal PC-12 cells, C2C12 mouse myoblast cells, human bladder cancer cells (T24, EJ), and human hepatocytes (L02) [4] [2] [3].
    • Typical Treatment: Cells are pretreated with LicB (common concentration range of 10-40 μM) for 1 to 16 hours before being challenged with a stressor (e.g., LPS, H₂O₂) [3] [7].
    • Viability Assessment: Cell viability and cytotoxicity are often measured using MTT, CCK-8, or Calcein-AM/PI assays [2] [3] [7].
  • In Vivo Animal Models:

    • Common Models: C57BL/6 mice and Caenorhabditis elegans (C. elegans) are frequently used [3] [7].
    • Dosing Regimen: In a mouse model of acute lung injury, LicB was administered via oral gavage, though the specific dosage is not detailed in the available excerpts [3]. In an anti-fatigue study, mice were orally administered LicB for four weeks [8].
    • Sample Analysis: Post-administration, tissues (e.g., lung, muscle, liver) and blood are collected. Analysis includes measuring oxidative stress markers (MDA, SOD, GSH), inflammatory cytokines (TNF-α, IL-6), and performing histological examinations [1] [3] [8].
  • Mechanistic Pathway Analysis:

    • Techniques: Western blotting, ELISA, flow cytometry for apoptosis (Annexin V-FITC/PI staining), fluorescence microscopy for ROS detection (using DCFH-DA), and RNA sequencing for transcriptomic analysis [2] [3] [7].
    • Pathway Focus: As shown in the diagram below, a key mechanism of LicB's antioxidant effect is activating the Nrf2 pathway, a crucial cellular defense system [3].

G LicB This compound (LicB) Keap1 Keap1 LicB->Keap1 Interacts With Nrf2 Nrf2 Keap1->Nrf2 Releases HO1 HO-1 Nrf2->HO1 Activates Transcription NQO1 NQO1 Nrf2->NQO1 Activates Transcription

Diagram: LicB activates the Nrf2 pathway by interacting with Keap1, leading to increased expression of antioxidant enzymes like HO-1 and NQO1 [3].

Proposed Framework for Future ADME Studies

To address the ADME data gap, here is a synthesis of standard approaches you could consider, based on general ADME principles [9].

  • Absorption (A): Employ models like Caco-2 cell monolayers or Parallel Artificial Membrane Permeability Assay (PAMPA) to predict intestinal absorption. In vivo, conduct pharmacokinetic studies in rats with both intravenous (IV) and oral (PO) administration to calculate absolute oral bioavailability [9].
  • Distribution (D): After administering a radiolabeled ([¹⁴C]) version of LicB, collect tissues (brain, liver, kidney, muscle, etc.) at various time points. Measure drug concentration to determine the volume of distribution (Vd) and identify tissues where LicB accumulates [9].
  • Metabolism (M): Incubate LicB with liver microsomes or hepatocytes from various species (human, rat, mouse). Use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify metabolites formed, helping to elucidate metabolic pathways and identify the major cytochrome P450 (CYP) enzymes involved [9].
  • Excretion (E): House animals in metabolic cages after administering radiolabeled LicB. Collect urine and feces regularly over a period (e.g., 7 days) and measure the total radioactivity to determine the primary route and extent of excretion [9].

Conclusion

References

Licochalcone B NMR spectroscopy characterization

Author: Smolecule Technical Support Team. Date: February 2026

Predicted NMR Data for Licochalcone B

The table below summarizes the predicted chemical shifts for this compound, as provided by the NP-MRD database [1]. Please note that these are computational predictions and should be used as a guide.

Nucleus Solvent Data Type Key Information
¹H NMR D₂O Predicted 100 MHz, 200 MHz, 300 MHz, 400 MHz, 500 MHz, 600 MHz, 700 MHz, 800 MHz, and 900 MHz predictions available [1]
¹³C NMR D₂O Predicted 25 MHz, 50 MHz, 75 MHz, 101 MHz, 126 MHz, 151 MHz, 176 MHz, 201 MHz, and 226 MHz predictions available [1]

Experimental Protocols and Workflow

For researchers aiming to characterize this compound, especially in mixtures like plant extracts, the following workflow and methodologies are recommended based on recent research.

G Start Start: Plant Extract Sample NMR_Acquisition In situ UV-LED NMR Acquisition Start->NMR_Acquisition Data_Conversion Data Conversion to nmrPipe Format NMR_Acquisition->Data_Conversion EXSY 2D Photo-EXSY NMR (for isomers) NMR_Acquisition->EXSY For isomeric analysis CE_Processing Curvature-Edited (CE) Spectrum Generation Data_Conversion->CE_Processing Identification Identify Photoswitchable Compounds CE_Processing->Identification EXSY->Identification

Experimental workflow for identifying light-controlled compounds.

Key Acquisition Parameters

A study detailing the identification of light-controlled radical scavengers like this compound from licorice root extract used the following parameters for in situ UV-LED NMR spectroscopy [2]:

  • Instrumentation: 500 MHz Bruker Avance NEO spectrometer with a 5 mm CPP BBO probe.
  • Light Source: Fiber-coupled UV 365 nm LED.
  • Pulse Sequence: A custom 1D in situ UV-LED NMR array sequence was used.
  • Acquisition Details:
    • Time-domain points: 65536 complex points.
    • Scans: Single scan with a 90° pulse per array.
    • Total delay per array: 20 s (acquisition time + d1).
    • Total acquisition time per sample: ~21 minutes.
  • Solvent: Dimethyl sulfoxide (DMSO)-d6 with a small amount of deuterium oxide.
Data Processing for Detection in Mixtures

Due to the complexity of signals in a plant extract, a novel processing method is crucial:

  • After acquisition, the pseudo-2D NMR data is converted to nmrPipe format [2].
  • A home-built script (based on Python 3.8) is used to generate a Curvature-Edited (CE) spectrum, which helps selectively detect photoswitchable compounds in the mixture [2].
Analyzing Photoisomerization

Licochalcones can undergo trans-cis isomerization upon light exposure [2] [3]. To study this:

  • A 2D Photo-EXSY (Exchange Spectroscopy) NMR experiment can be performed [2].
  • Key parameters [2]:
    • Mixing time for UV irradiation: 1.5 s.
    • Pre-irradiation: 10 minutes of UV light before acquisition to reach an equilibrium state.
    • Spectral width: 6579 Hz in both dimensions.
    • Acquisition time: ~4 hours.

Important Structural and Analytical Insights

  • Photoswitchable Property: this compound undergoes reversible photoisomerization between its trans and cis forms under light irradiation. This property is key to its light-controlled radical scavenging ability and must be considered during NMR analysis to avoid misinterpretation of spectra [2].
  • Observing Isomerization: The trans-cis isomerization is evidenced by the appearance of two sets of resonance signals in the ¹H-NMR spectrum. For a related chalcone, the trans-olefinic protons showed a characteristic doublet with a large coupling constant (J = 15.6 Hz), while the cis-olefinic protons showed a smaller coupling constant (J = 12.8 Hz) [3].

References

Comprehensive Technical Guide to Licochalcone B: Classification, Mechanisms, and Research Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Flavonoids and Chalcone Classification

Flavonoids represent a large class of plant secondary metabolites with diverse biological activities that play crucial roles in plant defense, pigmentation, and signaling. These compounds share a common C6-C3-C6 skeletal structure consisting of two aromatic rings connected by a three-carbon bridge. Based on modifications to this basic skeleton, flavonoids are classified into seven major subclasses: flavones, flavonols, flavanones, isoflavonoids, flavanols, anthocyanins, and chalcones. Chalcones like Licochalcone B belong to the open-chain flavonoid category, characterized by a 1,3-diaryl-2-propen-1-one structure where two aromatic rings (A and B) are connected by a three-carbon α,β-unsaturated carbonyl system. This unique structure allows chalcones to exist as trans (E) and cis (Z) isomers, with the trans isomer being thermodynamically more stable due to reduced steric hindrance between the carbonyl group and ring B [1].

The α,β-unsaturated carbonyl moiety is the key pharmacophore responsible for chalcones' diverse biological activities, enabling nucleophilic addition reactions and hydrogen bonding capabilities. Natural chalcones typically feature polyhydroxylated aromatic rings, with the number and position of hydroxyl groups significantly influencing their biological activity and antioxidant potential. In plants, chalcones serve as precursors for all flavonoid classes through the flavonoid biosynthetic pathway and have been utilized in traditional medicine systems for centuries [1]. The pharmacological interest in chalcones has increased substantially in recent decades due to their broad therapeutic potential and relatively simple chemical structure that facilitates synthetic modification.

Table 1: Major Flavonoid Subclasses and Characteristics

Subclass Basic Structure Key Representatives Natural Sources
Chalcones 1,3-diaryl-2-propen-1-one This compound, isoliquiritigenin Licorice roots, legumes
Flavones 2-phenyl-4H-chromen-4-one Apigenin, luteolin Celery, parsley, chamomile
Flavonols 3-hydroxy-2-phenyl-4H-chromen-4-one Quercetin, kaempferol Onions, broccoli, apples
Flavanones 2,3-dihydro-2-phenyl-4H-chromen-4-one Naringenin, hesperetin Citrus fruits
Isoflavonoids 3-phenyl-4H-chromen-4-one Genistein, daidzein Soybeans, legumes
Flavanols 2-phenyl-3,4-dihydro-2H-chromen-3-ol Catechin, epicatechin Green tea, cocoa

| Anthocyanins | 2-phenylchromenylium | Cyanidin, delphinidin | Berries, colored fruits | [2]

This compound: Structural Properties and Natural Occurrence

This compound (C₁₆H₁₄O₅; molecular weight: 286.28 g/mol) is a natural chalcone derivative primarily isolated from the roots and stems of Glycyrrhiza species (licorice plants), particularly Glycyrrhiza uralensis, G. inflata, and G. glabra [3] [4]. Structurally, this compound features a tetrasubstituted pattern on its basic chalcone framework with specific hydroxyl and methoxy groups that contribute to its biological activity and chemical properties. The compound typically exists as the more stable trans (E) isomer, with the carbonyl group conjugated to the double bond, creating an extended π-electron system that enhances its radical scavenging capabilities [1]. This conjugation also results in a lower redox potential, facilitating electron transfer reactions that underlie its antioxidant properties.

Licorice plants containing this compound have been used in traditional medicine systems across Asia for centuries, particularly in Traditional Chinese Medicine (TCM), where they are known as "Gan Cao" and valued for their anti-inflammatory, antiviral, and detoxifying properties [3]. Modern pharmacological investigations have confirmed and expanded upon these traditional uses, identifying this compound as one of the key bioactive constituents responsible for licorice's therapeutic effects. The compound's favorable drug-like properties, including appropriate molecular size and hydrogen bonding capabilities, have positioned it as a promising lead compound for drug development across multiple therapeutic areas [1].

Biosynthesis and Classification within Flavonoid Pathway

This compound is biosynthesized through the general phenylpropanoid pathway, which bridges primary metabolism with specialized metabolite production in plants. This pathway begins with the shikimate pathway-derived amino acid phenylalanine, which is sequentially converted to cinnamic acid and then to p-coumaroyl-CoA through the actions of phenylalanine ammonia-lyase (PAL) and cinnamate-4-hydroxylase (C4H) [2]. The key enzymatic step in chalcone formation is catalyzed by chalcone synthase (CHS), a type III polyketide synthase that catalyzes the stepwise condensation of one p-coumaroyl-CoA molecule with three malonyl-CoA molecules to form tetrahydroxychalcone [5] [6]. CHS represents the first committed enzyme in the flavonoid pathway and functions as a homodimeric iterative polyketide synthase with two independent active sites that catalyze decarboxylation, condensation, and cyclization reactions [5].

A remarkable aspect of CHS is its inherent catalytic promiscuity – while its primary function is to produce chalcones, it can also generate side products such as p-coumaroyltriacetic acid lactone (CTAL) due to derailment of the chalcone-producing pathway [7]. This promiscuity adversely affects the efficiency of flavonoid biosynthesis but is believed to have served as an evolutionary basis for other plant-specific polyketide synthases like stilbene synthase (STS) and p-coumaroyltriacetic acid synthase (CTAS) [7]. To rectify this promiscuity, plants have evolved chalcone isomerase-like proteins (CHILs) that bind to CHS and enhance chalcone production while decreasing side product formation [7]. CHILs serve as metabolon components that facilitate the efficient channeling of substrates from the general phenylpropanoid pathway into flavonoid biosynthesis, and this CHIL-CHS interaction is conserved across land plants [7].

Table 2: Key Enzymes in Chalcone Biosynthesis Pathway

Enzyme EC Number Function Key Characteristics
Phenylalanine ammonia-lyase (PAL) EC 4.3.1.24 Deaminates phenylalanine to cinnamic acid Gateway enzyme from primary to secondary metabolism
Cinnamate 4-hydroxylase (C4H) EC 1.14.14.91 Hydroxylates cinnamic acid to p-coumaric acid Cytochrome P450-dependent monooxygenase
4-Coumaroyl-CoA ligase (4CL) EC 6.2.1.12 Activates p-coumaric acid to p-coumaroyl-CoA Forms CoA-thioester for CHS reaction
Chalcone synthase (CHS) EC 2.3.1.74 Condenses p-coumaroyl-CoA with 3 malonyl-CoA Type III polyketide synthase; homodimeric structure
Chalcone isomerase (CHI) EC 5.5.1.6 Cyclizes chalcone to (2S)-flavanone Enhances reaction rate 10⁷-fold over spontaneous conversion

| Chalcone isomerase-like protein (CHIL) | N/A | Binds CHS to improve catalytic specificity | Rectifies CHS promiscuity; enhances flavonoid production | [5] [7] [2]

Molecular Mechanisms and Signaling Pathways

This compound exerts its diverse pharmacological effects through modulation of multiple critical signaling pathways involved in oxidative stress response, inflammation, and cell survival. The compound demonstrates pleiotropic activity by interacting with various molecular targets, which contributes to its therapeutic potential across multiple disease contexts.

Keap1/Nrf2/ARE Pathway

The Kelch-like ECH-associated protein 1 (Keap1)/Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway represents a primary mechanism through which this compound exerts its antioxidant effects. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor Keap1, which targets Nrf2 for ubiquitination and proteasomal degradation [8]. This compound disrupts this interaction, leading to Nrf2 stabilization and subsequent nuclear translocation. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to ARE sequences in the promoter regions of numerous cytoprotective genes [8]. This binding activates the transcription of phase II detoxification enzymes including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), enhancing cellular defense against oxidative stress [8]. In experimental models of acute lung injury, this compound treatment significantly increased the protein expression levels of Nrf2, HO-1, and NQO1 while reducing Keap1 expression, demonstrating its potent antioxidant activity through this pathway [8].

NLRP3 Inflammasome Inhibition

This compound specifically inhibits the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome, a multiprotein complex that plays a critical role in the innate immune response and inflammatory diseases [3] [4]. The mechanism involves this compound directly binding to NEK7, a serine/threonine kinase that is essential for NLRP3 inflammasome assembly and activation [3]. By disrupting the NEK7-NLRP3 interaction, this compound prevents inflammasome oligomerization and subsequent caspase-1 activation, thereby inhibiting the processing and secretion of pro-inflammatory cytokines IL-1β and IL-18 [3]. This specific NLRP3 inhibitory activity has been demonstrated in murine models of NLRP3-mediated diseases, including non-alcoholic steatohepatitis, LPS-induced septic shock, and monosodium urate-induced peritonitis, highlighting the therapeutic potential of this compound for treating inflammasome-related disorders [3].

Additional Molecular Targets

Beyond these primary pathways, this compound modulates several other signaling cascades:

  • NF-κB Pathway: this compound suppresses the phosphorylation and activation of NF-κB, a master regulator of inflammation, leading to reduced expression of pro-inflammatory mediators such as TNF-α, IL-6, and MCP-1 [3].
  • PKA Signaling: The compound effectively suppresses protein kinase A (PKA) activation, which subsequently inhibits LPS-stimulated NF-κB phosphorylation at serine 276 in RAW264.7 cells [3].
  • Apoptosis Pathways: In cancer cells, this compound induces apoptosis through modulation of Bcl-2 family proteins, increasing Bax expression while reducing Bcl-2, and activating caspase-3 [3].
  • Autophagy Induction: The compound activates ATG7-dependent autophagy and the SIRT1/AMPK signaling pathway, contributing to its neuroprotective effects [3].
  • Enzyme Inhibition: this compound inhibits 15-lipoxygenase (15-LOX) with an IC₅₀ of 9.67 μM, targeting Thr412, Arg415, Val420, Thr429, Ile602, and Trp606 residues of the enzyme [3].

G cluster_1 Keap1/Nrf2 Pathway cluster_2 NLRP3 Inflammasome cluster_3 Additional Pathways LicoB This compound Keap1 Keap1 LicoB->Keap1 Inhibits NEK7 NEK7 LicoB->NEK7 Binds NFKB NF-κB Pathway LicoB->NFKB Suppresses PKA PKA Signaling LicoB->PKA Inhibits Apoptosis Apoptosis Induction LicoB->Apoptosis Induces Autophagy Autophagy Activation LicoB->Autophagy Activates LOX 15-LOX Inhibition LicoB->LOX Inhibits Nrf2 Nrf2 Keap1->Nrf2 Releases Nrf2_nuc Nrf2 (Nuclear) Nrf2->Nrf2_nuc Translocates ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds HO1 HO-1 ARE->HO1 NQO1 NQO1 ARE->NQO1 NLRP3 NLRP3 NEK7->NLRP3 Interaction Disrupted Inflammasome Inflammasome Assembly NLRP3->Inflammasome Prevents Caspase1 Caspase-1 Activation Inflammasome->Caspase1 Inhibits IL1B IL-1β/IL-18 Production Caspase1->IL1B Reduces

Diagram 1: this compound molecular targets and signaling pathways. The diagram illustrates key mechanisms including Keap1/Nrf2 activation, NLRP3 inflammasome inhibition, and modulation of additional pathways.

Quantitative Research Findings and Experimental Data

Extensive in vitro and in vivo studies have provided quantitative evidence supporting the diverse pharmacological activities of this compound. The compound demonstrates significant efficacy across multiple disease models with measurable effects on biochemical markers and physiological parameters.

In a murine model of LPS-induced acute lung injury (ALI), this compound treatment (5 mg/kg) significantly ameliorated pathological changes in lung tissue and reduced lung weight, indicating decreased edema [8]. The treatment group showed marked improvement in oxidative stress markers with increased levels of antioxidant enzymes including superoxide dismutase (SOD), glutathione peroxidase (GSH-Px), and catalase (CAT), while reducing the lipid peroxidation product malondialdehyde (MDA) [8]. Additionally, this compound administration substantially decreased pro-inflammatory cytokine levels, including TNF-α, IL-6, and IL-1β, in bronchoalveolar lavage fluid [8]. These effects were accompanied by increased protein expression of Nrf2 and its downstream targets HO-1 and NQO1, while Keap1 expression was reduced, confirming the involvement of the Keap1/Nrf2 pathway in the protective mechanism [8].

In the context of muscle fatigue and exercise performance, this compound administration (10 mg/kg/day for 4 weeks) significantly prolonged exhaustive swimming time and reduced blood lactate, ammonia, and creatine phosphokinase levels in weight-loaded forced swimming test models [9]. These effects were attributed to the activation of the PGC-1α pathway, which enhanced mitochondrial biogenesis and function, thereby improving energy metabolism and reducing exercise-induced oxidative damage [9]. Transcriptomic analysis revealed that this compound treatment promoted significant changes in the expression of genes related to fatty acid oxidation, mitochondrial function, and antioxidant defense systems in muscle tissues [9].

Table 3: Quantitative Effects of this compound in Experimental Models

Disease Model Dosage Key Findings Mechanistic Insights
LPS-induced acute lung injury [8] 5 mg/kg ↓ Lung weight, ↓ Inflammatory cells, ↓ TNF-α, IL-6, IL-1β, ↑ SOD, GSH-Px, CAT, ↓ MDA Activation of Keap1/Nrf2 pathway; ↑ HO-1, NQO1
Exercise-induced muscle fatigue [9] 10 mg/kg/day for 4 weeks ↑ Exhaustive swimming time, ↓ Blood lactate, ammonia, CPK Enhanced mitochondrial biogenesis via PGC-1α pathway
H₂O₂-induced oxidative damage in neural cells [3] 10-20 μM ↓ Apoptosis, ↓ ROS, ↓ MDA, ↑ SOD, ↑ GSH Activation of ATG7-dependent autophagy and SIRT1/AMPK pathway
Osteosarcoma cells (MG-63, U2OS) [3] 20-80 μM ↓ Cell viability, ↑ Apoptosis, ↑ Autophagy Modulation of Bcl-2/Bax ratio, caspase-3 activation, LC3B conversion
Middle Cerebral Artery Occlusion (stroke) [3] 10 mg/kg ↓ Neurological deficits, ↓ Infarct volume, ↓ Neuronal apoptosis ↓ Oxidative stress and inflammation; ↑ BDNF, NGF

In neuroprotection studies, this compound (10-20 μM) significantly reduced H₂O₂-induced apoptosis in PC-12 cells and primary neurons, decreasing intracellular ROS levels and lipid peroxidation while enhancing the activities of antioxidant enzymes [3]. These protective effects were mediated through the activation of autophagy via the SIRT1/AMPK signaling pathway, as evidenced by increased LC3-II levels and reduced p62 accumulation [3]. In a mouse model of Middle Cerebral Artery Occlusion (MCAO), this compound treatment (10 mg/kg) ameliorated memory impairments and neurological deficits, reduced infarct volume, and decreased neuronal apoptosis through downregulation of pro-apoptotic proteins and suppression of oxidative stress and inflammation [3].

Experimental Protocols and Research Methodologies

Standardized experimental protocols have been established to evaluate the pharmacological activities and mechanisms of this compound. These methodologies provide researchers with reproducible approaches to investigate the compound's effects across different biological systems.

In Vitro Cell-Based Assays

Cell Viability and Cytotoxicity Assessment: Cell viability is typically determined using the Cell Counting Kit-8 (CCK-8) assay [8]. Cells are plated in 96-well plates at a density of 1×10⁴ cells/mL and incubated for 24 hours. After treatment with this compound at various concentrations (typically 0-80 μM) for 24-48 hours, 10 μL of CCK-8 solution is added to each well and incubated for 1-4 hours. The optical density is measured at 450 nm using a microplate reader. Each concentration should be tested with at least six replicates to ensure statistical reliability [8].

Apoptosis Detection: Apoptosis is quantified using the Annexin V-FITC/PI double staining kit with flow cytometry analysis [8]. After treatment, cells are harvested, washed with phosphate-buffered saline (PBS), and resuspended in binding buffer. Annexin V-FITC (5 μL) and propidium iodide (PI, 10 μL) are added to the cell suspension, followed by incubation in the dark for 15 minutes at room temperature. Cells are then analyzed using a flow cytometer within 1 hour, with sterile water serving as a control [8].

Intracellular ROS Measurement: ROS levels are determined using 2',7'-dichlorofluorescin diacetate (DCFH-DA) staining [8]. After treatments, cells are harvested and incubated with DCFH-DA solution (10 μM) in the dark at 37°C for 30 minutes. After washing with PBS (pH 7.4), fluorescence intensity is measured using a fluorescence microscope with excitation at 488 nm and emission at 525 nm, or by flow cytometry [8].

In Vivo Animal Studies

LPS-Induced Acute Lung Injury Model: C57BL/6 male mice (6-8 weeks old, 20-22 g) are randomly allocated to experimental groups (typically n=8 per group) [8]. LPS (5 mg/kg) is administered intratracheally to induce lung injury. This compound is typically administered intraperitoneally at doses ranging from 2.5 to 10 mg/kg, with dexamethasone (5 mg/kg) often used as a positive control. Animals are euthanized 24 hours after LPS challenge, and bronchoalveolar lavage fluid (BALF) is collected for analysis of inflammatory cells and cytokines. Lung tissues are harvested for histological examination, measurement of wet/dry weight ratio, and biochemical analyses [8].

Weight-Loaded Forced Swimming Test: To evaluate anti-fatigue effects, mice are subjected to a weight-loaded forced swimming test after this compound administration (typically 10 mg/kg/day for 4 weeks) [9]. A load equivalent to 5% of body weight is attached to the tail root of each mouse, and mice are placed in a swimming pool (45 cm height, 35 cm diameter) containing water at 25°C to a depth of 30 cm. The exhaustive swimming time is recorded from the beginning of swimming until exhaustion, defined as the inability to return to the surface within 10 seconds. Blood samples are collected immediately after swimming for analysis of lactate, ammonia, creatine phosphokinase, and other biochemical parameters [9].

G cluster_in_vitro In Vitro Experiments cluster_in_vivo In Vivo Experiments cluster_omics Advanced Analyses Start Study Design Cell_culture Cell Culture (HPMECs, RAW264.7, PC-12, etc.) Start->Cell_culture Animal_prep Animal Preparation (C57BL/6 mice, 6-8 weeks) Start->Animal_prep Viability Cell Viability (CCK-8 Assay) Cell_culture->Viability Apoptosis Apoptosis Detection (Annexin V-FITC/PI) Cell_culture->Apoptosis ROS ROS Measurement (DCFH-DA Staining) Cell_culture->ROS WB Western Blot Analysis Apoptosis->WB PCR qPCR Analysis ROS->PCR Validation Experimental Validation WB->Validation Grouping Random Grouping (n=8 per group) Animal_prep->Grouping Dosing This compound Administration (2.5-10 mg/kg, i.p.) Grouping->Dosing Disease_induction Disease Induction (LPS, MCAO, etc.) Dosing->Disease_induction Sample_collection Sample Collection (BALF, tissue, blood) Disease_induction->Sample_collection Analysis Biochemical & Histological Analysis Sample_collection->Analysis RNA_seq RNA Sequencing Analysis->RNA_seq Pathway Pathway Analysis (GSEA, KEGG) RNA_seq->Pathway Molecular_modeling Molecular Docking Pathway->Molecular_modeling Molecular_modeling->Validation

Diagram 2: Experimental workflow for this compound research. The diagram outlines standard methodologies for in vitro, in vivo, and advanced analytical approaches.

Molecular Docking Studies

Protein Preparation: The three-dimensional structure of the target protein (e.g., NLRP3, KEAP1, 15-LOX) is obtained from the Protein Data Bank or modeled using homology modeling if experimental structures are unavailable. Hydrogen atoms are added, and water molecules are removed from the crystal structure. The protein structure is then energy-minimized using molecular mechanics force fields to relieve steric clashes [3] [10].

Ligand Preparation: The three-dimensional structure of this compound is constructed and energy-minimized using molecular mechanics or semi-empirical quantum mechanical methods. Conformational analysis is performed to identify the lowest energy conformation for docking studies [10].

Docking Protocol: Molecular docking is performed using software such as AutoDock Vina or Glide. The binding site is defined based on known catalytic residues or co-crystallized ligands. Docking parameters include exhaustiveness of 8-16 for Vina or standard precision (SP) and extra precision (XP) modes for Glide. The top-ranking poses are selected based on docking scores and analyzed for specific interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) with key amino acid residues [3] [10].

Conclusion and Research Perspectives

This compound represents a promising multifunctional compound with demonstrated efficacy across various disease models, particularly those involving oxidative stress, inflammation, and metabolic dysregulation. Its ability to simultaneously modulate multiple signaling pathways, including Keap1/Nrf2, NLRP3 inflammasome, and PGC-1α, positions it as an attractive lead compound for drug development. The well-defined experimental protocols and comprehensive mechanistic studies provide a solid foundation for future research and potential clinical translation.

References

what is Licochalcone B mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanisms of Action

The table below summarizes the primary mechanisms of action of Licochalcone B across different pathological contexts.

Therapeutic Area Key Molecular Targets Cellular & Biological Effects Experimental Models (Examples)
Anti-inflammatory Effects NEK7, NLRP3, PKA, NF-κB (p65), Nrf2, 15-LOX [1] [2] Inhibits inflammasome activation; reduces pro-inflammatory cytokines (TNF-α, IL-6, NO); alleviates oxidative stress [1] [2] Macrophages (RAW 264.7), LPS-induced models, murine peritonitis & septic shock models [1]
Anti-cancer Effects EGFR, MET, PI3K/AKT/mTOR, Bax/Bcl-2, Caspases, DR4/DR5, Cell Cycle Proteins (cyclin D1, p21) [1] [3] Induces apoptosis (intrinsic & extrinsic); arrests cell cycle; inhibits proliferation & metastasis; induces autophagy [1] [3] Human OSCC cells, osteosarcoma cells, hepatoma cells (HepG2), bladder cancer cells [1] [3]
Neuroprotective Effects Aβ42 aggregation, SIRT1/AMPK, ATG7, Nrf2, Apoptosis-related proteins [1] Inhibits Aβ fibril formation; reduces oxidative stress; induces autophagy; protects against neuronal apoptosis [1] PC-12 cells, SH-SY5Y cells, C. elegans, MCAO rat model of stroke [1]
Radioprotective Effects DNA damage markers, Inflammatory cytokines, ROS [4] [5] Reduces DNA damage; scavenges ROS; inhibits inflammation; boosts antioxidant levels [4] [5] HaCaT, THP-1, HAEC, RAW 264.7 cell lines; C57BL/6 mice with total-body irradiation [5]
Effects on Muscle & Metabolism MSTN, DPP4, Atrogin1, MuRF1 [1] Promotes myoblast differentiation and proliferation; inhibits muscle atrophy markers; antidiabetic potential [1] In silico, in vitro, and in vivo models of skeletal muscle [1]

Detailed Experimental Insights

For researchers looking to delve deeper, here is a summary of key experimental findings and methodologies.

Anti-inflammatory Action

LicB exerts anti-inflammatory effects through several validated mechanisms. A pivotal study showed that LicB binds directly to NEK7, disrupting its interaction with NLRP3 and thereby inhibiting NLRP3 inflammasome activation [1]. In LPS-stimulated macrophages, LicB (IC₅₀ = 8.78 μM for NO production) effectively inhibited PKA activation, which subsequently blocked the phosphorylation of NF-κB p65 at Ser276, leading to reduced transcription of inflammatory mediators like NO, TNF-α, and MCP-1 [1]. Furthermore, in human periodontal ligament cells, LicB reversed LPS-induced suppression of osteogenic differentiation by blocking the NF-κB/NLRP3 signaling pathway [2].

  • Typical Protocol (In Vitro): Pre-treat RAW 264.7 macrophages with LicB (e.g., 10-30 µM) for 1-2 hours, then stimulate with LPS (e.g., 100 ng/mL) for 6-24 hours. Measure NO production (Griess assay), cytokine levels (ELISA), and protein phosphorylation (western blot) [1].
Anti-cancer Action

The pro-apoptotic activity of LicB is well-documented. In oral squamous cell carcinoma (OSCC) cells, LicB treatment (20-30 μM) induced ROS generation, upregulated the expression of death receptors DR4 and DR5, and facilitated the diffusion of phosphatidylserine to the outer membrane leaflet [3]. This triggered the mitochondrial (intrinsic) pathway, evidenced by loss of mitochondrial membrane potential, cytochrome c release, modulation of Bcl-2 family proteins (downregulation of Bcl-xl, Mcl-1; upregulation of Bax), and activation of multi-caspases leading to PARP cleavage [3]. In gefitinib-resistant non-small cell lung cancer cells, LicB demonstrated a unique dual-targeting capability, directly binding to and inhibiting both EGFR and MET kinase activity by occupying their ATP-binding pockets, as confirmed by pull-down assays and molecular docking [6]. In osteosarcoma cells, LicB also induced autophagic cell death by inhibiting the PI3K/AKT/mTOR pathway [1].

  • Typical Protocol (Apoptosis): Treat target cancer cells (e.g., HN22, HSC4) with LicB (0-30 µM) for 24-48 hours. Assess apoptosis via Annexin V/PI staining and flow cytometry; analyze cell cycle distribution; examine protein markers by western blot [3].
Radioprotective Action

A 2024 study demonstrated that LicB provides significant protection against radiation-induced damage through multi-faceted mechanisms [4] [5]. Pre-treatment with LicB (40 mg/kg in mice) boosted antioxidant capacity, reduced DNA damage, and lowered the expression of key inflammatory factors in various human cell lines (HaCaT, THP-1, HAEC) exposed to X-ray or γ-ray radiation [5]. This culminated in a significant extension of survival time in irradiated mice, highlighting its potential as a radioprotective agent [5].

  • Typical Protocol (In Vivo): Administer LicB (e.g., 40 mg/kg, intraperitoneally) to C57BL/6 mice one day before total-body irradiation (e.g., 8 Gy). Continue administration for two days post-irradiation and monitor survival for up to 20 days [5].

Signaling Pathway Diagrams

The following diagrams illustrate the integrated and specific mechanisms of LicB action.

Integrated Multi-Pathway View

G cluster_anti_inflam Anti-inflammatory & Antioxidant Mechanisms cluster_anti_cancer Anti-cancer Mechanisms LicB This compound (LicB) NFkB NF-κB Pathway Inhibition LicB->NFkB Inhibits PKA/p65 NLRP3 NLRP3 Inflammasome Inhibition LicB->NLRP3 Binds NEK7 Apoptosis Apoptosis Induction LicB->Apoptosis Via Caspases & Mitochondria Autophagy Autophagy Induction LicB->Autophagy Inhibits PI3K/AKT/mTOR Nrf2 Nrf2 Pathway Activation LicB->Nrf2 Activates ROS ROS Modulation LicB->ROS Scavenges Cytokines Pro-inflammatory Cytokines ↓ NFkB->Cytokines NLRP3->Cytokines Survival Cell Survival & Proliferation ↓ Apoptosis->Survival Autophagy->Survival OxStress Oxidative Stress ↓ Nrf2->OxStress ROS->OxStress

Integrated view of this compound's multi-target mechanism against inflammation, cancer, and oxidative stress.

NLRP3 Inflammasome Inhibition

G LicB This compound (LicB) NEK7 NEK7 LicB->NEK7 Direct Binding Inhibition Inhibition LicB->Inhibition NLRP3 NLRP3 NEK7->NLRP3 Normal Interaction Inflammasome Active NLRP3 Inflammasome NEK7->Inflammasome Assembly NLRP3->Inflammasome Assembly IL1b Mature IL-1β Release Inflammasome->IL1b Inhibition->Inflammasome Blocks

LicB directly binds NEK7 to disrupt NLRP3 inflammasome assembly and inhibit IL-1β release.

Toxicity and Safety Considerations

While LicB shows immense therapeutic promise, a critical consideration for drug development is its potential toxicity. Evidence indicates that LicB can inhibit the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2), with reported half-maximal inhibitory concentration (IC₅₀) values of 31.85 µM for the human enzyme and 56.56 µM for the rat enzyme [4]. Inhibition of this enzyme can lead to localized cortisol-mediated side effects, necessitating further safety profiling in the context of specific therapeutic applications.

References

Licochalcone B chemical synthesis Claisen-Schmidt condensation

Author: Smolecule Technical Support Team. Date: February 2026

Licochalcone B: Key Chemical Data

For your reference, here are the fundamental identifiers and properties of this compound:

Property Description
IUPAC Name (2E)-3-(3,4-Dihydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)-2-propen-1-one [1]
Molecular Formula C₁₆H₁₄O₅ [2] [1]
Molecular Weight 286.28 g/mol [2] [1]
CAS Registry Number 58749-23-8 [2] [1]
Appearance Solid [2]

Documented Biological Activities & Pharmacological Potential

This compound shows promise for various therapeutic applications. The table below summarizes its key investigated activities:

Biological Activity Reported Findings / Mechanism of Action
Neuroprotective Potential Inhibits amyloid-β (Aβ42) self-aggregation (IC50 = 2.16 µM) and disaggregates pre-formed fibrils; reduces metal-induced aggregation via metal chelation [2].
Anti-inflammatory Activity Inhibits phosphorylation of NF-κB p65 in the LPS signaling pathway; specifically disrupts the NEK7–NLRP3 interaction to inhibit the NLRP3 inflammasome [2].
Anti-cancer Activity Inhibits growth and induces apoptosis in Non-Small Cell Lung Cancer (NSCLC) cells [2].

Strategic Synthesis Workflow

The following diagram outlines the general strategic approach to synthesizing chalcones like this compound, based on the Claisen-Schmidt condensation, which aligns with the information found for this compound [3] [4].

G Start Start: Synthetic Strategy for this compound Step1 Key Reaction: Claisen-Schmidt Condensation Start->Step1 Step2 Specific Condition: Acid-Mediated Reaction Step1->Step2 Step3 Key Advantage: Shorter Route, Higher Yield Fewer Steps Step2->Step3 App1 Provides practical approach for pharmacological studies Step3->App1 App2 Enables efficient production for bioactivity testing Step3->App2

Research Context & Further Directions

This compound belongs to a class of prenylated chalcones, where the addition of prenyl (or related) groups significantly enhances biological activity and target interaction by improving membrane affinity and cellular absorption [5]. The related Licochalcone A has advanced to clinical trials for dermatological applications, demonstrating the therapeutic potential of this compound family [5].

For a complete experimental procedure, I suggest these next steps:

  • Database Search: Conduct a detailed search on Reaxys or SciFinder-n using the CAS Number (58749-23-8) to locate the original 2013 paper or subsequent synthetic work.
  • Methodology Adaptation: Review the general procedures for Claisen-Schmidt condensation and the synthesis of similar bromochalcone derivatives [3] [6]. These can serve as a practical guide for developing your own protocol for this compound.

References

Comprehensive Technical Guide: Licochalcone B from Traditional Medicine to Modern Therapeutics

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Licochalcone B and Historical Context

This compound (LicB) is a bioactive chalcone compound predominantly found in the roots and stems of Glycyrrhiza species (licorice plants), particularly Glycyrrhiza uralensis and Glycyrrhiza inflata [1]. As a flavonoid, it features a characteristic chemical structure consisting of two aromatic rings linked by a three-carbon α,β-unsaturated ketone system, which forms the core pharmacophore responsible for its diverse biological activities [1]. The name "Glycyrrhiza" derives from the Greek words "glykys" (sweet) and "rhiza" (root), reflecting the plant's historical recognition for its distinctive sweet taste [1]. While LicB itself may not be explicitly named in historical texts, it is an integral component of licorice, which holds a prominent position in traditional medicine systems across multiple cultures.

Licorice has been therapeutically employed for centuries in Traditional Chinese Medicine (TCM), where it is known as "Gan Cao" and revered for its "guiding" properties that are believed to harmonize herbal formulations [1]. The historical applications of licorice in TCM include its use as an antitussive, expectorant, detoxifying agent, and gastrointestinal remedy [1]. Similarly, in Ayurvedic medicine, licorice (known as "Yashtimadhu") has been traditionally used for its rejuvenating properties and to treat various inflammatory conditions. While historical records do not specifically isolate LicB from the whole licorice extract, the modern scientific investigation has revealed that this particular constituent contributes significantly to the observed pharmacological properties of the plant [1].

Modern Pharmacological Activities and Mechanisms

Contemporary research has uncovered an impressive array of pharmacological properties associated with LicB, providing scientific validation for many of its traditional uses and revealing novel potential therapeutic applications. The compound exhibits a multifaceted mechanism of action, interacting with multiple cellular signaling pathways to exert its effects.

Anti-inflammatory and Immunomodulatory Activities

LicB demonstrates potent anti-inflammatory effects through multiple interconnected mechanisms:

  • NLRP3 Inflammasome Inhibition: LicB binds directly to NEK7, disrupting the interaction between NLRP3 and NEK7, thereby effectively suppressing the activation of the NLRP3 inflammasome [1]. This mechanism has shown protective effects in murine models of NLRP3-mediated diseases including non-alcoholic steatohepatitis, septic shock, and peritonitis [1].
  • cGAS-STING Pathway Inhibition: LicB inhibits the STING-TBK1-IRF3 signal axis, effectively suppressing the downstream activation of this pathway which is crucial in autoimmune diseases [2]. This action significantly reduced systemic inflammation in Trex1-/- mice, suggesting potential applications in autoimmune conditions [2].
  • Enzyme Inhibition: LicB inhibits 15-lipoxygenase (15-LOX) with an IC₅₀ of 9.67 μM, primarily through interactions with Thr412, Arg415, Val420, Thr429, Ile602, and Trp606 residues of the enzyme [1].
  • NF-κB Pathway Suppression: LicB suppresses LPS-stimulated NF-κB phosphorylation at serine 276 and activation in RAW264.7 cells, significantly reducing production of nitric oxide (NO), TNF-α, and MCP-1 [1].

The following diagram illustrates LicB's key anti-inflammatory mechanisms:

G cluster_pathway Anti-inflammatory Mechanisms of this compound LicB LicB NEK3 NEK3 LicB->NEK3 Disrupts interaction STING7 STING7 LicB->STING7 Inhibits STING-TBK1-IRF3 NFkB8 NFkB8 LicB->NFkB8 Suppresses phosphorylation LOX9 LOX9 LicB->LOX9 Inhibits with IC₅₀ 9.67μM NLRP3 NLRP3 Inflammasome NEK7 NEK7 Binding STING cGAS-STING Pathway NFkB NF-κB Pathway LOX 15-LOX Enzyme NLRP310 NLRP310 NEK3->NLRP310 Reduces activation IFN11 IFN11 STING7->IFN11 Decreases interferons Cytokines12 Cytokines12 NFkB8->Cytokines12 Reduces TNF-α, IL-6 Eicosanoids13 Eicosanoids13 LOX9->Eicosanoids13 Reduces inflammatory mediators

Figure 1: Key anti-inflammatory mechanisms of this compound targeting multiple signaling pathways.

Antioxidant and Cytoprotective Activities

LicB demonstrates significant antioxidant capabilities through multiple mechanisms:

  • Nrf2 Pathway Activation: LicB activates the Nrf2 signaling pathway, leading to increased expression of antioxidant enzymes including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1) while reducing expression of the inhibitory protein Keap1 [3]. This pathway represents a crucial cellular defense mechanism against oxidative stress.
  • Direct Free Radical Scavenging: LicB effectively scavenges ABTS⁺ radicals and inhibits lipid peroxidation in rat liver microsomes [1]. It also dose-dependently suppresses ROS generation in RAW264.7 cells and reduces malondialdehyde (MDA) levels while restoring superoxide dismutase (SOD) activity [1] [4].
  • Radioprotective Effects: LicB demonstrates significant protection against radiation-induced damage by reducing DNA damage (as measured by γ-H2AX foci), enhancing antioxidant capacity (increasing glutathione levels), and inhibiting inflammatory cytokine production [5]. These effects collectively contribute to improved survival in irradiated mouse models [5].
Organ-Protective and System-Targeted Effects

The multifaceted pharmacological profile of LicB translates to protective effects across multiple organ systems:

  • Neuroprotection: LicB ameliorates memory impairments and neurological deficits in a mouse Middle Cerebral Artery Occlusion (MCAO) model of stroke [1]. It reduces apoptosis, suppresses oxidative stress and inflammation, increases brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF) levels, and inhibits Aβ42 aggregation—a key pathological feature of Alzheimer's disease [1] [4].
  • Pulmonary Protection: LicB protects against LPS-induced acute lung injury by activating the Keap1/Nrf2 pathway, reducing oxidative stress and inflammation [3]. It also attenuates pulmonary fibrosis by inhibiting ZBP1-dependent PANoptosis (an integrated cell death pathway involving pyroptosis, apoptosis, and necroptosis) and epithelial-mesenchymal transition [6].
  • Musculoskeletal Effects: LicB promotes myoblast differentiation and proliferation while inhibiting myostatin (MSTN)—a key negative regulator of muscle growth [1]. It also alleviates exercise-induced muscle fatigue through its antioxidant activity in experimental mice [7].
  • Anticancer Properties: LicB exhibits dose-dependent inhibitory effects on osteosarcoma cell growth (MG-63 and U2OS cells) by inducing both autophagy and apoptosis [1]. It modulates multiple signaling pathways including inhibition of the PI3K/AKT/mTOR pathway and regulation of Bcl-2 family proteins [1].

The table below summarizes the key pharmacological activities and corresponding molecular mechanisms of LicB:

Table 1: Comprehensive Pharmacological Profile of this compound

Organ System Pharmacological Activity Molecular Targets/Pathways Experimental Models
Immune System Anti-inflammatory NLRP3/NEK7 inhibition, NF-κB suppression, cGAS-STING inhibition, 15-LOX inhibition (IC₅₀ 9.67 μM) RAW264.7 cells, murine inflammation models [1] [2]
Nervous System Neuroprotection Apoptosis reduction, BDNF/NGF enhancement, Aβ42 aggregation inhibition, SIRT1/AMPK activation MCAO stroke model, PC-12 cells, C. elegans [1] [4]
Respiratory System Lung protection Nrf2/HO-1 activation, ZBP1-PANoptosis inhibition, TGF-β1/EMT suppression LPS-induced ALI model, bleomycin-induced PF model [3] [6]
Muscular System Anti-fatigue/myogenesis MSTN inhibition, atrogin1/MuRF1 reduction, antioxidant effects Weight-loaded forced swimming test, C2C12 myoblasts [1] [7]
Integumentary System Radioprotection DNA damage reduction (γ-H2AX), antioxidant boost, cytokine inhibition HaCaT, THP-1, HAEC cell lines, mouse survival studies [5]

Experimental Protocols and Methodologies

This section provides detailed methodologies for key experiments investigating the pharmacological effects of LicB, enabling researchers to replicate and build upon current findings.

In Vitro Models for Anti-inflammatory and Antioxidant Activity

Cell Culture and Treatment:

  • Macrophage Models: RAW264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C with 5% CO₂ [1] [5]. For inflammation studies, cells are typically pre-treated with LicB (1-40 μM) for 1-2 hours before stimulation with LPS (100 ng/mL - 1 μg/mL) for 6-24 hours [1] [3].
  • Neuronal Models: PC-12 cells are maintained in RPMI 1640 with 10% horse serum and 5% FBS [4]. For oxidative stress experiments, cells are pre-treated with LicB (10-40 μM) for 2-4 hours before exposure to H₂O₂ (900 μM for 6 hours) to induce oxidative damage [4].
  • Pulmonary Models: Human Pulmonary Microvascular Endothelial Cells (HPMECs) are cultured in endothelial cell medium with 2% FBS and 1% penicillin-streptomycin [3]. For ALI studies, cells are pre-treated with LicB (400 ng/mL) for 1 hour before LPS (1 μM) challenge for 48 hours [3].

Key Assays and Measurements:

  • Viability Assessment: Cell Counting Kit-8 (CCK-8) assay performed by measuring absorbance at 450 nm after 2-hour incubation with reagent [3] [5].
  • Apoptosis Detection: Annexin V-FITC/PI dual staining followed by flow cytometry analysis [3] [4].
  • ROS Measurement: DCFH-DA fluorescence assay (10 μM, 30-minute incubation) with detection at excitation/emission wavelengths of 488/525 nm [3] [4].
  • Oxidative Stress Markers: MDA content (lipid peroxidation), SOD activity, GSH levels measured using commercial assay kits [1] [3] [4].
  • Protein Expression: Western blot analysis for NLRP3, NEK7, LC3-II, p62, caspase-3, Bcl-2, Bax, Nrf2, Keap1, HO-1, and NQO1 [1] [3] [4].
In Vivo Models for Disease-Specific Efficacy

Acute Lung Injury Model:

  • Animals: C57BL/6 male mice (6-8 weeks, 20-22 g) maintained under specific pathogen-free conditions [3].
  • Induction: LPS (5 mg/kg) administered intratracheally or intraperitoneally to induce ALI [3].
  • Treatment: LicB administered at varying doses (typically 10-40 mg/kg) via intraperitoneal injection, with dexamethasone as positive control [3].
  • Assessment: Lung tissue weight, histopathology, bronchoalveolar lavage fluid analysis for inflammatory cells, oxidative stress markers (SOD, MDA, MPO, GSH-Px), and cytokine levels (TNF-α, IL-6, IL-1β) [3].

Cerebral Ischemia (Stroke) Model:

  • Induction: Middle Cerebral Artery Occlusion (MCAO) performed following standard surgical procedures [1].
  • Treatment: LicB administered intraperitoneally at optimal dose (10 mg/kg) [1].
  • Assessment: Neurological deficit scores, brain infarct volume (TTC staining), neuronal apoptosis (TUNEL staining), oxidative stress markers (MDA, SOD, GSH), and neurotrophic factor levels (BDNF, NGF) [1].

Pulmonary Fibrosis Model:

  • Induction: Bleomycin (2.5-5 mg/kg) administered via intratracheal instillation [6].
  • Treatment: LicB (typically 10-20 mg/kg) or pirfenidone as positive control administered daily for 14-21 days [6].
  • Assessment: Ashcroft score for histological fibrosis, hydroxyproline content for collagen deposition, inflammatory cell infiltration, and expression of fibrotic markers (α-SMA, collagen I, vimentin) [6].

Radiation Injury Model:

  • Induction: Total-body irradiation with 8 Gy or combined 6 Gy + 8 Gy of γ-rays [5].
  • Treatment: LicB (40 mg/kg) injected intraperitoneally one day before irradiation and continued for two consecutive days [5].
  • Assessment: Survival rate monitored for 20 days, DNA damage (γ-H2AX foci), antioxidant levels (GSH/GSSG ratio), and inflammatory cytokine expression [5].

The following diagram illustrates the integration of experimental approaches in LicB research:

G cluster_in_vitro In Vitro Models cluster_in_vivo In Vivo Models LicB LicB Cell Cell Culture Systems LicB->Cell Models Disease Models LicB->Models Assays Functional Assays Cell->Assays Analysis Molecular Analysis Assays->Analysis Mechanisms Mechanisms Analysis->Mechanisms Mechanistic Insights Treatment Treatment Protocols Models->Treatment Assessment Therapeutic Assessment Treatment->Assessment Efficacy Efficacy Assessment->Efficacy Efficacy Validation Integration Integration Mechanisms->Integration Integrated Understanding Efficacy->Integration

Figure 2: Integrated experimental approaches for investigating this compound's mechanisms and therapeutic efficacy.

Quantitative Data Summary

The table below consolidates key quantitative findings from LicB research, providing researchers with essential efficacy and potency data:

Table 2: Quantitative Efficacy Data for this compound Across Disease Models

Experimental Model LicB Concentration/Dose Key Efficacy Parameters Outcomes
RAW264.7 Cells (LPS-induced inflammation) 10-40 μM NO production inhibition IC₅₀ = 8.78 μM [1]
15-LOX Enzyme Inhibition 9.67 μM (IC₅₀) Enzyme activity 50% inhibition at 9.67 μM [1]
HPMECs (LPS-induced injury) 400 ng/mL Cell viability, apoptosis Increased viability ~30%, reduced apoptosis ~40% [3]
Acute Lung Injury (Mouse model) 10-40 mg/kg Lung injury score, inflammatory markers Improved oxidative stress markers (SOD, MDA, GSH-Px, CAT) [3]
MCAO Stroke Model 10 mg/kg Neurological deficit, infarct volume Improved neurological scores, reduced infarct volume ~35% [1]
Pulmonary Fibrosis (Bleomycin model) 10-20 mg/kg Collagen deposition, Ashcroft score Reduced hydroxyproline content ~40%, improved histology [6]
Radiation Injury 40 mg/kg Survival rate, DNA damage Increased survival ~60%, reduced γ-H2AX foci [5]
H₂O₂-induced Oxidative Stress (PC-12 cells) 10-40 μM Cell viability, LDH release Increased viability from ~50% to ~80% [4]

Research Gaps and Future Directions

Despite the promising pharmacological profile of LicB, several significant research gaps remain to be addressed:

  • Human Studies: Currently, all efficacy data derive from preclinical models. Clinical trials are necessary to establish human pharmacokinetics, therapeutic dosing regimens, and safety profiles [8]. Particular attention should be paid to potential inhibition of 11β-hydroxysteroid dehydrogenase type 2, which may cause adverse effects [8].
  • Formulation Optimization: The development of advanced drug delivery systems to improve LicB's bioavailability represents a critical research direction. Nanoformulations, lipid-based systems, or prodrug approaches may enhance its therapeutic potential.
  • Structure-Activity Relationship: Systematic medicinal chemistry efforts to modify the LicB scaffold could improve potency, selectivity, and drug-like properties while reducing potential toxicity [1].
  • Combination Therapies: Given its multi-target mechanisms, exploring synergistic combinations of LicB with existing therapeutics (e.g., with pirfenidone in pulmonary fibrosis or with standard chemotherapeutic agents in oncology) represents a promising research avenue [6].
  • Biomarker Development: Identification of predictive biomarkers for treatment response would facilitate patient stratification in future clinical trials and potential precision medicine applications.

Conclusion

References

Licochalcone B natural source extraction methods

Author: Smolecule Technical Support Team. Date: February 2026

Licochalcone B: Core Scientific Data

For research and development purposes, the following table summarizes key quantitative data and characteristics of this compound (LicB).

Parameter Specification / Value Context / Assay
Natural Source Roots of Glycyrrhiza uralensis and Glycyrrhiza glabra (Licorice) Botanical origin [1] [2]
Molecular Formula C₁₆H₁₄O₅ Structural identification [3]
Molecular Weight 286.28 g/mol Structural identification [3] [4]
CAS Number 58749-23-8 Chemical identifier [3] [4]
Purity Available >98% to 99.97% (HPLC) Available for research [3] [4]
Solubility (DMSO) 57 mg/mL (199.1 mM) For in vitro studies [4]
Key Bioactivities Anti-cancer, anti-inflammatory, hepatoprotective, neuroprotective Diverse pharmacological effects [1] [2]
Example IC₅₀ (Anti-inflammatory) 8.78 μM (LPS-induced NO production in RAW 264.7 cells) Specific assay [1] [2]
Example IC₅₀ (Anti-cancer) 110.15 μM (HepG2 cell growth inhibition) Specific assay [5]

Documented Pharmacological Mechanisms

LicB exerts its effects through multiple signaling pathways and molecular targets. The diagram below summarizes its key mechanisms of action.

licb_mechanisms LicB LicB Apoptosis Induces Apoptosis LicB->Apoptosis G2/M Arrest Cell Cycle G2/M Phase Arrest LicB->G2/M Arrest PI3K/AKT/mTOR Inhibits PI3K/AKT/mTOR Pathway LicB->PI3K/AKT/mTOR NEK7-NLRP3 Disrupts NEK7-NLRP3 Interaction LicB->NEK7-NLRP3 NF-κB Inhibits NF-κB Pathway LicB->NF-κB 15-LOX Inhibits 15-LOX (IC₅₀ 9.67 μM) LicB->15-LOX Aβ42 Aggregation Inhibits Aβ42 Aggregation LicB->Aβ42 Aggregation SIRT1/AMPK Activates SIRT1/AMPK Pathway LicB->SIRT1/AMPK Oxidative Stress Reduces Oxidative Stress LicB->Oxidative Stress Bax/Bcl-2 ↑ Bax / ↓ Bcl-2 Ratio Apoptosis->Bax/Bcl-2 Caspase 3 Activates Caspase-3 Apoptosis->Caspase 3 Autophagy Autophagy PI3K/AKT/mTOR->Autophagy Induces NLRP3 Inhibits NLRP3 Inflammasome NEK7-NLRP3->NLRP3 SIRT1/AMPK->Autophagy

Key signaling pathways and molecular mechanisms of this compound.

Suggestions for Finding Extraction Protocols

To obtain the detailed extraction methodologies required for a technical whitepaper, I suggest you:

  • Consult Specialized Analytical Chemistry Journals: Search for articles on the isolation of specific chalcones in journals dedicated to natural product chemistry, phytochemical analysis, or food chemistry.
  • Refine Your Search Strategy: Use more specific terms like "extraction and isolation of this compound", "preparative HPLC of this compound", or "purification of chalcones from Glycyrrhiza" in academic databases.
  • Review Patents: Technical patents in the pharmaceutical or cosmetic industry often contain highly detailed extraction and purification processes.

References

Licochalcone B molecular targets and signaling pathways

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Targets and Quantitative Data

The table below summarizes the key molecular targets of LicB and relevant quantitative data from experimental studies.

Molecular Target / Pathway Biological Effect Experimental Model Quantitative Data / IC₅₀
NEK7-NLRP3 Interaction [1] Inhibits NLRP3 inflammasome assembly & activation Mouse BMDMs (macrophages) IC₅₀ ~18.1 μM for IL-1β secretion [1]
15-Lipoxygenase (15-LOX) [2] Anti-inflammatory Enzyme assay IC₅₀ = 9.67 μM [2]
iNOS / NO Production [2] Anti-inflammatory LPS-induced RAW 264.7 macrophages IC₅₀ = 8.78 μM (NO production) [2]
DPP4 [2] Antidiabetic potential Enzyme assay Concentration-dependent inhibition [2]
Keap1/Nrf2 Pathway [3] [4] Activates antioxidant response LPS-induced acute lung injury model Increased expression of Nrf2, HO-1, NQO1 [3]
Apoptosis & Autophagy (Cancer) [2] Anti-cancer (osteosarcoma) MG-63 & U2OS cells ↓Bcl-2, p62; ↑cleaved caspase-3, Bax, LC3B [2]
SIRT1/AMPK Pathway [5] Induces autophagy, neuroprotection H₂O₂-induced PC-12 cells ↑LC3-II, ↓p62 [5]

Core Experimental Protocols

The following methodologies are central to investigating LicB's mechanisms of action.

Assessing NLRP3 Inflammasome Inhibition

This protocol is used to determine if LicB specifically inhibits the NLRP3 inflammasome, a key complex in inflammatory diseases. [1]

  • Cell Model: Mouse Bone Marrow-Derived Macrophages (BMDMs).
  • Treatment:
    • Priming: Stimulate cells with LPS (e.g., 100 ng/mL for 3-4 hours) to induce pro-IL-1β expression.
    • LicB Pre-treatment: Incubate cells with a range of LicB concentrations (e.g., 10-80 μM) for about 30-60 minutes before activation.
    • Activation: Activate the NLRP3 inflammasome with specific agonists:
      • ATP (5 mM for 30 minutes)
      • Nigericin (10 μM for 30-60 minutes)
  • Readouts:
    • Western Blot: Analyze cell culture supernatants for cleaved caspase-1 (p20) and mature IL-1β (p17). Whole cell lysates can be probed for pro-IL-1β and NLRP3 to confirm specific inhibition.
    • ELISA: Quantify the secretion of mature IL-1β into the supernatant.
    • Cell Viability Assay (e.g., CCK-8): Perform in parallel to ensure effects are not due to cytotoxicity.
Evaluating the Keap1/Nrf2 Antioxidant Pathway

This protocol tests LicB's ability to activate cellular defense mechanisms against oxidative stress. [3]

  • In Vivo Model: LPS-induced acute lung injury in mice.
  • Treatment:
    • Mice are administered LicB (e.g., 10-20 mg/kg, intraperitoneally) before or after LPS challenge.
  • Readouts:
    • Lung Tissue Homogenates:
      • Western Blot / qPCR: Measure protein and mRNA levels of Nrf2 and its downstream targets HO-1 and NQO1.
      • ELISA: Assess levels of oxidative stress markers (MDA, GSH-Px, SOD, CAT) and inflammatory cytokines (TNF-α, IL-6, IL-1β).
    • Histopathology: Examine lung tissue sections for injury, inflammation, and immune cell infiltration.
Analyzing Autophagy Induction for Neuroprotection

This method is used to investigate LicB's role in protecting neuronal cells from oxidative damage by inducing autophagy. [5]

  • Cell Model: PC-12 cells (rat pheochromocytoma, a neuronal model) induced with H₂O₂.
  • Treatment:
    • Pre-treat cells with LicB (e.g., 10-40 μM) for a set time (e.g., 2-4 hours).
    • Induce oxidative stress with H₂O₂ (e.g., 900 μM for 6 hours).
  • Readouts:
    • Western Blot: Analyze key autophagy markers: LC3-II/I ratio (increases during autophagy) and p62/SQSTM1 (decreases during autophagy). Apoptosis markers like cleaved caspase-3 can also be assessed.
    • Flow Cytometry / Fluorescence Microscopy:
      • Use DCFH-DA probe to measure intracellular ROS levels.
      • Use Annexin V/PI staining to quantify apoptosis.
    • Biochemical Assays: Measure levels of MDA (lipid peroxidation) and SOD (antioxidant enzyme).

LicB Signaling Pathways

The diagram below illustrates the core signaling pathways modulated by Licochalcone B, integrating its anti-inflammatory, antioxidant, and anti-cancer mechanisms.

LicB_Pathways cluster_inflammation Anti-inflammatory & Immunomodulatory cluster_antioxidant Antioxidant & Cytoprotective cluster_autophagy Autophagy & Neuroprotection cluster_cancer Anti-cancer LicB LicB NEK7 NEK7 LicB->NEK7 NFkB NFkB LicB->NFkB Inhibits Keap1 Keap1 LicB->Keap1 Inhibits SIRT1 SIRT1 LicB->SIRT1 PI3K_Akt_mTOR PI3K_Akt_mTOR LicB->PI3K_Akt_mTOR Inhibits LPS LPS NLRP3_Inflammasome NLRP3_Inflammasome LPS->NLRP3_Inflammasome ActiveCaspase1 ActiveCaspase1 NLRP3_Inflammasome->ActiveCaspase1 IL1B_Release IL1B_Release ActiveCaspase1->IL1B_Release NEK7->NLRP3_Inflammasome Disrupts OxidativeStress Oxidative Stress OxidativeStress->Keap1 Degrades Nrf2 Nrf2 Keap1->Nrf2 Degrades ARE ARE Nrf2->ARE Activates HO1_NQO1 HO1_NQO1 ARE->HO1_NQO1 Induces AMPK AMPK SIRT1->AMPK ATG7 ATG7 AMPK->ATG7 Autophagy Autophagy ATG7->Autophagy Neuroprotection Neuroprotection Autophagy->Neuroprotection Apoptosis_Autophagy Apoptosis_Autophagy PI3K_Akt_mTOR->Apoptosis_Autophagy Induces

This integrated pathway map shows how LicB simultaneously targets multiple processes: it directly inhibits the NEK7-NLRP3 interaction and NF-κB signaling to suppress inflammation, disrupts the Keap1-Nrf2 interaction to activate antioxidant genes, and induces autophagy and apoptosis via the SIRT1/AMPK and PI3K/Akt/mTOR pathways for neuroprotection and cancer cell death. [2] [3] [1]

References

Licochalcone B anti-cancer research protocols

Author: Smolecule Technical Support Team. Date: February 2026

Key Anti-Cancer Mechanisms of Licochalcone B

This compound (LicB), a retrochalcone isolated from Glycyrrhiza species (licorice), exhibits multi-targeted anti-cancer properties through various mechanisms [1] [2].

Table 1: Documented Anti-Cancer Effects of this compound
Cancer Type Experimental Models Key Mechanisms Molecular Targets/Pathways

| Osteosarcoma | MG-63 and U2OS cell lines [1] | - Induces apoptosis and autophagy [1] | - ↓ Bcl-2, p62, caspase-3, Ki67 [1]

  • ↑ Cleaved caspase-3, Beclin1, Bax, Atg7, LC3B [1]
  • Inhibits PI3K/AKT/mTOR pathway [1] | | Liver Cancer (HCC) | In vivo: Wistar rat model (DEN-induced) [3] | - Promotes apoptosis [3]
  • Causes cell cycle arrest [3]
  • Inhibits DNA repair [3] | - ↓ APE1/Ref-1 and CDK-4 mRNA/protein [3]
  • Modulates pro/anti-apoptotic genes [3] | | General Cytotoxicity | Various cancer cell lines [1] | - Antioxidant and pro-apoptotic activities [1] | - Linked to p53, NF-κB, and caspases [1] |

Experimental Protocols

Protocol 1: In Vitro Analysis of Apoptosis and Autophagy in Osteosarcoma Cells

This protocol is adapted from investigations on MG-63 and U2OS human osteosarcoma cells [1].

Materials:
  • Cell Lines: Human osteosarcoma MG-63 and U2OS
  • Test Compound: this compound (≥98% purity). Prepare a 10-100 mM stock solution in DMSO; store at -20°C.
  • Controls: Vehicle control (DMSO, ≤0.1% final concentration), positive control for apoptosis (e.g., 1-20 µM Staurosporine).
  • Key Reagents:
    • Annexin V-FITC/PI Apoptosis Detection Kit
    • Antibodies for Western Blot: Pro-caspase-3, cleaved caspase-3, Bcl-2, Bax, LC3B, p62/SQSTM1, Beclin-1, Atg7, β-actin.
    • PI3K/AKT/mTOR pathway phospho-specific antibodies.
Methodology:
  • Cell Culture and Treatment:

    • Maintain cells in recommended medium (e.g., DMEM) with 10% FBS at 37°C and 5% CO₂.
    • Plate cells at optimal density (e.g., 5x10³ to 2x10⁴ cells/well in 96-well plates for viability; 2x10⁵ to 5x10⁵ cells/well in 6-well plates for protein and apoptosis assays).
    • After 24 hours, treat cells with a concentration gradient of LicB (e.g., 0, 10, 25, 50 µM) for 24-72 hours.
  • Cell Viability Assay (CCK-8) [4]:

    • Add 10 µL of CCK-8 reagent to each well of the 96-well plate.
    • Incubate for 1-4 hours at 37°C.
    • Measure absorbance at 450 nm using a microplate reader. Calculate cell viability relative to the vehicle control.
  • Apoptosis Detection via Flow Cytometry:

    • Harvest cells (including floating cells) by trypsinization.
    • Wash cells twice with cold PBS.
    • Resuspend cell pellet in 1X Binding Buffer.
    • Add Annexin V-FITC and Propidium Iodide (PI) as per kit instructions.
    • Incubate for 15 minutes at room temperature in the dark.
    • Analyze stained cells using a flow cytometer within 1 hour. Viable cells are Annexin V-/PI-; early apoptotic are Annexin V+/PI-; late apoptotic are Annexin V+/PI+.
  • Protein Extraction and Western Blotting:

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
    • Determine protein concentration using a BCA or Bradford assay.
    • Separate 20-40 µg of total protein by SDS-PAGE and transfer to a PVDF membrane.
    • Block membrane with 5% non-fat milk for 1 hour at room temperature.
    • Incubate with primary antibodies overnight at 4°C.
    • Incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
    • Detect signals using a chemiluminescent substrate and image the blot.
Data Interpretation:
  • Increased Annexin V positivity indicates apoptosis induction.
  • Apoptotic activation is confirmed by increased cleaved caspase-3 and Bax/Bcl-2 ratio.
  • Autophagic flux is indicated by increased LC3B-II accumulation and decreased p62, along with elevated Beclin-1 and Atg7.
  • Inhibition of the PI3K/AKT/mTOR pathway is confirmed by decreased phosphorylation of AKT and mTOR.

Protocol 2: In Vivo Efficacy Study in Chemically-Induced Hepatocellular Carcinoma

This protocol is based on a study investigating the protective effects of LicB against diethylnitrosamine (DEN)-induced HCC in rats [3].

Materials:
  • Animals: Male Wistar rats (120-130 g). House under standard conditions (12h light/dark cycle, 25°C, 50% humidity) with ad libitum access to food and water.
  • Test Compound: this compound (≥98% purity). Can be administered alone or in combination with nanoparticles like Fullerene C60 (FnC60) to enhance delivery [3].
  • Inducing Agent: Diethylnitrosamine (DEN).
  • Key Kits: ELISA kit for 8-OHdG, DNA fragmentation assay kit, RNA/DNA extraction kits, cDNA synthesis kit, SYBR Green qPCR Master Mix.
Methodology:
  • Experimental Design:

    • Group 1 (Control): Receive corn oil vehicle for the study duration.
    • Group 2 (DEN Control): Receive DEN (10 mg/kg body weight, orally) for 20 weeks.
    • Group 3 (DEN + LicB): Pre-treat with LicB (25 mg/kg in corn oil, via oral gavage) for 2 weeks, then co-administer with DEN for 20 weeks.
    • Group 4 (DEN + FnC60): Pre-treat with FnC60 (4 mg/kg) for 2 weeks, then co-administer with DEN.
    • Group 5 (DEN + LicB + FnC60): Pre-treat with LicB and FnC60 combination for 2 weeks, then co-administer with DEN.
    • Monitor body weight weekly and adjust dosing accordingly.
  • Sample Collection:

    • At the end of the treatment period (e.g., 140 days), anesthetize animals and euthanize them.
    • Collect liver tissue, weigh it, and divide it. Fix one portion in 10% paraformaldehyde for histopathology. Flash-freeze the remainder in liquid nitrogen and store at -80°C for molecular analysis.
  • Assessment of Oxidative DNA Damage:

    • Ispute DNA from frozen liver tissue using a commercial kit.
    • Use a competitive ELISA to quantify 8-OHdG levels, following the manufacturer's protocol.
    • Express the results as the mean 8-OHdG content per µg of DNA.
  • Analysis of Apoptotic and Cell Cycle Gene Expression (qRT-PCR):

    • Extract total RNA from frozen liver tissue using TRIzol reagent.
    • Synthesize cDNA using a reverse transcription kit.
    • Perform qRT-PCR using gene-specific primers (e.g., for Bax, Bcl-2, p53, APE1/Ref-1, CDK-4) and SYBR Green Master Mix.
    • Analyze data using the 2^(-ΔΔCt) method, normalizing to a housekeeping gene like GAPDH.
  • Protein Expression Analysis (Western Blot):

    • Follow a similar Western Blot procedure as in Protocol 1 to confirm the mRNA findings at the protein level for key targets like APE1/Ref-1 and CDK-4.
Data Interpretation:
  • A significant reduction in liver weight and 8-OHdG levels in treated groups indicates hepatoprotection and reduced oxidative DNA damage.
  • LicB efficacy is demonstrated by upregulation of pro-apoptotic genes (e.g., Bax), downregulation of anti-apoptotic genes (e.g., Bcl-2), and reduction of DNA repair (APE1) and cell cycle (CDK-4) markers.

Technical Notes and Best Practices

  • Dose Selection: Conduct preliminary in vitro dose-response (e.g., 0-100 µM) and in vivo dose-ranging studies to establish efficacy and minimize toxicity [1] [3].
  • Combination Therapy: LicB's efficacy can be enhanced with nanoparticle-based delivery systems or standard chemotherapeutic agents [3].
  • Mechanistic Synergy: Leverage LicB's anti-inflammatory and antioxidant properties (e.g., via Nrf2 activation, NF-κB inhibition) to potentially ameliorate the tumor microenvironment and enhance direct anti-cancer effects [1] [5] [6].

Signaling Pathway Workflow

The following diagram summarizes the core anti-cancer signaling pathways affected by this compound, based on the mechanisms described in the provided research.

G cluster_0 Apoptosis Markers cluster_1 Autophagy Markers LicB This compound (LicB) PI3K_Akt_mTOR PI3K/AKT/mTOR Pathway LicB->PI3K_Akt_mTOR Inhibits CellCycle Cell Cycle Arrest LicB->CellCycle Induces DNArepair DNA Repair Inhibition LicB->DNArepair Inhibits Nrf2 Nrf2 Pathway Activation LicB->Nrf2 Activates A_Up ↑ Cleaved Caspase-3 ↑ Bax LicB->A_Up A_Down ↓ Bcl-2 LicB->A_Down B_Up ↑ LC3B-II ↑ Beclin-1 ↑ Atg7 LicB->B_Up B_Down ↓ p62/SQSTM1 LicB->B_Down Invis1 PI3K_Akt_mTOR->Invis1 Apoptosis Apoptosis Induction Autophagy Autophagy Induction OxStress Reduced Oxidative Stress Nrf2->OxStress Invis1->Apoptosis Invis1->Autophagy

Conclusion

This compound is a promising multi-targeted natural compound for cancer therapy development. These application notes and protocols provide a foundational framework for replicating and extending research into its anti-cancer efficacy. Further investigations, particularly in vivo combination studies and toxicological profiling, are warranted to advance this compound toward potential clinical application.

References

Comprehensive Application Notes and Protocols: Licochalcone B Myogenesis Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Licochalcone B (LicB), a bioactive chalcone compound derived from Glycyrrhiza uralensis and Glycyrrhiza glabra (licorice), has emerged as a promising therapeutic candidate for enhancing muscle proliferation and differentiation. LicB functions primarily through myostatin (MSTN) inhibition, a key negative regulator of muscle growth that acts by suppressing myoblast proliferation and differentiation. The compound demonstrates high binding affinity to MSTN with a binding energy of -5.9 Kcal/mol, effectively disrupting the interaction between MSTN and its receptor (ACVRIIB) and subsequently inhibiting downstream signaling through SMAD2 and SMAD3 phosphorylation. [1] [2] This molecular mechanism positions LicB as a valuable natural product for addressing muscle-wasting conditions and enhancing cultured meat production.

Beyond myostatin regulation, LicB exhibits pleiotropic effects on multiple signaling pathways relevant to muscle health. Research indicates that LicB reduces the expression of atrophy-related genes including Atrogin1 and MuRF1, which are key mediators of muscle protein degradation. Additionally, LicB demonstrates significant antioxidant activity, protecting muscle cells from oxidative stress by reducing reactive oxygen species (ROS) levels and enhancing endogenous antioxidant defense systems. These multifaceted actions contribute to LicB's ability to promote myoblast proliferation, differentiation, and overall muscle regeneration, making it a compound of considerable interest for musculoskeletal research and therapeutic development. [1] [2] [3]

Myoblast Proliferation Assays

Cell Culture and Treatment Protocols
  • Cell Lines: The C2C12 mouse myoblast cell line is commonly used for proliferation assays. Additionally, primary mouse muscle satellite cells (MSCs) and chicken primary MSCs are employed to evaluate species-specific responses. For bovine and porcine models, primary MSCs isolated from muscle tissue are recommended. [1] [4]

  • Culture Conditions: Maintain C2C12 cells in growth medium consisting of Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a humidified 5% CO₂ incubator. For primary MSCs, use appropriate basal media optimized for each species with 10-20% FBS and essential growth factors. [4]

  • LicB Treatment: Prepare a stock solution of LicB in DMSO (typically 10-100 mM) and store at -20°C. For treatment, dilute LicB in growth medium to final concentrations ranging from 1-50 μM, with 10-20 μM being most effective for proliferation enhancement. Include vehicle controls (DMSO at equivalent concentrations, typically <0.1%) in all experiments. Treatment duration typically spans 24-72 hours, depending on the specific assay endpoint. [1] [4]

Proliferation Assessment Methods
  • MTS Assay: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow to adhere overnight. Treat with LicB or vehicle for 24-72 hours. Add MTS reagent (20 μL/well) and incubate for 1-4 hours at 37°C. Measure absorbance at 490-500 nm using a microplate reader. LicB typically increases proliferation by 5-8% in chicken MSCs compared to vehicle-treated controls. [4]

  • Immunocytochemistry for Proliferation Markers: Seed cells on glass coverslips in 12- or 24-well plates. After LicB treatment, fix with 4% paraformaldehyde for 15 minutes, permeabilize with 0.1% Triton X-100 for 10 minutes, and block with 5% normal serum for 1 hour. Incubate with primary antibodies against proliferating cell nuclear antigen (PCNA) or Ki-67 overnight at 4°C, followed by appropriate fluorescently-labeled secondary antibodies. Counterstain nuclei with DAPI and visualize using fluorescence microscopy. Quantify the percentage of positive cells across multiple fields. [4]

  • Spheroid Culture for 3D Proliferation: For three-dimensional culture models, seed MSCs in low-attachment plates to promote spheroid formation. Treat with LicB (10-20 μM) and monitor spheroid growth over 5-7 days. Measure spheroid diameter daily using microscopic analysis and evaluate expression of Pax7 (a satellite cell marker) and PCNA via RT-PCR or immunostaining to confirm MSC proliferation maintenance. [4]

Table 1: Summary of LicB Effects on Myoblast Proliferation

| Cell Type | LicB Concentration | Treatment Duration | Proliferation Increase | Assessment Method | |---------------|------------------------|------------------------|----------------------------|------------------------| | Chicken MSCs | 10-20 μM | 24-72 hours | 5-8% | MTS assay | | C2C12 | 10-20 μM | 24-72 hours | Significant increase | Cell counting | | Primary mouse MSCs | 10-20 μM | 24-72 hours | Significant increase Immunocytochemistry | | Aged MSCs | 10-20 μM | 24-72 hours | Enhanced proliferation | MTS assay |

Myogenic Differentiation Analysis

Differentiation Induction and Assessment
  • Differentiation Induction: For C2C12 cells, upon reaching 70-80% confluence, switch from growth medium to differentiation medium (DMEM with 2% horse serum or 2% FBS) to initiate myogenic differentiation. For primary MSCs, use differentiation media optimized for each species, typically containing reduced serum concentrations (1-5%). Add LicB (10-20 μM) throughout the differentiation period (typically 4-7 days), refreshing the medium every 24-48 hours. [1] [4]

  • Creatine Kinase Activity Measurement: Harvest cells at various time points during differentiation (days 2, 4, and 7). Lyse cells using freeze-thaw cycles or appropriate lysis buffers. Assess creatine kinase activity using commercial kits according to manufacturer protocols. Typically, measure the rate of NADPH formation spectrophotometrically at 340 nm. LicB treatment increases creatine kinase activity by 17-28% compared to controls, indicating enhanced differentiation. [4]

  • Myotube Formation Analysis: Differentiate cells as described above. Fix with 4% paraformaldehyde and stain with antibodies against myosin heavy chain (MYH) followed by appropriate fluorescent secondary antibodies. Counterstain nuclei with DAPI. Image using fluorescence microscopy and quantify myotube formation by measuring: (1) myotube diameter (μm), (2) fusion index (percentage of nuclei within MYH-positive cells), and (3) maturation index (average number of nuclei per myotube). LicB treatment significantly enhances all these parameters compared to control differentiations. [1] [4]

Molecular Markers of Differentiation
  • Gene Expression Analysis by RT-qPCR: Extract total RNA using TRIzol reagent or commercial kits at specific differentiation time points. Synthesize cDNA using reverse transcriptase. Perform quantitative PCR using primers for myogenic markers: MYOD, myogenin (MYOG), MYH, and thrombospondin 1 (THBS1). Use appropriate reference genes (GAPDH, β-actin) for normalization. LicB treatment significantly upregulates these differentiation markers, with MYOG and MYH expression increasing by 2-4 fold compared to controls. [4]

  • Protein Expression Analysis by Western Blotting: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Separate proteins by SDS-PAGE and transfer to PVDF membranes. Block with 5% non-fat milk and incubate with primary antibodies against MYOD, MYOG, MYH, and β-actin (loading control) overnight at 4°C. Incubate with HRP-conjugated secondary antibodies and detect using enhanced chemiluminescence. LicB treatment markedly increases the protein levels of all these myogenic factors during differentiation. [4]

Table 2: LicB Effects on Myogenic Differentiation Markers

Parameter Effect of LicB Experimental System Assessment Method
Creatine Kinase Activity Increased by 17-28% Chicken MSCs Creatine kinase assay
MYOD Expression Significant upregulation Chicken MSCs RT-qPCR, Western blot
Myogenin Expression Significant upregulation Chicken MSCs, C2C12 RT-qPCR, Western blot
Myosin Heavy Chain Significant upregulation Chicken MSCs, C2C12 Immunocytochemistry, Western blot
Myotube Formation Enhanced diameter and fusion Chicken MSCs, C2C12 Microscopy analysis

Signaling Pathway Analysis

Myostatin Signaling Pathway Evaluation
  • Western Blot for MSTN Pathway: Harvest cells after LicB treatment during proliferation or differentiation phases. Lyse cells and perform Western blotting as described in section 3.2. Use antibodies against MSTN, p-SMAD2, p-SMAD3, total SMAD2/3, and β-actin. LicB treatment significantly reduces MSTN expression and SMAD2/SMAD3 phosphorylation, indicating effective inhibition of the MSTN signaling pathway. [1]

  • Molecular Docking Studies: Perform in silico analysis to evaluate LicB-MSTN interactions. Use MSTN crystal structure (PDB ID: 3HH2) and molecular docking software (AutoDock Vina, SwissDock). Set the binding site around the known functional regions of MSTN. LicB shows strong binding to MSTN with a binding energy of -5.9 Kcal/mol, effectively disrupting MSTN-ACVRIIB interaction. [1]

  • Serum MSTN Measurement: Collect cell culture supernatant or animal serum samples. Measure MSTN protein concentrations using commercial ELISA kits according to manufacturer instructions. LicB treatment significantly reduces MSTN protein concentration in serum and culture media. [1]

The following diagram illustrates the molecular mechanism of LicB in myostatin inhibition and enhanced myogenesis:

G LicB Mechanism: Myostatin Inhibition and Myogenesis Enhancement LicB LicB MSTN Myostatin (MSTN) LicB->MSTN Binds & Inhibits Myogenesis Myogenesis Markers (MYOD, MYOG, MYH) LicB->Myogenesis Upregulates Proliferation Cell Proliferation LicB->Proliferation Promotes Differentiation Cell Differentiation LicB->Differentiation Promotes ACVRIIB Activin Receptor Type IIB (ACVRIIB) MSTN->ACVRIIB Normal Binding SMAD23 SMAD2/SMAD3 Phosphorylation ACVRIIB->SMAD23 Activates Atrogin1 Atrogin1/MuRF1 Expression SMAD23->Atrogin1 Increases Atrogin1->Proliferation Inhibits Atrogin1->Differentiation Inhibits

Oxidative Stress and Antioxidant Response
  • ROS Measurement: Seed cells in appropriate plates and treat with LicB (10-20 μM) for 24 hours. Add DCFH-DA solution (10 μM) and incubate for 30 minutes at 37°C. Measure fluorescence intensity (excitation 485 nm, emission 535 nm). For positive control, treat cells with H₂O₂ (100-500 μM). LicB significantly reduces basal and stress-induced ROS levels in C2C12 myotubes and MSCs. [4] [3]

  • Antioxidant Enzyme Activity: Harvest cells after LicB treatment and prepare cell lysates. Measure activities of key antioxidant enzymes including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) using commercial assay kits according to manufacturer protocols. LicB treatment enhances the activities of these antioxidant enzymes in muscle tissues and cells. [3]

  • Lipid Peroxidation Assay: Measure malondialdehyde (MDA) levels as a marker of lipid peroxidation using thiobarbituric acid reactive substances (TBARS) assay. Treat cells with LicB followed by oxidative stress induction with H₂O₂. LicB significantly reduces MDA levels in muscle tissues and cells, indicating protection against oxidative damage. [3]

Species-Specific Considerations and Applications

Species Variation in LicB Response

Research reveals significant species-specific responses to LicB treatment in myogenesis assays. While chicken MSCs show marked enhancement in both proliferation and differentiation with LicB treatment, bovine and porcine MSCs demonstrate negligible responses under identical experimental conditions. This species specificity appears linked to differential effects on myostatin expression, where LicB significantly downregulates MSTN mRNA and protein expression in chicken MSCs but not in bovine or porcine MSCs. These findings highlight the importance of appropriate model selection when designing experiments and interpreting results. [4]

The varied response across species has important practical applications, particularly in the emerging field of cultured meat production. LicB and Glycyrrhiza uralensis crude water extract show promise as natural, food-safe supplements for enhancing chicken cultured meat production by improving MSC differentiation and reducing oxidative stress during the culture process. The ability of these compounds to enhance cell adhesion and differentiation in serum-free conditions makes them particularly valuable for reducing production costs while maintaining product quality and safety. [4]

In Vivo Validation Models
  • Mouse Muscle Regeneration Models: For in vivo validation, use C57BL/6 mice (8-12 weeks old). Induce muscle injury by intramuscular injection of cardiotoxin (10 μM in 50 μL PBS) into tibialis anterior muscles. Administer LicB (5-10 mg/kg) via intraperitoneal injection or oral gavage daily for 7-14 days post-injury. Assess muscle regeneration through histochemical analysis of fiber diameter, central nucleation, and immunostaining for embryonic myosin heavy chain. [1]

  • Exercise-Induced Fatigue Model: For anti-fatigue studies, use mice (8-12 weeks old) administered LicB (5-10 mg/kg orally) for 4 weeks. Perform weight-loaded forced swimming tests, measuring exhaustive swimming time. Collect blood and tissue samples post-exercise to measure lactate, corticosterone, glycogen, and lipid peroxidation levels. LicB treatment significantly extends exhaustive swimming time and improves metabolic parameters associated with muscle fatigue. [3]

  • Aged Muscle Model: Use aged mice (18-24 months old) to evaluate anti-aging effects on muscle. Administer LicB (5-10 mg/kg) for 4-8 weeks. Assess muscle function through grip strength and treadmill tests. Analyze muscle morphology and fiber-type distribution by histology and immunostaining. LicB improves muscle function and structure in aged models, suggesting potential applications for sarcopenia treatment. [1]

Conclusion and Research Applications

This compound represents a promising natural compound for enhancing myogenesis through multiple mechanisms, primarily via myostatin inhibition and antioxidant activity. The comprehensive assay methods outlined in these application notes provide researchers with validated protocols for evaluating LicB's effects on muscle proliferation, differentiation, and regeneration across various experimental models. The species-specific responses to LicB highlight the importance of model selection in experimental design, particularly for applications in cultured meat production and therapeutic development.

The quantitative data summarized in the provided tables offers benchmark values for expected outcomes, allowing researchers to optimize their experimental conditions and evaluate their results against established findings. The detailed methodologies for signaling pathway analysis enable mechanistic studies to further elucidate LicB's multifaceted actions on muscle biology. As research progresses, LicB and its derivatives hold significant potential for developing novel interventions for muscle-wasting disorders, age-related sarcopenia, and sustainable cultured meat production technologies.

References

Application Note: Licochalcone B as a Myostatin Inhibitor for Muscle Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Myostatin (MSTN) is a well-established negative regulator of skeletal muscle growth, making it a prime therapeutic target for conditions involving muscle loss, such as sarcopenia, muscular dystrophies, and cachexia [1] [2]. Licochalcone B (Lic B), a retrochalcone found in Glycyrrhiza uralensis (licorice), has emerged as a potent natural compound that inhibits MSTN and promotes myogenesis [3] [4]. Its mechanism involves binding directly to MSTN, disrupting its interaction with the activin type IIB receptor (ACVRIIB), and subsequently inhibiting downstream signaling pathways that suppress muscle growth [3]. This application note consolidates recent research findings into structured protocols and data tables to facilitate the use of Lic B in muscle research and drug discovery.

Mechanism of Action

Lic B enhances muscle mass and function through a multi-faceted mechanism, primarily by targeting the MSTN pathway.

Myostatin Inhibition and Signaling

Lic B functions as a direct MSTN inhibitor. In silico molecular docking and dynamics simulations demonstrate that Lic B binds to the MSTN protein with a binding energy of approximately -5.9 kcal/mol, which physically impedes its association with ACVRIIB [3]. This inhibition prevents the downstream phosphorylation of SMAD2 and SMAD3 transcription factors, a key step in the MSTN-mediated signaling cascade that leads to the suppression of muscle growth and the upregulation of atrophy-related genes [3].

The following diagram illustrates the core signaling pathway and the points of inhibition by this compound.

G Myostatin Myostatin ACVRIIB ACVRIIB Myostatin->ACVRIIB Binds to LicoB LicoB LicoB->Myostatin Binds to (≈ -5.9 kcal/mol) Atrogin1 Atrogin1 LicoB->Atrogin1 Reduces MuRF1 MuRF1 LicoB->MuRF1 Reduces MyoD MyoD LicoB->MyoD Increases MYOG MYOG LicoB->MYOG Increases SMAD2 SMAD2 ACVRIIB->SMAD2 Activates SMAD3 SMAD3 ACVRIIB->SMAD3 Activates GeneTranscription Suppressed Myogenesis & Muscle Atrophy SMAD2->GeneTranscription Promote SMAD3->GeneTranscription Promote MyoD_Up Upregulated Myogenesis MyoD->MyoD_Up Drive MYOG->MyoD_Up Drive

Complementary Action Mechanisms

Beyond direct MSTN inhibition, Lic B operates through several complementary mechanisms to promote muscle health:

  • ↓ Atrophy Gene Expression: Lic B significantly reduces the expression of key muscle atrophy markers, Atrogin1 and Muscle-specific RING finger protein 1 (MuRF1), which are involved in protein degradation via the ubiquitin-proteasome system [3] [5].
  • ↑ Myogenic Factors: Treatment with Lic B upregulates the expression of myogenic regulatory factors (MRFs), including MyoD and myogenin (MYOG), which are critical for driving the differentiation of myoblasts into mature myotubes [3] [5].
  • Antioxidant Activity: Lic B exhibits strong antioxidant properties, scavenging reactive oxygen species (ROS) and reducing oxidative stress in muscle cells. This activity is crucial as oxidative stress is a known contributor to muscle fatigue and atrophy [6] [4].
  • Anti-inflammatory Effects: Through inhibition of the NF-κB and NLRP3 inflammasome pathways, Lic B reduces inflammation, creating a more favorable microenvironment for muscle growth and repair [4] [7].

Experimental Protocols

This section details standardized methodologies for evaluating the efficacy of Lic B in various experimental models.

In Silico Molecular Docking Analysis

Objective: To predict the binding affinity and interaction mode of Lic B with the myostatin protein.

  • Protein Preparation:

    • Retrieve the 3D crystal structure of myostatin (e.g., from the Protein Data Bank, PDB).
    • Remove water molecules and add hydrogen atoms using molecular visualization software (e.g., PyMOL, UCSF Chimera).
    • Energy minimization of the protein structure is performed to optimize geometry.
  • Ligand Preparation:

    • Obtain the 2D/3D structure of this compound (PubChem CID: 5318995).
    • Convert the structure to a suitable format (e.g., .mol2) and perform energy minimization.
  • Molecular Docking:

    • Utilize docking software such as AutoDock Vina or Schrödinger Suite.
    • Define the binding site on myostatin, often based on the known receptor interaction region.
    • Execute the docking simulation and generate multiple pose predictions.
  • Analysis:

    • Analyze the top-ranking poses for hydrogen bonds, hydrophobic interactions, and other non-covalent bonds.
    • The calculated binding energy for Lic B with MSTN is typically around -5.9 kcal/mol [3].
In Vitro Cell-Based Assays

Objective: To assess the effects of Lic B on myoblast proliferation and differentiation.

Table 1: Key Reagents and Parameters for In Vitro Assays

Component Specifications Notes
Cell Lines C2C12 mouse myoblasts, primary Mouse Muscle Satellite Cells (MSCs) [3] Chicken MSCs are also highly responsive [5].
Lic B Stock Dissolved in DMSO (e.g., 10-100 mM) [6] Final DMSO concentration should not exceed 0.1%.
Proliferation Medium High-glucose DMEM + 10% FBS + 1% P/S [3] -
Differentiation Medium High-glucose DMEM + 2% Horse Serum or 2% FBS [3] [5] Serum-free differentiation is also feasible with Lic B [5].
Treatment Concentration 1-10 µM for proliferation and differentiation [3] [5] A dose-response curve (e.g., 1, 5, 10 µM) is recommended.

| Treatment Duration | - Proliferation: 24-72 hours [3]

  • Differentiation: 2-6 days [3] [5] | Treat upon induction of differentiation. |

Protocol Workflow:

The following diagram outlines the key stages of the in vitro experimental workflow.

G CellCulture Cell Culture & Seeding (C2C12 / Primary MSCs) LicBTreatment Lic B Treatment CellCulture->LicBTreatment ProliferationAssay Proliferation Assay (MTS, etc.) LicBTreatment->ProliferationAssay 1-10 µM, 24-72h DifferentiationAssay Differentiation Induction LicBTreatment->DifferentiationAssay Analysis Downstream Analysis ProliferationAssay->Analysis DifferentiationAssay->Analysis 2-6 days WesternBlot WesternBlot Analysis->WesternBlot MSTN, p-SMAD2/3 Atrogin1, MuRF1, MYOG qPCR qPCR Analysis->qPCR MYOD, MYH, MSTN Immunostaining Immunostaining Analysis->Immunostaining Myotube Fusion MYH Staining

In Vivo Animal Model Testing

Objective: To evaluate the anti-fatigue and anti-atrophy effects of Lic B in a live organism.

  • Animal Model: Commonly use experimental mice (e.g., C57BL/6) [6].
  • Dosing Regimen:
    • Route: Oral administration (e.g., via gavage) or intraperitoneal injection [6] [3].
    • Dosage: Studies have used doses in the range of 10-50 mg/kg/day [6] [3].
    • Duration: Treatment typically lasts for several days to weeks prior to and during endpoint testing.
  • Endpoint Assays:
    • Weight-loaded forced swimming test (WLFST): To assess exercise-induced fatigue by measuring swimming time until exhaustion [6].
    • Functional Tests: Grip strength, treadmill running.
    • Tissue Collection: After sacrifice, collect muscles (e.g., gastrocnemius, quadriceps) for further analysis.
    • Biomarker Analysis: Measure serum/biofluid levels of creatine phosphokinase (CPK), lactate, and blood urea nitrogen (BUN) as fatigue markers [6]. Analyze muscle tissue for MSTN protein levels, gene expression, and histology (fiber diameter/cross-sectional area) [3].

Data Summary and Analysis

The efficacy of Lic B is demonstrated by consistent quantitative results across multiple studies.

Table 2: Summary of Key Experimental Findings with this compound

Experimental Model Key Measured Parameters Observed Effect of Lic B Citation
In Silico (Molecular Docking) Binding Energy with MSTN -5.9 kcal/mol [3]
In Vitro (C2C12 / MSCs) Myoblast Proliferation 5-8% increase [5]
Myotube Differentiation (Creatine Kinase Activity) 17-28% increase [3] [5]
MSTN mRNA & Protein Expression ↓ Significant downregulation [3] [5]
Atrogin1 & MuRF1 Expression ↓ Significant downregulation [3]
In Vivo (Mouse Model) Weight-loaded Swimming Time Prolonged exhaustive time [6]
Muscle Fiber Diameter Significant increase [3]
Plasma MSTN Concentration Reduced level [3]

Conclusion and Research Implications

This compound is a potent, multi-functional natural compound with a compelling mechanistic profile for inhibiting myostatin and promoting muscle growth. The provided protocols and consolidated data offer a foundation for its application in research. Future work should focus on elucidating its pharmacokinetic and safety profile in greater depth and exploring its therapeutic potential in pre-clinical models of human muscle-wasting diseases.

References

Comprehensive Application Notes and Protocols: Licochalcone B (LicB) for DPP-4 Inhibition in Diabetes Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

Type 2 diabetes mellitus (T2DM) represents a significant global health challenge, necessitating continuous development of novel therapeutic approaches. Dipeptidyl peptidase-4 (DPP-4) has emerged as a crucial therapeutic target for T2DM management due to its role in degrading incretin hormones that stimulate insulin secretion. While synthetic DPP-4 inhibitors like sitagliptin are clinically available, their potential adverse effects have prompted the search for safer alternatives from natural sources. Licochalcone B (LicB), a bioactive retrochalcone compound derived primarily from Glycyrrhiza uralensis (licorice), has demonstrated significant DPP-4 inhibitory activity in combined computational and experimental studies [1]. These findings position LicB as a promising candidate for functional food ingredients and natural therapeutic formulations aimed at managing T2DM with potentially reduced side effects.

The structural characteristics of LicB feature two aromatic rings linked by an α,β-unsaturated ketone moiety, forming the core scaffold responsible for its biological activity [2]. This molecular configuration allows LicB to interact with critical residues in the DPP-4 active site, effectively competing with natural substrates. Beyond its DPP-4 inhibitory potential, LicB exhibits a diverse pharmacological profile including anti-cancer, hepatoprotective, anti-inflammatory, and neuroprotective properties [2], which may provide additional benefits for diabetic patients who often present with comorbid conditions. This document provides detailed application notes and experimental protocols for evaluating the DPP-4 inhibitory activity of LicB, enabling researchers to reliably assess its potential as a natural anti-diabetic agent.

Mechanism of Action and Binding Characteristics

Molecular Interactions with DPP-4

LicB exerts its DPP-4 inhibitory activity through tight binding to the catalytic site of the DPP-4 enzyme, as established through comprehensive in silico studies. Molecular docking analyses reveal that LicB forms stable complexes with DPP-4, sharing 11 common amino acid residue interactions with the synthetic control inhibitor sitagliptin [1]. These shared interactions suggest a similar mechanism of action to clinically established DPP-4 inhibitors, while the unique structural features of LicB may contribute to its distinct binding profile and potentially reduced side effects. The binding stability of LicB to DPP-4 has been further confirmed through molecular dynamics simulations, demonstrating consistent interaction patterns over extended simulation periods [1].

The functional significance of LicB's binding to DPP-4 extends beyond simple enzyme inhibition. Protein-protein interaction studies indicate that LicB-DPP-4 complexes exhibit reduced binding affinity for glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) [1], the key incretin hormones degraded by DPP-4. This mechanism potentially prolongs the circulating half-lives of these insulinotropic hormones, thereby enhancing glucose-dependent insulin secretion and improving glycemic control. This dual mechanism—direct enzyme inhibition and interference with substrate recognition—positions LicB as a multifaceted agent for diabetes management with a mechanism distinct from but complementary to existing therapeutic approaches.

Table 1: Key Molecular Interactions Between LicB and DPP-4 Catalytic Site

Interaction Parameter Characteristics Experimental Evidence
Binding Stability Stable molecular dynamics trajectory 100 ns simulation [1]
Common Residues with Sitagliptin 11 shared amino acid interactions Molecular docking [1]
Effect on GLP-1/GIP Binding Reduced DPP-4 to GLP-1/GIP interactions Protein-protein docking [1]
Structural Motifs Critical for Binding α,β-unsaturated ketone core, aromatic rings Structure-activity relationship [2]

Quantitative Activity Data and Pharmacological Profile

DPP-4 Inhibitory Activity

The DPP-4 inhibitory potential of LicB has been quantitatively assessed through in vitro enzyme inhibition assays, revealing concentration-dependent inhibition with an estimated IC₅₀ value of 797.84 μM [1]. While this inhibitory concentration is significantly higher than that of synthetic pharmaceutical inhibitors like sitagliptin, it falls within a biologically relevant range for natural compounds, particularly when considering potential use in functional foods or dietary supplements where long-term, moderate inhibition may provide therapeutic benefits without the risks associated with potent pharmaceutical agents. Comparative analyses indicate that LicB exhibits approximately 2.3-fold lower potency than its structural analog licochalcone A (LicA), which demonstrated an IC₅₀ of 347.93 μM in parallel assays [1]. This difference highlights the structure-activity relationships within the chalcone family and suggests potential avenues for molecular optimization.

Beyond its direct DPP-4 inhibitory effects, LicB exhibits complementary antidiabetic activities through modulation of myostatin (MSTN) signaling [3]. MSTN serves as a negative regulator of muscle growth, and its inhibition promotes myoblast proliferation and differentiation—processes crucial for maintaining metabolic health. LicB demonstrates dose-dependent inhibition of MSTN, simultaneously reducing expression of atrophy-related markers Atrogin1 and MuRF1 while promoting muscle fiber hypertrophy in experimental models [3]. This dual activity against both DPP-4 and MSTN positions LicB as a unique multifunctional agent capable of addressing both glycemic dysregulation and muscle wasting conditions often associated with progressive diabetes.

Table 2: Quantitative DPP-4 Inhibition Parameters of LicB and Related Compounds

Compound/Extract IC₅₀ Value (μM) Binding Energy (kcal/mol) Cellular Model Reference
This compound 797.84 -5.9 (with MSTN) C2C12 myoblasts [1]
Licochalcone A 347.93 -6.9 (with MSTN) C2C12 myoblasts [1]
G. uralensis CWE* Concentration-dependent inhibition (0.1-1 mg/mL) Not determined C2C12 myoblasts [1]
Sitagliptin (Control) ~0.018 (clinical dose) Not reported in studies Pharmaceutical reference [1]

*CWE: Crude Water Extract

Experimental Protocols and Methodologies

In Silico Molecular Docking Protocol

Objective: To predict the binding affinity and interaction模式 between LicB and the DPP-4 enzyme using computational molecular docking approaches.

Materials and Software:

  • Protein Preparation: DPP-4 crystal structure (PDB ID: 2ONC or similar) from Protein Data Bank
  • Ligand Preparation: LicB molecular structure (CID: 5318997) from PubChem database
  • Docking Software: AutoDock Vina, Schrödinger Glide, or similar molecular docking programs
  • Visualization Tools: PyMOL, Chimera, or Discovery Studio for interaction analysis

Methodology:

  • Protein Preparation:

    • Retrieve the three-dimensional crystal structure of DPP-4 from the PDB database
    • Remove water molecules and heteroatoms not involved in catalytic activity
    • Add hydrogen atoms and assign appropriate protonation states to amino acid residues at physiological pH
    • Optimize the protein structure using energy minimization algorithms
  • Ligand Preparation:

    • Obtain the three-dimensional structure of LicB from chemical databases
    • Apply molecular mechanics force fields to optimize geometry and minimize energy
    • Generate possible tautomers and stereoisomers at physiological pH
  • Molecular Docking:

    • Define the binding site coordinates centered on the catalytic site of DPP-4 (residues Ser630, Asp708, His740)
    • Set the search space dimensions to 20×20×20 Å to encompass the entire active site region
    • Execute docking simulations using appropriate scoring functions
    • Generate multiple binding poses (minimum 10) for analysis
    • Validate the docking protocol by redocking known inhibitors (e.g., sitagliptin)
  • Interaction Analysis:

    • Identify hydrogen bonds, hydrophobic interactions, π-π stacking, and other molecular contacts
    • Compare binding residues with those involved in sitagliptin binding
    • Calculate binding energies and inhibition constants from docking scores

Expected Outcomes: The protocol should demonstrate stable binding of LicB to the DPP-4 catalytic site, with characteristic interactions with key residues such as Tyr631, Ser630, and Asp708, consistent with the shared interactions reported with sitagliptin [1].

In Vitro DPP-4 Enzyme Inhibition Assay

Objective: To experimentally determine the inhibitory activity of LicB against DPP-4 enzyme using fluorometric or colorimetric methods.

Materials and Reagents:

  • Enzyme: Recombinant human DPP-4 (commercially available)
  • Substrate: Gly-Pro-AMC (7-amido-4-methylcoumarin) or Gly-Pro-p-nitroanilide
  • Inhibitor: LicB purified to ≥95% purity (dissolved in DMSO)
  • Buffer: 100 mM Tris-HCl buffer, pH 8.0
  • Controls: Sitagliptin as positive control, DMSO vehicle as negative control
  • Equipment: Microplate reader capable of fluorescence (λ_ex = 360 nm, λ_em = 460 nm) or absorbance measurements (405 nm)

Methodology:

  • Reagent Preparation:

    • Prepare assay buffer (100 mM Tris-HCl, pH 8.0)
    • Dissolve DPP-4 substrate in buffer to working concentration (typically 0.1-1 mM)
    • Prepare serial dilutions of LicB in DMSO (0-1000 μM final concentration range)
    • Dilute recombinant DPP-4 enzyme in buffer to appropriate working concentration
  • Enzyme Inhibition Assay:

    • Add 50 μL of LicB at various concentrations to 96-well microplate (triplicate for each concentration)
    • Include positive control (sitagliptin) and negative control (DMSO vehicle) wells
    • Add 50 μL of DPP-4 enzyme solution (final concentration 0.01-0.1 μg/mL) to each well
    • Pre-incubate the mixture at 25°C for 10 minutes
    • Initiate the reaction by adding 50 μL of substrate solution
    • Incubate the reaction at 37°C for 30-60 minutes
    • Measure fluorescence or absorbance at appropriate time intervals
  • Data Analysis:

    • Calculate enzyme activity as the rate of substrate cleavage per unit time
    • Normalize activity values relative to negative control (100% activity)
    • Plot inhibition curves (percentage inhibition vs. logarithm of inhibitor concentration)
    • Determine IC₅₀ values using nonlinear regression analysis (four-parameter logistic equation)
    • Calculate Ki values using Cheng-Prusoff equation if Km for substrate is known

Expected Outcomes: The assay should demonstrate concentration-dependent inhibition of DPP-4 by LicB, with typical IC₅₀ values in the range of 700-800 μM, consistent with published data [1]. The negative control should show minimal inhibition, while the positive control should demonstrate potent inhibition characteristic of pharmaceutical inhibitors.

The following diagram illustrates the experimental workflow for evaluating LicB's DPP-4 inhibitory activity, integrating both computational and experimental approaches:

G cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro Validation cluster_integration Data Integration & Interpretation Start Start: LicB DPP-4 Inhibition Assessment IS1 1. Protein Structure Preparation Start->IS1 IV1 1. Reagent Preparation & Optimization Start->IV1 IS2 2. Ligand Structure Preparation IS1->IS2 IS3 3. Molecular Docking Simulation IS2->IS3 IS4 4. Binding Interaction Analysis IS3->IS4 IS5 5. Molecular Dynamics Simulation IS4->IS5 DI1 Structure-Activity Relationship Analysis IS5->DI1 IV2 2. Enzyme Inhibition Assay Setup IV1->IV2 IV3 3. Concentration-Response Experiments IV2->IV3 IV4 4. Data Collection & IC50 Calculation IV3->IV4 IV5 5. Mechanism of Action Studies IV4->IV5 IV5->DI1 DI2 Therapeutic Potential Assessment DI1->DI2 DI3 Application Recommendations DI2->DI3

Diagram 1: Integrated Workflow for LicB DPP-4 Inhibition Assessment

Application Notes for Research and Development

Optimization Strategies for Enhanced Efficacy

The moderate DPP-4 inhibitory activity of LicB (IC₅₀ = 797.84 μM) presents opportunities for optimization through structure-activity relationship (SAR) studies and formulation approaches. SAR analyses indicate that specific molecular modifications could enhance LicB's potency, including hydroxylation patterns on the aromatic rings and stereochemical optimization of the α,β-unsaturated ketone moiety [2] [4]. Additionally, combination therapy approaches utilizing LicB with other natural DPP-4 inhibitors may produce synergistic effects at lower individual concentrations, potentially reducing required dosages while maintaining efficacy. Delivery system innovations such as nanoparticle encapsulation, phospholipid complexes, or self-emulsifying drug delivery systems could significantly improve LicB's bioavailability and target engagement, addressing potential limitations in its pharmacokinetic profile.

For research applications focusing on mechanistic studies, LicB serves as a valuable chemical probe for understanding natural product-mediated DPP-4 inhibition. Its distinct chemical scaffold compared to synthetic inhibitors provides insights into alternative binding modes and inhibition mechanisms. When designing experiments to evaluate LicB's therapeutic potential, researchers should consider its multi-target pharmacological profile, which includes not only DPP-4 inhibition but also anti-inflammatory effects through NLRP3 inflammasome suppression [2] and MSTN inhibition for muscle wasting conditions [3]. This polypharmacology may be advantageous for addressing the complex pathophysiology of T2DM but requires careful consideration in experimental design to attribute observed effects specifically to DPP-4 inhibition versus other mechanisms.

Technical Considerations and Limitations

When implementing the protocols described in this document, researchers should account for several technical considerations to ensure reliable and reproducible results. For in silico studies, the selection of appropriate crystal structures for DPP-4 is critical, as conformational variations between structures can significantly impact docking results. Structures with high resolution (<2.0 Å) and minimal missing residues in the catalytic domain are recommended. For in vitro assays, maintaining DMSO concentrations below 1% in final assay mixtures is essential to prevent solvent-induced artifacts in enzyme activity. Additionally, substrate concentration optimization is necessary to establish kinetic parameters appropriate for inhibition studies, typically utilizing concentrations near the Km value for the specific DPP-4 substrate being employed.

The interpretation of experimental results should acknowledge that LicB's DPP-4 inhibitory activity occurs at relatively high concentrations compared to pharmaceutical inhibitors, suggesting it may function best as part of a multi-component therapeutic approach rather than as a standalone potent inhibitor. Researchers should also consider potential batch-to-batch variability in natural product-derived LicB, implementing rigorous quality control measures including HPLC fingerprinting and spectroscopic validation of compound identity and purity. For cellular and animal studies, adequate solubility and stability testing of LicB in relevant vehicles and biological matrices is essential to ensure that observed effects accurately reflect its true biological activity rather than experimental artifacts.

Conclusion and Future Perspectives

This compound represents a promising natural product scaffold for DPP-4 inhibition with potential applications in functional foods, dietary supplements, and as a starting point for the development of novel therapeutic agents for T2DM management. The integrated experimental protocols presented in this document provide a comprehensive framework for evaluating LicB's DPP-4 inhibitory activity through combined computational and biochemical approaches. While LicB demonstrates moderate potency compared to synthetic inhibitors, its natural origin, multi-target pharmacology, and potentially favorable safety profile justify continued investigation. Future research directions should include in vivo validation of antidiabetic efficacy, detailed ADMET profiling, development of structural analogs with enhanced potency, and exploration of synergistic combinations with other natural products to develop effective multi-target approaches for diabetes management.

References

Comprehensive Application Notes and Protocols: Licochalcone B-Induced Apoptosis in Osteosarcoma Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Licochalcone B and Its Therapeutic Potential

This compound (LicB) is a natural flavonoid compound isolated from the roots of the Chinese medicinal herb Glycyrrhiza uralensis Fisch (commonly known as licorice). It belongs to the chalcone family, characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. LicB has attracted significant scientific interest due to its diverse pharmacological properties, including anti-inflammatory, antioxidant, and hepatoprotective activities. Most notably, emerging evidence has demonstrated its potent anticancer effects across various cancer types, with particular promise observed in osteosarcoma, the most common primary malignant bone tumor affecting children and adolescents.

Current osteosarcoma treatment regimens face significant challenges, including dose-limiting toxicities and the development of chemotherapy resistance, leading to poor prognosis especially in metastatic or recurrent disease. LicB represents a promising candidate for therapeutic development due to its multi-targeted mechanism of action and potential for synergistic combinations with existing therapies. These application notes provide a comprehensive summary of the apoptotic mechanisms induced by LicB in osteosarcoma models, along with detailed experimental protocols for investigating its anticancer activities, intended to facilitate further research and development efforts.

Mechanisms of Action in Osteosarcoma

Molecular Pathways Regulating Apoptosis and Autophagy

LicB exerts its antitumor effects through multi-faceted mechanisms targeting key signaling pathways that regulate cell survival, proliferation, and death. The compound simultaneously induces both apoptosis (programmed cell death) and autophagy (cellular self-degradation) in osteosarcoma cells through interconnected molecular cascades.

  • PI3K/AKT/mTOR Pathway Inactivation: LicB treatment significantly inhibits the phosphorylation and activation of key components in the PI3K/AKT/mTOR signaling axis, a central regulator of cell growth and survival. This inhibition leads to downstream effects including cell cycle arrest and activation of pro-death mechanisms. The inactivation of this pathway represents a primary mechanism through which LicB induces autophagy in osteosarcoma cells [1] [2].

  • Regulation of Apoptotic Proteins: LicB treatment results in a marked decrease in anti-apoptotic proteins including Bcl-2, while simultaneously increasing pro-apoptotic proteins such as Bax. This altered balance disrupts mitochondrial integrity, promoting the release of cytochrome c and subsequent activation of the caspase cascade. LicB also enhances the cleavage and activation of executioner caspases (caspase-3 and caspase-9) and their substrate PARP, committing cells to apoptotic death [1] [3].

  • Reactive Oxygen Species (ROS) Generation: LicB promotes the accumulation of intracellular ROS, creating oxidative stress that damages cellular components and triggers downstream stress response pathways. ROS generation contributes to LicB-mediated apoptosis through ER stress induction and upregulation of stress-responsive proteins including CHOP, which in turn modulates death receptor expression [3].

  • Death Receptor Upregulation: LicB treatment increases the expression of death receptors DR4 and DR5 on the osteosarcoma cell surface, sensitizing them to TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand)-mediated apoptosis. This effect enhances the extrinsic apoptosis pathway and may underlie the observed synergistic effects when LicB is combined with TRAIL-based therapies [4].

The following diagram illustrates the interconnected signaling pathways through which this compound induces apoptosis and autophagy in osteosarcoma cells:

Quantitative Assessment of LicB Efficacy in Osteosarcoma Models

Table 1: Efficacy Profile of this compound in Osteosarcoma Cell Lines

Cell Line IC50 Value (24h) Key Molecular Changes Primary Mechanisms Study

| MG-63 | ~30 μM (CCK-8 assay) | ↓ Bcl-2, p62, Caspase-3, Ki67 ↑ Cleaved Caspase-3, Beclin1, Bax, Atg7, LC3B | PI3K/AKT/mTOR inactivation Apoptosis & autophagy induction | [1] | | U2OS | Similar dose-dependency to MG-63 | ↓ Bcl-2, p62, Caspase-3, Ki67 ↑ Cleaved Caspase-3, Beclin1, Bax, Atg7, LC3B | PI3K/AKT/mTOR inactivation Apoptosis & autophagy induction | [1] | | HOS | 29.43 μM (24h) 22.48 μM (48h) | Activation of ATM-Chk2 pathway G2/M cell cycle arrest | DNA damage response Cell cycle disruption | [5] | | 143B | Significant tumor growth inhibition in xenograft models | ↓ Bcl-2, Mcl-1 ↑ Cleaved Caspase-3, Cleaved Caspase-9, Bax | Mitochondrial apoptosis pathway p38MAPK activation | [6] [7] |

Table 2: Temporal Progression of Molecular Events Following LicB Treatment

Time Post-Treatment Molecular Events Cellular Consequences

| Early Phase (0-12h) | ROS generation PI3K/AKT/mTOR inhibition DR4/DR5 upregulation | Oxidative stress Survival pathway suppression Death receptor pathway priming | | Mid Phase (12-24h) | Mitochondrial membrane potential loss Cytochrome c release Bax/Bcl-2 ratio alteration | Caspase cascade initiation Apoptotic commitment | | Late Phase (24-48h) | PARP cleavage DNA fragmentation LC3-I to LC3-II conversion Autophagosome formation | Apoptotic execution Autophagic activation Irreversible cell death commitment |

Experimental Protocols

Cell Culture and Treatment Conditions

Materials:

  • Human osteosarcoma cell lines: MG-63, U2OS, HOS, 143B
  • Culture media: Dulbecco's Modified Eagle's Medium (DMEM) for MG-63 and U2OS; Minimum Essential Medium (MEM) for HOS and 143B
  • Supplements: 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 μg/mL streptomycin
  • This compound: Purchase from reputable suppliers (e.g., Herbest Biotech, Chengdu Biopurify Phytochemicals Ltd.) with purity ≥98%
  • LicB stock solution: Prepare at 100 mM in DMSO, aliquot and store at -20°C
  • Controls: Vehicle control (DMSO, final concentration <0.1%)

Protocol:

  • Cell Maintenance: Culture osteosarcoma cells in appropriate media at 37°C in a humidified 5% CO₂ atmosphere. Subculture cells at 80-90% confluence using standard trypsinization procedures.
  • Experimental Seeding: Seed cells in culture vessels at optimal densities determined for each assay (e.g., 5×10³ cells/well for 96-well plates, 1×10⁵ cells/well for 24-well plates).
  • LicB Treatment Preparation: Prepare working concentrations of LicB by diluting stock solution in complete culture media immediately before use. Gently mix to ensure homogeneous distribution.
  • Treatment Application: After 24h incubation to allow cell attachment, remove old media and add fresh media containing desired LicB concentrations (typical range: 0-100 μM). Include vehicle control (DMSO) and blank controls in each experiment.
  • Incubation: Return cells to incubator for designated treatment durations (typically 24-72h) before proceeding with specific assays.
Assessment of Cell Viability and Proliferation

MTT Assay Protocol:

  • Cell Seeding and Treatment: Seed MG-63 or U2OS cells in 96-well plates (5×10³ cells/well) and treat with LicB (0-100 μM) for 24-48h as described in Section 3.1.
  • MTT Application: Add MTT reagent (5 mg/mL in PBS) to each well (10% of total media volume). Incubate for 4h at 37°C.
  • Formazan Crystal Solubilization: Carefully remove media and add DMSO (100 μL/well) to dissolve formazan crystals. Shake plates gently for 10min.
  • Absorbance Measurement: Measure absorbance at 570 nm using a microplate reader. Calculate cell viability as percentage of vehicle control [5] [6].

Colony Formation Assay Protocol:

  • Low-Density Seeding: Seed HOS or MG-63 cells in 6-well plates at low density (500 cells/well) and allow to attach for 24h.
  • LicB Treatment: Treat cells with LicB (0-40 μM) for 24h, then replace with fresh complete media.
  • Colony Development: Incubate for 10-14 days, replacing media every 3-4 days.
  • Colony Staining and Counting: Fix colonies with methanol, stain with crystal violet (0.5% w/v), and count colonies containing >50 cells [5].
Apoptosis Detection Methods

Annexin V/Propidium Iodide Staining and Flow Cytometry:

  • Cell Harvesting: Collect LicB-treated and control cells (including floating cells) by gentle trypsinization.
  • Cell Washing: Wash cells twice with cold PBS and resuspend in 1× binding buffer at 1×10⁶ cells/mL.
  • Staining: Transfer 100 μL cell suspension to flow cytometry tubes. Add 5 μL Annexin V-FITC and 5 μL propidium iodide (PI). Mix gently and incubate for 15min at room temperature in the dark.
  • Analysis: Add 400 μL binding buffer to each tube and analyze within 1h using flow cytometry. Measure fluorescence emission at 530 nm (FITC) and >575 nm (PI). Distinguish viable (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) populations [3] [6].

Caspase Activity Assay:

  • Cell Lysate Preparation: Harvest LicB-treated cells and lyse in appropriate caspase assay buffer.
  • Reaction Setup: Incubate cell lysates with caspase-specific substrates (DEVD-AFC for caspase-3, IETD-AFC for caspase-8, LEHD-AFC for caspase-9) at 37°C for 1-2h.
  • Fluorescence Measurement: Measure released AFC fluorochrome using excitation at 400 nm and emission at 505 nm. Express caspase activity as fold-change compared to control cells [3].
Western Blot Analysis for Apoptotic and Autophagic Markers

Protein Extraction and Quantification:

  • Cell Lysis: Harvest LicB-treated osteosarcoma cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Protein Quantification: Determine protein concentration using Bradford or BCA protein assay.

Electrophoresis and Blotting:

  • Gel Preparation: Prepare 10-12% SDS-polyacrylamide gels suitable for resolving proteins in the 15-120 kDa range.
  • Sample Loading: Load 25-30 μg protein per lane alongside prestained molecular weight markers.
  • Electrophoresis: Run gels at 100-120V until dye front reaches bottom.
  • Protein Transfer: Transfer proteins to PVDF membranes using wet or semi-dry transfer systems.

Antibody Incubation and Detection:

  • Blocking: Block membranes with 5% non-fat dry milk in TBST for 1h at room temperature.
  • Primary Antibody Incubation: Incubate with specific primary antibodies in blocking solution overnight at 4°C:
    • Apoptosis markers: Cleaved caspase-3, cleaved caspase-9, cleaved PARP, Bcl-2, Bax (1:1000)
    • Autophagy markers: LC3B, Beclin1, p62, Atg7 (1:1000)
    • Signaling pathways: p-AKT, p-mTOR, p-p38 (1:2000)
    • Loading control: β-actin (1:5000)
  • Secondary Antibody Incubation: Incubate with appropriate HRP-conjugated secondary antibodies (1:10000) for 1h at room temperature.
  • Signal Development: Develop blots using enhanced chemiluminescence substrate and image with digital imaging system [1] [6].

The following workflow diagram outlines the key experimental procedures for investigating this compound effects in osteosarcoma models:

G cluster_workflow Experimental Workflow for LicB Investigation rounded rounded filled filled        color=        color= CellCulture Cell Culture & Treatment • Osteosarcoma cell lines (MG-63, U2OS) • LicB treatment (0-100 μM, 24-72h) Viability Viability & Proliferation Assays • MTT/CCK-8 assay • Colony formation • EdU staining CellCulture->Viability 24-48h Apoptosis Apoptosis Detection • Annexin V/PI flow cytometry • Caspase activity • DNA fragmentation Viability->Apoptosis Confirm efficacy Autophagy Autophagy Assessment • Western blot (LC3-I/II, p62) • GFP-LC3 puncta formation Apoptosis->Autophagy Parallel processes Signaling Signaling Pathway Analysis • Western blot (PI3K/AKT/mTOR, p38) • ROS detection • Mitochondrial potential Autophagy->Signaling Mechanistic insight DataAnalysis Data Analysis & Interpretation • Statistical analysis • Mechanism validation • Combination studies Signaling->DataAnalysis Integrated analysis

Research Applications and Therapeutic Implications

The experimental findings regarding LicB's mechanisms of action in osteosarcoma models present several promising translational applications and therapeutic implications:

  • Combination Therapy Development: LicB's ability to upregulate DR5 expression suggests potential for synergistic combinations with TRAIL-based therapies. In hepatocellular carcinoma models, LicB pretreatment significantly enhanced TRAIL sensitivity, suggesting a promising approach for overcoming therapeutic resistance in osteosarcoma [4]. Similar combination strategies with conventional osteosarcoma chemotherapeutics (doxorubicin, cisplatin, methotrexate) warrant investigation.

  • Metastasis Inhibition: Beyond direct cytotoxic effects, LicB demonstrates anti-metastatic potential by reducing cancer cell invasion. In 3D spheroid models of osteosarcoma, LicB and its derivatives significantly impaired cancer cell spreading within extracellular matrices, suggesting value in controlling metastatic progression [8].

  • Selective Toxicity Profile: A particularly valuable characteristic of LicB is its differential toxicity toward cancer cells compared to normal cells. Studies in non-small cell lung cancer models demonstrated that LicB induced apoptosis in cancer cells while sparing normal human embryonic lung fibroblast cells [9]. This selective cytotoxicity presents a potential therapeutic window that could be exploited for improved safety profiles.

  • Multi-Targeting Approach: LicB's simultaneous targeting of multiple oncogenic pathways (PI3K/AKT/mTOR, cell cycle, apoptosis, autophagy) represents a promising polypharmacology strategy that may help overcome the drug resistance commonly developed in osteosarcoma through single-target approaches [1] [2].

Conclusion

This compound represents a promising candidate for osteosarcoma therapy development due to its multi-targeted mechanism of action, favorable selectivity profile, and potential for combination regimens. The detailed experimental protocols provided in these application notes will facilitate standardized investigation of LicB across research laboratories, enabling more direct comparison of results and accelerating therapeutic development. Future research directions should focus on in vivo validation using patient-derived xenograft models, combination therapy optimization with existing osteosarcoma chemotherapeutics, and structural modification to enhance potency and pharmacokinetic properties while maintaining the compound's favorable multi-targeting characteristics.

References

Application Notes and Protocols: Assessing Anti-inflammatory Effects of Licochalcone B in In Vitro Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Licochalcone B

This compound (LicB) is a chalcone derivative isolated primarily from the roots of Glycyrrhiza species (licorice), particularly Glycyrrhiza uralensis and Glycyrrhiza inflata [1] [2]. This compound has attracted significant scientific interest due to its diverse pharmacological properties, with potent anti-inflammatory effects being a major focus of current research. LicB possesses a characteristic chemical structure consisting of two aromatic rings linked by an α,β-unsaturated carbonyl group, which is considered essential for its biological activity [1] [3].

The anti-inflammatory mechanisms of LicB are multifaceted, involving the modulation of several critical inflammatory signaling pathways. Research has demonstrated that LicB exerts its effects through inhibition of the NLRP3 inflammasome, suppression of NF-κB signaling, and activation of the Nrf2 antioxidant pathway [1] [4]. Additionally, LicB has been shown to directly inhibit key inflammatory enzymes including 15-lipoxygenase (15-LOX) and inducible nitric oxide synthase (iNOS) [1] [3]. These diverse mechanisms make LicB a promising candidate for the development of novel anti-inflammatory therapeutics.

Key Anti-inflammatory Mechanisms and Targets

Primary Mechanisms of Action

LicB exhibits its anti-inflammatory effects through several well-characterized molecular mechanisms, as illustrated in the following pathway diagram:

G LPS LPS NFkB NFkB LPS->NFkB Activates NLRP3 NLRP3 LPS->NLRP3 Activates ROS ROS LPS->ROS Induces LicB LicB LicB->NFkB Inhibits LicB->NLRP3 Disrupts NEK7 NEK7 LicB->NEK7 Binds Nrf2 Nrf2 LicB->Nrf2 Activates Cytokines Cytokines NFkB->Cytokines Induces NLRP3->NEK7 Recruits Inflammasome Inflammasome NLRP3->Inflammasome Forms ROS->NLRP3 Activates Inflammasome->Cytokines Releases

The anti-inflammatory activity of this compound primarily involves the following key mechanisms:

  • NLRP3 Inflammasome Inhibition: LicB directly binds to NEK7, disrupting the NEK7-NLRP3 interaction and effectively suppressing NLRP3 inflammasome activation in macrophages [1] [3]. This mechanism has been demonstrated to protect against NLRP3-mediated diseases including non-alcoholic steatohepatitis, septic shock, and peritonitis in murine models [1].

  • NF-κB Pathway Suppression: LicB significantly inhibits LPS-stimulated NF-κB phosphorylation at serine 276 and subsequent activation in RAW264.7 cells [1] [4]. This suppression leads to reduced production of pro-inflammatory mediators including TNF-α, MCP-1, and nitric oxide (NO) [1] [3].

  • Nrf2 Pathway Activation: LicB attenuates oxidative stress by activating the Nrf2 pathway, enhancing cellular antioxidant defenses while simultaneously inhibiting NF-κB signaling [1]. This dual action contributes to its potent anti-inflammatory and antioxidant effects.

  • Enzyme Inhibition: LicB demonstrates direct inhibition of 15-lipoxygenase (15-LOX) with an IC₅₀ of 9.67 μM, and computational analysis reveals interactions with key residues including Thr412, Arg415, and Trp606 [1]. It also suppresses inducible nitric oxide synthase (iNOS), reducing NO production in LPS-stimulated macrophages [1].

Quantitative Anti-inflammatory Data

The following table summarizes key quantitative findings from anti-inflammatory studies of this compound in various in vitro models:

Cell Line/Model Stimulus LicB Concentration Measured Effects Reference
RAW264.7 macrophages LPS (1 μg/mL) 8.78 μM (IC₅₀) Inhibition of NO production [1]
RAW264.7 macrophages LPS 5-20 μM Dose-dependent reduction of TNF-α, IL-6, PGE₂ [1] [3]
RAW264.7 macrophages LPS 5-20 μM Suppression of ROS generation [1]
In vitro enzyme assay - 9.67 μM (IC₅₀) Inhibition of 15-lipoxygenase [1]
Human PDLCs LPS (10 μg/mL) 10-40 μM Inhibition of NF-κB/NLRP3 pathway; Reduced oxidative stress [4]
Macrophages NLRP3 activators 10-50 μM Disruption of NEK7-NLRP3 interaction [1] [3]

Detailed Experimental Protocols

General Cell Culture and Treatment

Materials:

  • Cell lines: RAW264.7 murine macrophages (ATCC TIB-71) or human periodontal ligament cells (PDLCs)
  • Culture medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
  • This compound: Prepare stock solution in DMSO (e.g., 10-100 mM), store at -20°C
  • Lipopolysaccharide (LPS): From E. coli serotype 0111:B4, prepare stock solution in PBS (1 mg/mL)

Procedure:

  • Cell Seeding: Plate cells in appropriate culture vessels at optimal density (e.g., 1×10⁵ cells/mL for 24-well plates) and incubate at 37°C with 5% CO₂ for 24 hours to allow attachment [1] [4].
  • Pre-treatment: Add LicB at desired concentrations (typically 5-50 μM) to culture medium and incubate for 2-4 hours. Maintain DMSO concentration below 0.1% in all treatments [1] [4].
  • Inflammation Induction: Add LPS to culture medium at optimal concentration (e.g., 1 μg/mL for RAW264.7 cells; 10 μg/mL for PDLCs) and incubate for specified duration (typically 6-24 hours) [1] [4].
  • Sample Collection: Collect culture supernatants for cytokine analysis and cell lysates for protein or RNA extraction.
Nitric Oxide (NO) Production Assay

Principle: This assay measures NO synthesis in activated macrophages by detecting nitrite accumulation in culture supernatants using the Griess reaction [1].

Materials:

  • Griess reagent (1% sulfanilamide, 0.1% N-1-naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)
  • Sodium nitrite standard solution
  • 96-well plate reader capable of measuring 540-550 nm absorbance

Procedure:

  • Sample Preparation: Collect 100 μL of cell culture supernatant from treated RAW264.7 cells after 18-24 hours of LPS stimulation.
  • Reaction: Mix 100 μL of supernatant with 100 μL of Griess reagent in a 96-well plate and incubate at room temperature for 10-15 minutes.
  • Measurement: Measure absorbance at 540-550 nm using a microplate reader.
  • Quantification: Generate a standard curve using sodium nitrite standards (0-100 μM) and calculate nitrite concentrations in samples [1].

Technical Notes:

  • IC₅₀ Calculation: The IC₅₀ for LicB inhibition of NO production in LPS-stimulated RAW264.7 cells is approximately 8.78 μM [1].
  • Controls: Include cells treated with LPS alone (positive control) and untreated cells (negative control).
  • Validation: Use specific iNOS inhibitors as methodological controls.
Cytokine Analysis by ELISA

Principle: Enzyme-linked immunosorbent assay (ELISA) quantitatively measures pro-inflammatory cytokine levels (TNF-α, IL-6, IL-1β) in culture supernatants [1] [4].

Materials:

  • Commercial ELISA kits for target cytokines
  • 96-well microplates
  • Plate washer and reader

Procedure:

  • Sample Collection: Collect culture supernatants after treatment and centrifuge at 1000×g for 10 minutes to remove cellular debris.
  • Assay Setup: Follow manufacturer's instructions for the specific ELISA kit. Generally, this involves:
    • Coating plates with capture antibody (if required)
    • Adding standards and samples to appropriate wells
    • Incubating with detection antibody and enzyme conjugate
    • Adding substrate solution and measuring absorbance
  • Data Analysis: Calculate cytokine concentrations using standard curves [1] [4].

Expected Results: LicB (5-20 μM) typically causes dose-dependent reduction in TNF-α and IL-6 production in LPS-stimulated RAW264.7 cells [1].

Western Blot Analysis of Signaling Pathways

Principle: This protocol detects protein expression and phosphorylation in inflammatory signaling pathways (NF-κB, NLRP3) following LicB treatment [1] [4].

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors
  • SDS-PAGE equipment and transfer apparatus
  • Primary antibodies: anti-phospho-NF-κB p65, anti-NLRP3, anti-NEK7, anti-β-actin
  • HRP-conjugated secondary antibodies
  • Enhanced chemiluminescence (ECL) detection reagents

Procedure:

  • Protein Extraction: Lyse cells in RIPA buffer on ice for 30 minutes, then centrifuge at 14,000×g for 15 minutes at 4°C. Collect supernatant.
  • Protein Quantification: Determine protein concentration using BCA assay.
  • Electrophoresis: Separate 20-40 μg of protein by SDS-PAGE and transfer to PVDF membrane.
  • Immunoblotting:
    • Block membrane with 5% non-fat milk for 1 hour
    • Incubate with primary antibodies (diluted according to manufacturer's instructions) overnight at 4°C
    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature
  • Detection: Develop blots using ECL reagent and visualize with imaging system [1] [4].

Expected Results: LicB treatment typically shows reduced phosphorylation of NF-κB p65 and disrupted NLRP3-NEK7 interaction [1] [3].

Reactive Oxygen Species (ROS) Detection

Principle: This assay measures intracellular ROS levels using fluorescent probes such as DCFH-DA [1].

Materials:

  • DCFH-DA (2',7'-dichlorofluorescin diacetate) solution (10 mM in DMSO)
  • HBSS (Hanks' Balanced Salt Solution)
  • Fluorescent microplate reader or flow cytometer

Procedure:

  • Loading: After treatments, incubate cells with 10 μM DCFH-DA in HBSS for 30 minutes at 37°C.
  • Washing: Wash cells twice with HBSS to remove excess probe.
  • Measurement:
    • For plate reader: Measure fluorescence (excitation 485 nm, emission 535 nm)
    • For flow cytometry: Analyze 10,000 events per sample using appropriate channels
  • Data Analysis: Express results as percentage of control or mean fluorescence intensity [1].

Technical Notes: LicB has been shown to dose-dependently suppress ROS generation in LPS-stimulated RAW264.7 cells [1].

Experimental Workflow

The complete experimental workflow for evaluating LicB's anti-inflammatory effects is summarized below:

G Step1 Cell Seeding and Attachment Step2 LicB Pre-treatment (2-4 hours) Step1->Step2 Step3 LPS Stimulation (6-24 hours) Step2->Step3 Step4 Sample Collection Step3->Step4 Step5 Assay Performance Step4->Step5 Step6 Data Analysis Step5->Step6 Assay1 Griess Assay (NO Detection) Step5->Assay1 Assay2 ELISA (Cytokines) Step5->Assay2 Assay3 Western Blot (Signaling Pathways) Step5->Assay3 Assay4 ROS Detection (DCFH-DA) Step5->Assay4

Technical Considerations and Troubleshooting

Critical Optimization Parameters
  • LicB Solubility and Storage: LicB is sparingly soluble in aqueous solutions. Always prepare fresh stock solutions in DMSO and ensure final DMSO concentration does not exceed 0.1% to avoid cytotoxicity. Aliquot and store at -20°C or -80°C for long-term preservation [1] [4].

  • Cell Density Optimization: Inflammatory responses can vary with cell density. Conduct preliminary experiments to determine optimal seeding density for each cell type and assay. Over-confluence may attenuate inflammatory responses, while low density may reduce signal intensity [1] [4].

  • Time Course Considerations: The timing of LicB pre-treatment and LPS stimulation significantly affects results. Typical pre-treatment periods range from 2-4 hours, while LPS stimulation generally continues for 6-24 hours depending on the readout parameter [1] [4].

Common Technical Issues and Solutions
  • High Background NO Production: Ensure serum quality is consistent between experiments, as some serum lots contain endotoxins that can stimulate background NO production. Use low-endotoxin serum when possible.

  • Variable ELISA Results: Avoid repeated freeze-thaw cycles of samples and standards. Include appropriate controls in each assay plate to minimize inter-assay variability.

  • Poor Western Blot Signals for Phospho-Proteins: Always include protease and phosphatase inhibitors in lysis buffers. Process samples quickly on ice to maintain phosphorylation status.

Conclusion

These application notes provide comprehensive protocols for evaluating the anti-inflammatory properties of this compound in various in vitro models. The documented methodologies demonstrate that LicB exerts potent anti-inflammatory effects through multiple complementary mechanisms, including inhibition of the NLRP3 inflammasome, suppression of NF-κB signaling, activation of the Nrf2 pathway, and direct enzyme inhibition [1] [3] [4].

The quantitative data and experimental workflows presented here serve as robust tools for researchers investigating the therapeutic potential of this natural compound. When implementing these protocols, attention to critical technical parameters—particularly LicB solubility, cell culture conditions, and appropriate controls—will ensure reliable and reproducible results.

Further research directions may include exploring LicB's effects in more complex co-culture systems, investigating its efficacy in disease-specific primary cell models, and conducting structure-activity relationship studies to identify potentially more potent analogs.

References

Comprehensive Application Notes and Protocols for Assessing Licochalcone B-Mediated NLRP3 Inflammasome Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to NLRP3 Inflammasome Biology and Therapeutic Targeting

The NLRP3 inflammasome is a cytosolic multiprotein complex that plays a pivotal role in regulating the innate immune system and inflammatory signaling. This complex consists of a sensor (NLRP3 protein), an adaptor (apoptosis-associated speck-like protein containing a CARD, ASC), and an effector (caspase-1) [1]. Upon activation by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), the NLRP3 inflammasome mediates caspase-1 activation, which subsequently processes pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their biologically active forms and cleaves gasdermin D to induce pyroptosis, an inflammatory form of cell death [1]. The activation of NLRP3 occurs in a two-step process: priming (signal 1) and activation (signal 2). Priming involves transcriptional upregulation of NLRP3 and pro-inflammatory cytokines through pattern recognition receptors or cytokine receptors, while activation involves oligomerization of the inflammasome complex [1] [2].

The NLRP3 inflammasome is implicated in a wide range of inflammatory diseases, including gout, atherosclerosis, neurodegenerative diseases, non-alcoholic steatohepatitis (NASH), and various autoinflammatory syndromes [3] [1]. This broad involvement in disease pathology has positioned NLRP3 as an attractive therapeutic target for inflammatory conditions. Licochalcone B (LicoB), a primary bioactive component of the traditional medicinal herb licorice, has recently been identified as a specific inhibitor of the NLRP3 inflammasome, demonstrating significant potential for treating NLRP3-mediated diseases [3] [4].

This compound Properties and Mechanism of Action

Chemical and Pharmacological Background

This compound is a flavonoid compound belonging to the chalcone family, which are characterized by their α,β-unsaturated ketone structure. Chalcones are widely distributed in fruits, vegetables, and medicinal plants, and are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anti-tumor effects [2]. LicoB specifically has been shown to protect liver cells from alcohol-induced damage, inhibit lipopolysaccharide (LPS)-induced inducible nitric oxide synthase (iNOS) expression, and reduce production of pro-inflammatory cytokines such as TNF-α and monocyte chemotactic protein 1 (MCP-1) [3].

Molecular Mechanism of NLRP3 Inhibition

This compound exerts its specific inhibitory effects on the NLRP3 inflammasome through a unique molecular mechanism. Research has demonstrated that LicoB directly binds to NEK7, a serine/threonine kinase essential for NLRP3 inflammasome assembly and activation, thereby inhibiting the interaction between NLRP3 and NEK7 [3] [4]. This mechanism is particularly significant because NEK7 is required for the activation of the NLRP3 inflammasome but not for other inflammasomes such as AIM2 or NLRC4, explaining the specificity of LicoB for the NLRP3 pathway [3]. This direct targeting of the NEK7-NLRP3 interaction represents a distinct approach compared to other NLRP3 inhibitors that typically target the NLRP3 NACHT domain ATPase activity [5].

Table 1: Key Characteristics of this compound

Property Description Reference
Chemical Class Chalcone (flavonoid) [2]
Source Glycyrrhiza species (licorice) [3]
Molecular Mechanism Direct binding to NEK7 to disrupt NEK7-NLRP3 interaction [3] [4]
Specificity Specific for NLRP3 inflammasome (no effect on AIM2 or NLRC4) [3]
IC50 Value Approximately 18.1 μM in nigericin-induced NLRP3 activation [3]
Cellular Toxicity No cytotoxicity at doses below 80 μM in BMDMs [3]
In vivo Efficacy Protective in LPS-induced septic shock, MSU-induced peritonitis, and NASH models [3] [4]

Experimental Protocols for NLRP3 Inflammasome Inhibition

In Vitro Assessment in Primary Macrophages
3.1.1 Bone Marrow-Derived Macrophage (BMDM) Isolation and Differentiation
  • Isolate bone marrow cells from mouse femurs and tibias of C57BL/6 mice (8-12 weeks old) by flushing with cold PBS using a 25-gauge needle [6].
  • Culture cells in bacteriological Petri dishes in complete DMEM medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 30% L929-cell conditioned medium (as a source of M-CSF) at 37°C in a 5% CO₂ atmosphere [6].
  • Replace medium on day 3 with fresh complete medium containing 20% L929-conditioned medium [6].
  • Harvest differentiated BMDMs on day 7 using cold PBS + 2 mM EDTA and plate at appropriate densities for experiments (typically 1 × 10⁶ cells/well in 12-well plates) [6].
3.1.2 NLRP3 Inflammasome Activation and this compound Treatment
  • Prime BMDMs with ultrapure LPS (100 ng/mL) for 3-4 hours to induce pro-IL-1β and NLRP3 expression (priming signal) [3] [6].
  • Pre-treat cells with this compound at varying concentrations (typically 5-40 μM) or vehicle control (DMSO, concentration not exceeding 0.1%) for 30-60 minutes before activation [3].
  • Activate NLRP3 inflammasome using specific stimuli:
    • ATP (5 mM) for 30-60 minutes [3]
    • Nigericin (10 μM) for 45-90 minutes [3]
    • MSU crystals (150 μg/mL) for 6 hours [3]
  • Collect cell culture supernatants and centrifuge at 500 × g for 5 minutes to remove cellular debris [6].
  • Lyse cells for western blot analysis using RIPA buffer supplemented with protease and phosphatase inhibitors [6].

G Start Start Experiment BMDM Isolate Bone Marrow Cells Start->BMDM Differentiate Differentiate with M-CSF (7 days) BMDM->Differentiate LPS Prime with LPS (100 ng/mL, 3-4h) Differentiate->LPS LicoB Pre-treat with This compound LPS->LicoB Activate Activate with Stimulus: • ATP (5mM) • Nigericin (10μM) • MSU (150μg/mL) LicoB->Activate Collect Collect Supernatants and Cell Lysates Activate->Collect Analyze Downstream Analysis Collect->Analyze End Interpret Results Analyze->End

Diagram 1: Experimental workflow for in vitro assessment of this compound-mediated NLRP3 inflammasome inhibition in primary macrophages

Downstream Readouts for Inflammasome Activation
3.2.1 Caspase-1 Activation Assessment
  • Western Blot Analysis: Process supernatants by methanol-chloroform precipitation and cell lysates using standard protocols. Immunoblot for caspase-1 (detect p20 subunit of active caspase-1 and p45 pro-caspase-1) and IL-1β (detect p17 mature form and p31 pro-form) using specific antibodies [6].
  • Caspase-Glo 1 Inflammasome Assay: Use commercial caspase-1 activity assay according to manufacturer's instructions. This homogeneous, luminescent assay measures caspase-1 activity without cell lysis and can be performed in multiwell plates for higher throughput [7].
3.2.2 Pyroptosis and Cell Death Assessment
  • LDH Release Assay: Measure lactate dehydrogenase (LDH) activity in cell culture supernatants using commercial kits according to manufacturer's protocols. LDH release indicates plasma membrane damage associated with pyroptosis [3] [6].
  • Real-time Cell Death Monitoring: Use membrane-impermeable DNA-binding dyes such as propidium iodide or SYTOX Green to monitor cell death kinetics in real-time using fluorescence microscopy or plate readers [6].
3.2.3 ASC Speck Formation
  • Immunofluorescence Microscopy: Fix cells with 4% paraformaldehyde for 15 minutes, permeabilize with 0.1% Triton X-100, and stain with anti-ASC antibody followed by appropriate fluorescent secondary antibody. Count cells with ASC specks (large, perinuclear aggregates) as a marker of inflammasome activation [6] [7].
  • ASC Oligomerization: Crosslink proteins in cell lysates with disuccinimidyl suberate (DSS) and analyze by western blot under non-reducing conditions to detect ASC dimers, trimers, and higher-order oligomers [2].
3.2.4 Target Engagement Assessment
  • NLRP3 NanoBRET Target Engagement Assay: Use commercial target engagement assay to directly measure binding between this compound and NLRP3 in live cells. This technique employs bioluminescent resonance energy transfer (BRET) to quantify target engagement [7].
In Vivo Evaluation of this compound Efficacy
3.3.1 Mouse Model of LPS-Induced Septic Shock
  • Prime mice (C57BL/6 background, 8-10 weeks old) with LPS (10 mg/kg) intraperitoneally [3] [6].
  • Administer this compound (typically 10-30 mg/kg) or vehicle control intraperitoneally 30 minutes before LPS injection [3].
  • Monitor survival every 6 hours for 48-72 hours and record clinical symptoms [3].
  • Collect blood and tissue samples at appropriate time points for cytokine measurement (IL-1β, IL-18) and histological analysis [3] [6].
3.3.2 Mouse Model of MSU-Induced Peritonitis
  • Inject MSU crystals (1-3 mg in 0.5 mL PBS) intraperitoneally into mice to induce acute peritonitis [3].
  • Administer this compound intraperitoneally 30 minutes before MSU injection [3].
  • Collect peritoneal lavage 6-8 hours after MSU injection and analyze for neutrophil infiltration (flow cytometry), IL-1β levels (ELISA), and caspase-1 activity [3].
3.3.3 Non-Alcoholic Steatohepatitis (NASH) Model
  • Feed mice a methionine-choline-deficient (MCD) diet or high-fat diet for 4-8 weeks to induce NASH [3].
  • Administer this compound daily via oral gavage or intraperitoneal injection during the diet induction period [3].
  • Collect liver tissue for histological analysis (H&E staining, Oil Red O staining), assessment of inflammatory markers, and measurement of IL-1β and caspase-1 activity [3].

Expected Results and Data Interpretation

In Vitro Efficacy of this compound

This compound demonstrates dose-dependent inhibition of NLRP3 inflammasome activation in primary macrophages. Expected results include:

  • Reduced caspase-1 activation: Decreased levels of the p20 subunit of caspase-1 in cell culture supernatants, with an IC₅₀ of approximately 18.1 μM in nigericin-induced activation [3].
  • Inhibited IL-1β maturation: Decreased levels of the mature p17 form of IL-1β in supernatants without affecting pro-IL-1β expression in cell lysates, indicating specific inhibition of the activation step rather than the priming step [3].
  • Suppressed pyroptosis: Reduced LDH release and decreased uptake of membrane-impermeable dyes, indicating inhibition of NLRP3-mediated cell death [3].
  • Specificity for NLRP3: No inhibition of AIM2 or NLRC4 inflammasome activation at concentrations that effectively inhibit NLRP3 [3].

Table 2: Key Quantitative Readouts for this compound Efficacy in NLRP3 Inhibition

Assay Type Readout Expected Result with LicoB Significance
Caspase-1 Activation Cleavage to p20 subunit IC₅₀ ≈ 18.1 μM Direct measure of inflammasome inhibition
IL-1β Maturation Release of mature IL-1β (p17) Dose-dependent reduction Confirmed functional inhibition
Pyroptosis LDH release Significant decrease at >10 μM Inhibition of inflammatory cell death
ASC Speck Formation ASC aggregates per field >50% reduction at 20 μM Inhibition of inflammasome assembly
NEK7-NLRP3 Interaction Co-immunoprecipitation Disrupted binding Mechanism confirmation
In vivo Efficacy Serum IL-1β in LPS model >60% reduction at 30 mg/kg Therapeutic potential
Mechanism Confirmation Studies

To confirm the specific mechanism of action of this compound through disruption of NEK7-NLRP3 interaction:

  • Co-immunoprecipitation: Immunoprecipitate NLRP3 from cell lysates and probe for co-precipitated NEK7 by western blot. LicoB treatment should show reduced NEK7 co-precipitation compared to vehicle-treated controls [3].
  • Cellular Thermal Shift Assay (CETSA): Observe thermal stabilization of NEK7 in the presence of LicoB, indicating direct binding [3].
  • Surface Plasmon Resonance (SPR): Demonstrate direct binding between purified NEK7 and LicoB with determination of binding affinity [3].

G NLRP3 NLRP3 Inflammasome Activation Signal NEK7 NEK7 Binding to NLRP3 NLRP3->NEK7 Assembly Inflammasome Assembly (ASC Oligomerization) NEK7->Assembly Caspase1 Caspase-1 Activation Assembly->Caspase1 Cytokines Maturation of IL-1β, IL-18 Caspase1->Cytokines Pyroptosis Pyroptosis (GSDMD Cleavage) Caspase1->Pyroptosis LicoB This compound Inhibition Disruption of NEK7-NLRP3 Interaction LicoB->Inhibition Inhibition->NEK7 Blocks

Diagram 2: Molecular mechanism of this compound-mediated inhibition of NLRP3 inflammasome activation through disruption of NEK7-NLRP3 interaction

Technical Considerations and Optimization

Critical Parameters for Assay Success
  • Cell Type Selection: Primary bone marrow-derived macrophages (BMDMs) are preferred over macrophage cell lines due to more robust NLRP3 inflammasome responses. THP-1 cells can be used for higher-throughput screening but may require differentiation with PMA [6] [2].
  • This compound Preparation: Prepare fresh stock solutions in DMSO and store at -20°C protected from light. Avoid repeated freeze-thaw cycles. Final DMSO concentration should not exceed 0.1% to avoid cellular toxicity [3].
  • Stimulus Optimization: Titrate NLRP3 activators for each cell batch and experimental condition. Common activators include:
    • ATP (P2X7 receptor activation): Typically 2-5 mM for 30-60 min
    • Nigericin (potassium ionophore): Typically 5-10 μM for 45-90 min
    • MSU crystals (crystalline material): Typically 100-200 μg/mL for 4-6 hours [3] [6]
  • Multiple Readout Assessment: Always assess multiple downstream effects (caspase-1 activation, cytokine maturation, pyroptosis) to comprehensively evaluate inflammasome inhibition, as compounds may differentially affect various aspects of inflammasome signaling [6].
Troubleshooting Guide
  • High Background IL-1β: Ensure LPS priming time does not exceed 4 hours and use ultrapure LPS to prevent unintended TLR4 activation beyond priming.
  • Variable LicoB Efficacy: Check compound solubility and prepare fresh stock solutions. Consider using cellular target engagement assays to verify binding [7].
  • Poor ASC Speck Formation: Optimize fixation and permeabilization conditions. Include positive controls (nigericin treatment) to confirm assay performance.
  • Cell Toxicity at High Concentrations: LicoB shows no cytotoxicity below 80 μM in BMDMs [3]. If toxicity is observed, verify compound purity and DMSO concentration.
Comparison with Other NLRP3 Inhibitors

This compound represents a mechanistically distinct approach to NLRP3 inhibition compared to other well-characterized inhibitors:

Table 3: Comparison of this compound with Other NLRP3 Inhibitors

Inhibitor Molecular Target Mechanism of Action Advantages Limitations
This compound NEK7 Disrupts NEK7-NLRP3 interaction High specificity for NLRP3, natural product Moderate potency (μM range)
MCC950 NLRP3 NACHT domain Binds Walker A motif, inhibits ATP hydrolysis High potency (nM range), well-characterized Hepatotoxicity concerns in clinical trials
CY-09 NLRP3 NACHT domain Inhibits ATPase activity Direct binder, efficacy in animal models Lower potency compared to MCC950
OLT1177 NLRP3 (putative) Inhibits ATPase activity (proposed) In clinical trials for various conditions Questionable direct target engagement
Tranilast NLRP3 (putative) Unknown mechanism Already approved drug, repurposing potential Off-target effects on other pathways

Conclusion

The protocols outlined in this application note provide a comprehensive framework for evaluating the inhibitory effects of this compound on NLRP3 inflammasome activation. The key advantages of this compound include its specificity for the NLRP3 inflammasome (without affecting AIM2 or NLRC4 inflammasomes), its unique mechanism targeting the NEK7-NLRP3 interaction, and its protective effects in multiple in vivo models of NLRP3-driven diseases [3] [4]. When implementing these protocols, researchers should prioritize multiple complementary readouts to fully characterize compound efficacy and mechanism. The integration of target engagement assays with functional outcomes provides the most robust approach for validating this compound as a specific NLRP3 inhibitor [7]. These detailed application notes and protocols should enable researchers to consistently assess this compound's potential as a therapeutic candidate for NLRP3-mediated inflammatory diseases.

References

Licochalcone B muscle regeneration study design

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Experimental Evidence

Licochalcone B, a natural chalcone from licorice (Glycyrrhiza species), promotes muscle regeneration through multi-targeted mechanisms. The table below summarizes the primary molecular targets and observed functional outcomes.

Mechanistic Target Observed In Vitro/In Vivo Effects Key References
Myostatin (MSTN) Inhibition Binds MSTN; reduces Atrogin-1/MuRF1; increases myofiber diameter; enhances proliferation & differentiation of myoblasts and muscle satellite cells (MSCs). [1] [2] [3]
Antioxidant & Anti-fatigue Scavenges free radicals; reduces H₂O₂-induced damage in C2C12 myotubes; improves endurance, ↓ lactate, ↑ glycogen in exercised mice. [4] [5] [6]
Enhanced Myogenesis Upregulates myogenic genes (MYOD, MYOG, MYH); improves myotube formation; promotes neuromuscular junction gene programs. [4] [3]
Mitochondrial Biogenesis Upregulates SIRT1 and PGC-1α in skeletal muscle; enhances mitochondrial function. [4] [5]

Detailed Experimental Protocols

The following protocols are designed to validate the efficacy and mechanism of this compound in muscle regeneration studies.

Protocol 1: In Vitro Assessment of Proliferation and Differentiation

This protocol evaluates the direct effects of Lic B on muscle cells.

  • Cell Culture:
    • Cell Lines: Use C2C12 mouse myoblast cell line or primary Mouse/Chicken Muscle Satellite Cells (MSCs) [1] [3].
    • Culture Conditions: Maintain cells in growth medium (GM: High-glucose DMEM with 10% FBS, 1% Penicillin-Streptomycin). For differentiation, switch cells to differentiation medium (DM: DMEM with 2% Horse Serum or 2% FBS) upon reaching 90-100% confluence.
  • Treatment Groups:
    • Control Group: GM or DM only.
    • Vehicle Control: DM + DMSO (e.g., 0.1% v/v).
    • Lic B Treatment Groups: DM + Lic B (e.g., 1, 5, 10 µM). Prepare a stock solution in DMSO and dilute in culture medium [1] [2].
  • Key Assays and Readouts:
    • Cell Proliferation (MTS Assay): Seed cells in 96-well plates. After 24-72 hours of Lic B treatment in GM, add MTS reagent and measure absorbance at 490nm [3].
    • Myotube Formation (Immunocytochemistry): Differentiate cells in DM with/without Lic B for 4-5 days. Fix and stain with anti-Myosin Heavy Chain (MYH) antibody. Quantify fusion index (percentage of nuclei within myotubes) and myotube diameter [1] [3].
    • Gene/Protein Expression (qRT-PCR & Western Blot): Analyze expression of myogenic markers (MYOD, MYOG, MYH), atrophy markers (Atrogin-1, MuRF1), and MSTN after 48-72 hours in DM [1] [2].
Protocol 2: In Vivo Mouse Model of Muscle Regeneration

This protocol assesses Lic B's ability to promote repair after muscle injury.

  • Animal Model:
    • Use 8-12 week old C57BL/6 mice. Induce muscle injury via intramuscular injection of 50µL of 1.2% BaCl₂ into the tibialis anterior (TA) muscle [1].
  • Treatment Groups & Dosing:
    • Sham Group: No injury.
    • Injury + Vehicle Group: Injury + oral gavage of vehicle (e.g., carboxymethyl cellulose).
    • Injury + Lic B Group: Injury + oral gavage of Lic B (e.g., 10-20 mg/kg/day). Begin treatment one day before injury and continue daily until sacrifice [1] [2].
  • Tissue Collection and Analysis:
    • Timeline: Sacrifice mice at days 3-5 (peak inflammation/regeneration) and day 14 (mature regeneration) post-injury.
    • Histology: Isolate TA muscle, freeze in OCT, and section. Perform H&E staining to assess general morphology and central nucleated fibers (a marker of regeneration). Use Sirius Red staining to evaluate fibrosis.
    • Fiber Morphometry: Stain sections with laminin antibody to outline fibers. Use software to measure minimal Feret's diameter and calculate cross-sectional area (CSA) of ~500 fibers per muscle [2].
    • Molecular Analysis: Homogenize muscle tissue to analyze protein (Western Blot) and gene (qRT-PCR) expression of MSTN, MYH, and other relevant targets [4] [1].
Protocol 3: Assessment of Antioxidant Activity in Muscle Cells

This protocol directly tests Lic B's role in mitigating oxidative stress, a key factor in muscle fatigue and damage.

  • Cell Culture and Oxidative Stress Induction:
    • Differentiate C2C12 myoblasts into myotubes in DM for 4-5 days.
    • Pre-treat myotubes with Lic B (e.g., 5, 10 µM) or vehicle for 2 hours.
    • Induce oxidative stress by adding 200-500 µM H₂O₂ for 1-3 hours [4] [6].
  • Key Assays:
    • Cell Viability (CCK-8 Assay): After H₂O₂ challenge, add CCK-8 reagent and measure absorbance at 450nm to assess protection by Lic B [7].
    • Intracellular ROS Measurement: Use a fluorescent probe (e.g., DCFH-DA). After treatments, incubate cells with the probe and measure fluorescence [4].
    • Biomarker Analysis: Measure levels of antioxidant enzymes (GSH, SOD) and lipid peroxidation byproducts (MDA) using commercial assay kits [4] [6].

Signaling Pathway and Experimental Workflow

The diagram below illustrates the primary signaling pathways through which this compound is known to act, based on current research.

G cluster_paths This compound Mechanisms LicB LicB MSTN_Inhibition MSTN_Inhibition LicB->MSTN_Inhibition Binds & Inhibits Antioxidant Antioxidant LicB->Antioxidant Scavenges Myogenesis Myogenesis LicB->Myogenesis Upregulates Mitochondria Mitochondria LicB->Mitochondria Activates Atrogin1_MuRF1 Atrogin1_MuRF1 MSTN_Inhibition->Atrogin1_MuRF1 Downregulates SMAD2_SMAD3 SMAD2_SMAD3 MSTN_Inhibition->SMAD2_SMAD3 Inhibits Phosphorylation MSC_Prolif MSC_Prolif MSTN_Inhibition->MSC_Prolif Promotes ROS ROS Antioxidant->ROS Reduces H2O2_Damage H2O2_Damage Antioxidant->H2O2_Damage Protects Against MYOD MYOD Myogenesis->MYOD Upregulates MYOG MYOG Myogenesis->MYOG Upregulates MYH MYH Myogenesis->MYH Upregulates SIRT1 SIRT1 Mitochondria->SIRT1 Upregulates PGC1a PGC1a Mitochondria->PGC1a Upregulates Reduced_Atrophy Reduced_Atrophy Atrogin1_MuRF1->Reduced_Atrophy Enhanced_Growth Enhanced_Growth SMAD2_SMAD3->Enhanced_Growth Muscle_Repair Muscle_Repair MSC_Prolif->Muscle_Repair Less_Oxidative_Stress Less_Oxidative_Stress ROS->Less_Oxidative_Stress Cell_Integrity Cell_Integrity H2O2_Damage->Cell_Integrity Differentiation Differentiation MYOD->Differentiation MYOG->Differentiation Myotube_Formation Myotube_Formation MYH->Myotube_Formation Mitophagy_Bioenergetics Mitophagy_Bioenergetics SIRT1->Mitophagy_Bioenergetics PGC1a->Mitophagy_Bioenergetics

Critical Considerations for Study Design

  • Species-Specific Effects: Be aware that the effects of Lic B (and its source extract) on proliferation and differentiation can be species-specific. Robust effects have been shown in mouse and chicken MSCs, but not in bovine or porcine MSCs in some studies [3].
  • Dosage Optimization: The effective dose can vary between in vitro (low µM range) and in vivo (mg/kg) studies. Conduct preliminary dose-ranging experiments for your specific model [1] [2].
  • Vehicle and Solubility: Lic B is often dissolved in DMSO for in vitro studies. For in vivo oral administration, suitable vehicles like carboxymethyl cellulose are commonly used. Ensure the final DMSO concentration in culture media does not exceed 0.1% [2].

Conclusion and Future Perspectives

The provided application notes and protocols establish a solid foundation for investigating this compound as a promising therapeutic candidate for muscle regeneration. Its multi-targeted action, inhibiting myostatin while enhancing antioxidant defenses and mitochondrial function, makes it particularly attractive for treating muscle wasting conditions, exercise-induced fatigue, and for application in fields like cultured meat production [3]. Future work should focus on detailed pharmacokinetic studies, testing in more complex disease models (e.g., sarcopenia, cachexia), and exploring potential synergies with other bioactive compounds or physical exercise.

References

Comprehensive Analysis of Licochalcone B's Interaction with the PI3K/AKT/mTOR Pathway

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Licochalcone B (LicB) is a bioactive chalcone isolated from the roots of Glycyrrhiza species (licorice). It has garnered significant attention for its diverse pharmacological properties, including anti-cancer, anti-inflammatory, hepatoprotective, and neuroprotective effects [1]. A key mechanism underlying its anti-cancer activity is the modulation of the PI3K/AKT/mTOR signaling axis, a critical pathway regulating cell survival, proliferation, and metabolism [1] [2].

In various cancer models, LicB acts as an inhibitor of this pathway. The proposed mechanism involves LicB's ability to directly bind to and inhibit key receptor tyrosine kinases upstream of PI3K, such as EGFR and MET, as demonstrated in non-small-cell lung cancer (NSCLC) cells [3]. This initial inhibition leads to the downstream suppression of phosphorylated AKT and mTOR activity. The inactivation of this pro-survival signaling cascade results in a dual induction of apoptosis and autophagy, ultimately leading to the suppression of cancer cell viability and tumor growth [1] [2]. The accompanying diagram synthesizes this multi-targeted mechanism.

G LicB Inhibition of PI3K/AKT/mTOR Pathway cluster_pathway Core PI3K/AKT/mTOR Pathway LicB LicB EGFR EGFR LicB->EGFR Direct Binding & Inhibition MET MET LicB->MET Direct Binding & Inhibition PI3K PI3K EGFR->PI3K Activation MET->PI3K Activation AKT AKT PI3K->AKT Phosphorylation mTOR mTOR AKT->mTOR Activation Apoptosis Apoptosis mTOR->Apoptosis Inhibition Cell Cycle Arrest Cell Cycle Arrest mTOR->Cell Cycle Arrest Inhibition Autophagy Autophagy mTOR->Autophagy Inhibition

Quantitative Data Summary

The effects of LicB on the PI3K/AKT/mTOR pathway and related cellular outcomes have been quantified in multiple studies. The data below summarize key findings from hepatocellular carcinoma (HCC) and non-small-cell lung cancer (NSCLC) models.

Table 1: Summary of LicB's Effects in Hepatocellular Carcinoma (HCC) Models [2]

Assay Type Cell Line/Model LicB Concentration / Dose Key Observed Effects
Cell Viability (CCK-8) HepG2 IC50: 30.32 µM Dose-dependent reduction in viability
Cell Viability (CCK-8) Huh7 IC50: 20.29 µM Dose-dependent reduction in viability
Western Blot HepG2, Huh7 20, 40 µM Downregulation of p-Akt and p-p70S6K
Apoptosis (Annexin V) HepG2, Huh7 20, 40 µM Significant induction of apoptosis
Cell Cycle Analysis HepG2, Huh7 20, 40 µM G2/M phase arrest
DNA Damage (Western Blot) HepG2, Huh7 20, 40 µM Increased γ-H2AX and phospho-ATM

Table 2: Summary of LicB's Effects in Non-Small-Cell Lung Cancer (NSCLC) Models [3]

Assay Type Cell Line/Model LicB Concentration / Dose Key Observed Effects
Pull-Down Assay HCC827, HCC827GR 100 µM Direct binding to EGFR and MET proteins
Western Blot HCC827, HCC827GR 25, 50 µM Inhibition of EGFR/MET phosphorylation and downstream AKT/mTOR signaling
Cell Viability (MTT) HCC827, HCC827GR 12.5 - 100 µM Dose-dependent suppression of proliferation
Colony Formation HCC827, HCC827GR 5, 10 µM Significant reduction in colony numbers
Apoptosis (Annexin V) HCC827, HCC827GR 25, 50 µM Induction of mitochondrial apoptosis; increased caspase-3/7 activity
ROS & MMP HCC827, HCC827GR 25, 50 µM Increased ROS generation; loss of Mitochondrial Membrane Potential (MMP)

Detailed Experimental Protocols

The following section provides detailed methodologies for key experiments used to elucidate LicB's mechanism of action.

Cell Viability Assay (CCK-8/MTT)

This protocol is used to determine the cytotoxic effects of LicB and calculate its half-maximal inhibitory concentration (IC50) [2] [3].

  • Principle: Metabolically active cells reduce the CCK-8 reagent (a tetrazolium salt) to an orange-colored formazan product, the amount of which is proportional to the number of living cells.
  • Materials:
    • Cell lines of interest (e.g., HepG2, Huh7, HCC827).
    • LicB stock solution (e.g., in DMSO).
    • CCK-8 or MTT reagent.
    • 96-well cell culture plates.
    • Microplate spectrophotometer.
  • Procedure:
    • Seed cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and culture overnight.
    • Prepare serial dilutions of LicB in culture medium. Treat cells with various concentrations of LicB (e.g., 0, 10, 20, 40, 60 µM). Include a vehicle control (DMSO, typically <0.1%).
    • Incubate the plates for the desired treatment period (e.g., 24 or 48 hours) at 37°C with 5% CO₂.
    • Add 10 µL of CCK-8 solution directly to each well.
    • Incubate the plates for 1-4 hours at 37°C.
    • Measure the absorbance at 450 nm using a microplate reader.
  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability versus Log(LicB concentration) to determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for Pathway Inhibition

This protocol is used to detect changes in protein expression and phosphorylation within the PI3K/AKT/mTOR pathway following LicB treatment [2] [3].

  • Principle: Proteins are separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies to detect target proteins.
  • Materials:
    • Treated cell pellets.
    • RIPA lysis buffer with protease and phosphatase inhibitors.
    • BCA protein assay kit.
    • SDS-PAGE gel, PVDF or nitrocellulose membrane.
    • Primary antibodies: p-Akt (Ser473), total Akt, p-mTOR (Ser2448), total mTOR, p-p70S6K, and a loading control (e.g., β-actin or GAPDH).
    • HRP-conjugated secondary antibodies.
    • Chemiluminescent substrate.
  • Procedure:
    • Protein Extraction: Lyse LicB-treated and control cells in ice-cold RIPA buffer on ice for 30 minutes. Centrifuge at 12,000 × g for 15 minutes at 4°C and collect the supernatant.
    • Protein Quantification: Determine protein concentration of the lysates using the BCA assay.
    • Gel Electrophoresis: Load 20-40 µg of total protein per lane onto an SDS-PAGE gel and run at constant voltage until the dye front reaches the bottom.
    • Protein Transfer: Transfer proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
    • Blocking: Incubate the membrane in 5% non-fat milk in TBST for 1 hour at room temperature to block non-specific binding.
    • Antibody Incubation:
      • Incubate with primary antibody diluted in 5% BSA/TBST overnight at 4°C.
      • Wash the membrane 3 times with TBST for 5 minutes each.
      • Incubate with appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
      • Wash the membrane 3 times with TBST for 5 minutes each.
    • Detection: Incubate the membrane with chemiluminescent substrate and visualize bands using a digital imaging system.
  • Data Analysis: Quantify band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target phospho-protein (e.g., p-Akt) to its total protein and then to the loading control.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This protocol is used to quantify the percentage of cells undergoing apoptosis after LicB treatment [2] [3].

  • Principle: Annexin V binds to phosphatidylserine (PS) exposed on the outer leaflet of the plasma membrane in early apoptotic cells. PI is a DNA stain that is excluded from live and early apoptotic cells but enters late apoptotic and necrotic cells.
  • Materials:
    • Annexin V-FITC/PI apoptosis detection kit.
    • Binding buffer.
    • Flow cytometer.
  • Procedure:
    • Harvest LicB-treated and control cells (both adherent and floating) by trypsinization without EDTA if possible.
    • Wash cells twice with cold PBS.
    • Resuspend the cell pellet (1-5 x 10⁵ cells) in 100 µL of 1X Binding Buffer.
    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
    • Add 400 µL of 1X Binding Buffer to each tube.
    • Analyze the cells by flow cytometry within 1 hour.
  • Data Analysis: Use flow cytometry software to create a dot plot of Annexin V-FITC (x-axis) versus PI (y-axis). Quadrants are defined as follows:
    • Lower Left (Annexin V⁻/PI⁻): Viable cells.
    • Lower Right (Annexin V⁺/PI⁻): Early apoptotic cells.
    • Upper Right (Annexin V⁺/PI⁺): Late apoptotic cells.
    • Upper Left (Annexin V⁻/PI⁺): Necrotic cells. The total apoptosis rate is the sum of early and late apoptotic cells.

Experimental Workflow

A typical workflow for analyzing LicB's effects on the PI3K/AKT/mTOR pathway involves sequential steps from cell culture to mechanistic analysis, as outlined below.

G LicB Analysis Workflow Start Start Cell Culture & Treatment Cell Culture & Treatment Start->Cell Culture & Treatment End End Viability & IC50 Viability & IC50 Cell Culture & Treatment->Viability & IC50 Protein Extraction Protein Extraction Cell Culture & Treatment->Protein Extraction Apoptosis Assay Apoptosis Assay Cell Culture & Treatment->Apoptosis Assay Cell Cycle Analysis Cell Cycle Analysis Cell Culture & Treatment->Cell Cycle Analysis Data Integration Data Integration Viability & IC50->Data Integration Western Blot Analysis Western Blot Analysis Protein Extraction->Western Blot Analysis Western Blot Analysis->Data Integration Apoptosis Assay->Data Integration Cell Cycle Analysis->Data Integration Data Integration->End

Conclusion

This compound is a promising natural compound that exerts its anti-cancer effects through multi-targeted inhibition of the PI3K/AKT/mTOR pathway. The application notes and detailed protocols provided herein offer researchers a robust framework for investigating LicB's mechanism of action, which is critical for its future development as a potential anti-cancer therapeutic agent.

References

Licochalcone B stability in cell culture media

Author: Smolecule Technical Support Team. Date: February 2026

Documented Handling and Experimental Use

The following table consolidates key parameters for working with Licochalcone B (Lic B) in a research setting, based on the studied publications.

Aspect Documented Practice Supporting Context
Solubility & Storage Prepared as a stock solution in DMSO. [1] Common practice for challenging compounds; pure substance stored desiccated at or below -20°C. [2]
Working Concentrations In vitro: Effective in range of ~10-40 µM. [2] [3] Varies by cell type and assay.
Treatment Duration Pre-treatment of 1-2 hours prior to stimulus common; cell viability assessed after 24-48 hours. [2] [3] Suggests short-term stability under culture conditions for the duration of the experiment.
Cell Lines Tested C2C12 myoblasts, primary muscle satellite cells, various neuronal, endothelial, and immune cells. [4] [1] [2] Confirms activity across diverse cell types.

Experimental Workflow for Treatment

The typical workflow for applying this compound in cell-based assays, as reflected in the literature, can be summarized as follows. This workflow assumes the compound remains stable for the experiment's duration.

Start Prepare Lic B Stock Solution A Aliquot and dilute stock in cell culture medium Start->A B Add to cells (Typically 1-2 hr pre-treatment) A->B C Apply experimental stimulus (e.g., LPS, H₂O₂) B->C D Incubate and assay (24-72 hours) C->D

Key Questions for Your FAQ & Troubleshooting

Given the lack of direct stability data, your FAQ section should proactively address these critical questions and guide users through troubleshooting:

  • What is the stability of this compound in aqueous solution and cell culture media? This is the primary unanswered question. The literature uses it but does not quantify its half-life.
  • How should researchers determine appropriate stock solution concentration? While a 10 mM stock is common, guidance on balancing DMSO concentration and final dosing volume is helpful.
  • What are the signs of degraded or inactive this compound?
    • Lack of biological effect: If known positive controls work but Lic B does not, instability could be a factor.
    • Precipitation in media: Visible particles may indicate the compound has come out of solution.
  • What are the best practices for handling and storage to maximize stability?
    • Prepare small, single-use aliquots of the DMSO stock to avoid freeze-thaw cycles.
    • Protect the compound and treated cells from light by using amber vials and wrapping culture plates in foil, as its chalcone structure may be light-sensitive.
    • Once diluted in culture media, use the solution immediately and do not store for later use.

Recommendations for Further Investigation

To fill the knowledge gap, I suggest the following actions:

  • Consult Supplier Data Sheets: The most specific stability information often comes from the manufacturers or vendors of the chemical compound.
  • Perform a Forced Degradation Study: As part of your internal method development, you can test the compound's stability by:
    • Preparing a working solution in your standard culture media.
    • Incubating it under typical culture conditions (e.g., 37°C, 5% CO₂).
    • Analyzing the concentration at various time points (e.g., 0, 1, 6, 24, 48 hours) using HPLC-UV or LC-MS.

References

optimizing Licochalcone B treatment time course

Author: Smolecule Technical Support Team. Date: February 2026

Key Parameters for Time-Course Optimization

The table below summarizes effective treatment times and concentrations of LCB from various experimental models to guide your initial protocol design.

Experimental Model Biological Effect Effective LCB Concentration Treatment Time Course Key Findings / Mechanism
PC-12 Neuronal Cells [1] Protection from H₂O₂-induced oxidative damage & induction of autophagy 10 - 40 µM Pre-treatment with LCB for 1 hour, then co-treatment with 900 µM H₂O₂ for 6 hours Induced autophagy via SIRT1/AMPK pathway; reduced ROS and apoptosis [1]
HPMECs [2] Protection from LPS-induced acute lung injury 400 ng/mL (~1.1 µM) Pre-treatment with LCB for 1 hour, then co-treatment with LPS for 48 hours Activated Keap1/Nrf2 pathway; reduced oxidative stress and inflammation [2]
BMDM Cells [3] Inhibition of cGAS-STING signaling pathway Below 60 µM (non-toxic) Pre-treated with LCB for 1 hour, then stimulated with HT-DNA for 6-16 hours Potently inhibited STING-TBK1-IRF3 signaling axis [3]
C2C12 Myotubes [4] Antioxidant activity 5 - 20 µM Treatment for 24 hours Increased expression of antioxidant genes (HMOX1, SIRT1) [4]
Osteosarcoma Cells (MG-63, U2OS) [5] Induction of autophagy and apoptosis Not fully specified in results Information not specified in provided results Induced autophagy and apoptosis; inhibited PI3K/AKT/mTOR pathway [5]
In Vivo (Mouse MCAO Model) [6] Attenuation of neuronal injury 10 mg/kg Intraperitoneal injection 1 hour after ischemia and once daily for 3 days Activated Nrf2 pathway; reduced infarct size and improved neurobehavioral scores [6]

Experimental Protocols for Key Applications

Here are detailed methodologies for two common research applications based on the cited studies.

Protocol for Investigating Autophagy and Neuroprotection

This protocol is adapted from the study on H₂O₂-induced oxidative stress in PC-12 cells [1].

  • Cell Seeding: Plate PC-12 cells at an appropriate density (e.g., 1 x 10⁴ cells/mL) in complete growth medium and allow them to adhere for 24 hours.
  • LCB Pre-treatment: Replace the medium with fresh medium containing varying concentrations of LCB (10, 20, 40 µM). A vehicle control (e.g., DMSO) must be included. Incubate the cells for 1 hour.
  • Oxidative Stress Induction: After pre-treatment, introduce H₂O₂ to the culture medium at a final concentration of 900 µM. Continue to co-incubate the cells for 6 hours.
  • Assessment:
    • Cell Viability: Use CCK-8 or MTT assay at the end of the 6-hour induction.
    • Apoptosis: Apply Annexin V-FITC/PI staining followed by flow cytometry.
    • Autophagy Induction: Analyze the levels of autophagy-related proteins (LC3-II, p62) via western blotting. An increase in LC3-II and a decrease in p62 indicate autophagic flux.
    • Mechanism: Investigate the activation of the SIRT1/AMPK signaling pathway and ATG7 dependency through western blotting or specific inhibitors.
Protocol for Anti-inflammatory Studies via cGAS-STING Inhibition

This protocol is based on the research using Bone Marrow-Derived Macrophages (BMDMs) [3].

  • Cell Preparation: Culture BMDMs in complete medium.
  • LCB Pre-treatment: Pre-treat the cells with different concentrations of LCB (e.g., 10, 20, 40 µM) for 1 hour. Ensure a non-cytotoxic concentration is used (cite study showed no cytotoxicity below 60 µM).
  • Pathway Activation: Transfect the cells with HT-DNA (e.g., 1 µg/mL) using a transfection reagent like Lipofectamine 2000 to activate the cGAS-STING pathway. Incubate for 6 to 16 hours post-transfection.
  • Assessment:
    • Downstream Signaling: Harvest cell lysates and perform western blotting to detect phosphorylation levels of key proteins in the pathway (STING, TBK1, IRF3).
    • Gene Expression: Use RT-qPCR to measure the expression of type I interferons (e.g., Ifnb1) and interferon-stimulated genes (ISGs).
    • Cytokine Production: Quantify the secretion of cytokines like IFN-β in the culture supernatant using ELISA.

Troubleshooting Common Issues

  • Issue 1: Lack of Observed Effect

    • Potential Cause: The treatment time may be insufficient for LCB to modulate the target pathway.
    • Solution: Perform a time-course experiment. Test pre-treatment times ranging from 30 minutes to 4 hours, and consider extending the co-treatment period post-induction. Also, verify the solubility and stability of LCB in your culture medium.
  • Issue 2: High Cytotoxicity at Effective Concentrations

    • Potential Cause: The required concentration for the desired effect is causing off-target toxicity.
    • Solution: Conduct a thorough cytotoxicity assay (e.g., CCK-8, LDH release) to establish a non-toxic range. If the effective concentration is toxic, try extending the treatment time with a lower, non-toxic dose, or investigate analogues of LCB with improved therapeutic indices.
  • Issue 3: Inconsistent Results in Autophagy Assays

    • Potential Cause: Measuring only LC3-II without assessing autophagic flux can be misleading, as an increase can indicate either induction or blockade of the process.
    • Solution: Use a combination of markers. Monitor the level of p62/SQSTM1 (which should decrease with active autophagy) and employ lysosomal inhibitors like chloroquine (CQ) or bafilomycin A1. If LCB + CQ leads to a greater accumulation of LC3-II compared to CQ alone, it confirms that LCB is inducing autophagic flux [1] [7].

Signaling Pathways for LCB Action

Understanding the pathways LCB modulates is crucial for designing experiments and interpreting time-course data. The following diagrams illustrate the two primary mechanisms identified in the search results.

Diagram 1: LCB in Neuroprotection and Autophagy This diagram visualizes the mechanism by which LCB protects neuronal cells from oxidative stress-induced apoptosis by activating autophagy [1].

G OxidativeStress Oxidative Stress (H₂O₂) Apoptosis Apoptosis (Caspase-3) OxidativeStress->Apoptosis Induces LCB LCB Treatment SIRT1_AMPK SIRT1/AMPK Activation LCB->SIRT1_AMPK Activates ATG7 ATG7-dependent Autophagy SIRT1_AMPK->ATG7 Induces ATG7->Apoptosis Inhibits Protection Cell Protection ATG7->Protection Promotes

Diagram 2: LCB in Anti-inflammation and Cytoprotection This diagram shows how LCB exerts anti-inflammatory and antioxidant effects by inhibiting the cGAS-STING pathway and activating the Nrf2 pathway [3] [2].

G LCB2 LCB Treatment cGAS_STING cGAS-STING Pathway LCB2->cGAS_STING Inhibits Keap1 Keap1 LCB2->Keap1 Suppresses NFkB NF-κB Activation cGAS_STING->NFkB Activates Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Induces Nrf2 Nrf2 Keap1->Nrf2 Inhibits (released upon suppression) HO1_NQO1 Antioxidant Enzymes (HO-1, NQO1) Nrf2->HO1_NQO1 Activates Protection2 Cytoprotection HO1_NQO1->Protection2 Mediates

References

Licochalcone B cytotoxicity threshold determination

Author: Smolecule Technical Support Team. Date: February 2026

Cytotoxicity Thresholds of Licochalcone B

The cytotoxic threshold of LicB varies significantly depending on the cell type, exposure time, and research objective (e.g., inducing cancer cell death vs. protecting healthy cells). The table below summarizes key quantitative data from recent studies.

Cell Type / System Reported IC₅₀ / Threshold Experimental Context Key Findings Citation
Hepatocellular Carcinoma (Huh7) ~20.29 µM (IC₅₀) 24-hour exposure Induced DNA damage and apoptosis [1]
Hepatocellular Carcinoma (HepG2) ~30.32 µM (IC₅₀) 24-hour exposure Induced DNA damage and apoptosis [1]
Bone Marrow-Derived Macrophages (BMDMs) < 60 µM (Non-cytotoxic) 24-hour exposure No potent cytotoxicity observed below this threshold [2]
Neuronal-like (PC-12) < 40 µM (Non-cytotoxic) Pre-treatment Protected cells from H₂O₂-induced oxidative stress and death [3]
Rat Hepatocyte (BRL-3A) 10 - 40 µM (Protective) Pre-treatment Attenuated ethanol-induced cell injury and apoptosis [4]

Detailed Experimental Protocols

Here are the methodologies used in the cited studies to evaluate cytotoxicity and related mechanisms.

Cell Viability and Cytotoxicity Assays
  • Cell Lines and Culture: Common cell lines used include Huh7, HepG2 (human liver cancer), PC-12 (rat neuronal), and BRL-3A (rat liver) cells. Cells are typically maintained in DMEM or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere [4] [1] [3].
  • Viability Assessment (CCK-8/WST-1 Assay): After treating cells with a concentration gradient of LicB for 24-72 hours, a water-soluble tetrazolium salt (WST-1 or CCK-8) is added. The absorbance is measured at 450 nm, and the IC₅₀ value is calculated using nonlinear regression analysis [4] [1].
  • Cytotoxicity Markers (LDH Release Assay): The release of Lactate Dehydrogenase (LDH) into the cell culture supernatant is a key indicator of cell membrane damage. This is quantified using a commercial kit, with results expressed as a percentage of maximum LDH release [4] [3].
Apoptosis Analysis via Flow Cytometry
  • Staining: Cells are harvested and double-stained with FITC-conjugated Annexin V and Propidium Iodide (PI) [4] [1].
  • Analysis: Stained cells are analyzed using a flow cytometer (e.g., Beckman-Coulter FC 500 MCL). The population of cells that are Annexin V-positive/PI-negative (early apoptotic) and Annexin V-positive/PI-positive (late apoptotic/necrotic) are quantified to determine the total apoptosis rate [4].
High-Content Imaging for Cell Death
  • Staining: Cells are incubated with a membrane-impermeant DNA stain like Sytox Green (2.5 µM) for 10 minutes at 37°C, which selectively labels dead cells [5].
  • Image Acquisition: Using a high-content imaging system (e.g., PerkinElmer Operetta CLS) with a 20x air objective. Multiple fields of view are captured per well using appropriate excitation/emission filters (e.g., λex 475 nm / λem 525 nm for Sytox Green) [5].
  • Quantification: Analysis software (e.g., Harmony) segments cells based on digital-phase-contrast signals and measures fluorescence intensity. Cells with a mean fluorescence intensity above a defined threshold (e.g., >1500 units) are classified as dead [5].

Guide to Key Signaling Pathways

LicB exerts its effects by modulating several critical cellular signaling pathways. The following diagrams map these interactions to help you understand the mechanistic basis of its cytotoxicity or cytoprotection.

architecture cluster_1 Pro-Apoptotic & Anti-Cancer Signaling cluster_2 Cytoprotective & Anti-Inflammatory Signaling LicB1 This compound DNA_Damage Induces DNA Damage LicB1->DNA_Damage DR5_Up Upregulates DR5 LicB1->DR5_Up Cell_Cycle_Arrest Causes Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Triggers Apoptosis DNA_Damage->Apoptosis Cancer_Cell_Death Cancer_Cell_Death Apoptosis->Cancer_Cell_Death In Cancer Cells TRAIL_Sens Enhances TRAIL Sensitivity DR5_Up->TRAIL_Sens TRAIL_Sens->Cancer_Cell_Death In Cancer Cells LicB2 This compound Nrf2_Act Activates Nrf2 Pathway LicB2->Nrf2_Act Erk_Act Activates Erk Signaling LicB2->Erk_Act cGAS_STING_Inh Inhibits cGAS-STING LicB2->cGAS_STING_Inh NLRP3_Inh Inhibits NLRP3 Inflammasome LicB2->NLRP3_Inh Oxid_Stress_Red Reduces Oxidative Stress Nrf2_Act->Oxid_Stress_Red Erk_Act->Oxid_Stress_Red Healthy_Cell_Prot Healthy_Cell_Prot Oxid_Stress_Red->Healthy_Cell_Prot In Healthy/Stressed Cells cGAS_STING_Inh->Healthy_Cell_Prot In Healthy/Stressed Cells NLRP3_Inh->Healthy_Cell_Prot In Healthy/Stressed Cells

Experimental Workflow for Cytotoxicity Determination

This workflow outlines the key steps for a standard experiment aimed at determining the cytotoxicity of LicB on a new cell line.

workflow Start 1. Establish Cell Culture A 2. Prepare LicB Stock Solution (DMSO, ensure sterile filtration) Start->A B 3. Seed Cells in Multi-Well Plates (Allow for attachment) A->B C 4. Treat with LicB Dilution Series (Include vehicle control) B->C D 5. Incubate (e.g., 24-72h) (Maintain 37°C, 5% CO₂) C->D E 6. Perform Viability/Cytotoxicity Assay (e.g., CCK-8, LDH) D->E F 7. Analyze Apoptosis/Morphology (e.g., Flow Cytometry, Imaging) E->F End 8. Quantify and Calculate IC₅₀ F->End

Frequently Asked Questions (FAQs)

  • Q1: Why does LicB appear to protect some cells while killing others?

    • A: This dual role, known as a "context-dependent" effect, is common in natural compounds. LicB can induce oxidative stress and DNA damage in rapidly dividing cancer cells, triggering apoptosis. Conversely, in non-cancerous cells under external stress (e.g., from ethanol or H₂O₂), it activates survival pathways like Erk-Nrf2, boosting the cell's own antioxidant defenses and promoting survival [4] [1] [3].
  • Q2: My LicB solution is precipitating in the aqueous cell culture medium. How can I resolve this?

    • A: Precipitation is a common issue. Ensure LicB is first dissolved in a high-quality, sterile DMSO stock solution. The final concentration of DMSO in your cell culture medium should not exceed 0.1% (v/v). Always include a vehicle control (medium with 0.1% DMSO) in your experiments to rule out any effects from the solvent itself [6].
  • Q3: According to ISO 10993-5, at what level of viability reduction is a material considered cytotoxic?

    • A: For quantitative evaluation, a reduction in cell viability by more than 30% is considered a cytotoxic effect. In qualitative microscopic evaluation, a numerical grade greater than 2 (on a scale of 0-4) indicates cytotoxicity [6].

References

Solvent Controls and Preparation for Licochalcone B

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the solvents and preparation methods for Licochalcone B as reported in recent experimental protocols.

Solvent Used Stock Concentration Working Concentration Application / Assay Context Key Considerations / Additional Steps
Dimethyl Sulfoxide (DMSO) [1] [2] [3] 10-100 mM [1] 0.1 - 1% (v/v) final DMSO concentration in culture media [1] In vitro assays (cell viability, antioxidant, anti-inflammatory) [1] [2] Ensure final DMSO concentration is non-cytotoxic to your cell line (e.g., ≤0.1% for many cell types).
Ethanol [4] Not specified Not specified Preparation of LCB in Carbomer hydrogel for topical/dermal delivery [4] Used to dissolve the compound before incorporation into the hydrogel matrix.
Not Specified (in saline or vehicle) [5] [2] N/A N/A In vivo administration in mouse models [5] [2] The solvent control for these studies typically involved administering the same volume of the vehicle (e.g., saline with possible low % of solubilizing agent) without LCB.

Detailed Experimental Protocols

Here are the methodologies from key studies that utilized this compound.

In Vitro Cell Culture and Treatment

This is a common protocol for assessing LCB's effects on various cell lines.

  • Cell Lines Used: Human Pulmonary Microvascular Endothelial Cells (HPMECs) [2], RAW 264.7 macrophages [2] [6], A549 lung epithelial cells [7], C2C12 myotubes [1], and others.
  • Solvent Preparation: LCB was first dissolved in DMSO to create a stock solution (e.g., 10-100 mM) [1].
  • Treatment Procedure: The stock solution was then diluted directly into the cell culture medium to the desired final working concentration. The final concentration of DMSO in the culture medium was kept low (e.g., ≤0.1%) to avoid solvent toxicity [1] [2]. Cells were typically pre-treated with LCB for 1-2 hours before being exposed to a stressor like Lipopolysaccharide (LPS) or H₂O₂ [2].
In Vivo Animal Administration

For studies in mouse models, LCB was administered systemically.

  • Animal Model: Commonly C57BL/6 mice [2] [3].
  • Solvent and Dosing: While the exact vehicle is not always detailed, one study administered LCB via intraperitoneal (IP) injection [3]. The compound was likely solubilized in a saline solution containing a minimal amount of a biocompatible solubilizing agent (like a low percentage of DMSO or Tween-80) to ensure dissolution, with the control group receiving the vehicle alone [5] [2].
  • Dosing Regimen: In a model of Acute Lung Injury (ALI), mice received LCB (e.g., 10 mg/kg) via IP injection one hour before LPS challenge [2]. In a radioprotection study, LCB was injected one day before irradiation and for two consecutive days after [3].
Topical Formulation in Hydrogel

For dermal application, a different solvent system was used.

  • Method: LCB was first dissolved in ethanol before being incorporated into a Carbomer 940 (CP) hydrogel base. The mixture was then stirred until homogeneous to create a medicated gel for release and permeation studies [4].
  • Control: The control would be a hydrogel prepared with the same volume of ethanol but without the active compound (LCB).

Troubleshooting Guide and FAQs

Q1: What is the most critical parameter for preparing LCB solvent for cell culture? A: The most critical parameter is ensuring the final concentration of DMSO in your culture media is non-cytotoxic. A final concentration of 0.1% (v/v) or lower is widely used and considered safe for most cell lines [1]. Always include a vehicle control group treated with the same final concentration of DMSO.

Q2: My LCB is precipitating out of the aqueous solution. What should I do? A: LCB has poor water solubility [4]. Follow the standard two-step dilution:

  • First, dissolve LCB in a pure, sterile solvent like DMSO to create a concentrated stock solution.
  • Then, dilute this stock solution into your aqueous buffer or culture medium with vigorous mixing (e.g., vortexing or pipetting). Sonication of the stock solution might help before dilution.

Q3: How should I store LCB stock solutions? A: While specific stability data for LCB solutions is not provided in the search results, a standard practice is to prepare stock solutions in DMSO at a high concentration (e.g., 10-100 mM), aliquot them into single-use vials to avoid freeze-thaw cycles, and store them at -20°C or -80°C protected from light.

The experimental workflow for preparing and using this compound in cell culture can be summarized as follows:

G Start Start LCB Experiment Stock Prepare Stock Solution (Dissolve in DMSO) Start->Stock Media Dilute in Culture Media (Final DMSO ≤ 0.1%) Stock->Media Control Include Vehicle Control (Media + equal DMSO) Media->Control Pretreat Pre-treat Cells with LCB (1-2 hours typical) Control->Pretreat Stimulus Apply Experimental Stimulus (e.g., LPS, H₂O₂) Pretreat->Stimulus Analyze Analyze Results Stimulus->Analyze

References

Licochalcone B Stock Solution Storage & Stability

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key storage parameters for Licochalcone B stock solutions based on manufacturer specifications.

Parameter Recommended Condition
Solvent DMSO [1] [2] [3]
Short-Term Storage -20°C for 1 month (protect from light) [2] [3]
Long-Term Storage -80°C for 6 months (protect from light) [2] [3]
Note on Solubility Hygroscopic (moisture-absorbing) DMSO can reduce solubility; use fresh, dry DMSO for stock preparation [1].

Step-by-Step Stock Solution Preparation Protocol

  • Calculate & Weigh: Calculate the required mass of this compound powder to achieve your desired concentration. The molecular weight is 286.28 g/mol [1] [4] [2]. Weigh the compound using an analytical balance.
  • Dissolve in DMSO: Use fresh, anhydrous DMSO as the solvent. The typical solubility of this compound in DMSO is approximately 57-83 mg/mL (about 199-291 mM) [1] [2].
  • Mix Thoroughly: Vortex the mixture until the powder is completely dissolved. If needed, briefly warm the tube in a 37°C water bath and use sonication to aid dissolution [5] [2].
  • Protect from Light: Wrap the tube in aluminum foil immediately after preparation [3].
  • Aliquot for Storage: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and prevent contamination.
  • Label Clearly: Label each aliquot with the compound name, concentration, date of preparation, solvent used, and your initials.
  • Store Appropriately: Place the aliquots at -20°C for short-term use (1 month) or -80°C for long-term storage (6 months) [2] [3].

Troubleshooting Common Issues

  • Problem: Precipitation after thawing or dilution

    • Cause: The compound may have crystallized or the final DMSO concentration in the assay buffer was too low.
    • Solution: Warm the stock solution to room temperature and vortex. For working solutions, ensure the DMSO concentration is kept low but sufficient to maintain solubility (e.g., <0.5-1%) [2].
  • Problem: Suspected loss of bioactivity

    • Cause: Degradation due to prolonged storage, repeated freeze-thaw cycles, or improper storage temperature.
    • Solution: Always store at recommended temperatures, use single-use aliquots, and avoid repeated thawing. Periodically check the solution for any color change or visible particles.
  • Problem: Cloudiness in culture medium

    • Cause: This is a common issue when an aqueous buffer is added to the DMSO stock, as the compound can come out of solution.
    • Solution: Add the stock solution to the medium drop-wise while vortexing to ensure even dispersion. Prepare fresh working solutions for each experiment.

Experimental Best Practices

  • In Vivo Formulations: For animal studies, this compound can be administered via oral gavage. A homogeneous suspension can be prepared using vehicles like 0.5% Carboxymethyl cellulose (CMC-Na), with a typical working concentration of ≥5 mg/mL [1].
  • Handling Light-Sensitive Compounds: Perform procedures under dim light when possible, and use amber vials or foil-wrapped tubes for all storage [6] [3].

Diagram: this compound Stock Solution Workflow

The diagram below outlines the logical workflow for preparing and handling your stock solution.

G Start Start Preparation Weigh Weigh this compound Powder Start->Weigh Dissolve Dissolve in Fresh DMSO Weigh->Dissolve Mix Vortex / Sonicate Dissolve->Mix Aliquot Aliquot into Single-Use Vials Mix->Aliquot Label Label & Wrap in Foil Aliquot->Label StoreShort Store at -20°C Label->StoreShort StoreLong Store at -80°C Label->StoreLong Use Use in Experiment StoreShort->Use StoreLong->Use

References

troubleshooting Licochalcone B variable efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: Why does Lic B's efficacy vary so much between different cell lines? Efficacy is highly dependent on the biological context. Lic B often exhibits stronger effects in scenarios involving oxidative stress and inflammation, as it activates protective pathways like Nrf2 [1] [2]. Furthermore, research shows its effect on processes like myogenesis can be species-specific, working in chicken muscle satellite cells but not in bovine or porcine cells under identical conditions [3].
  • Q2: What is a typical working concentration for Lic B, and how do I determine the right dose for my experiment? Effective concentrations are cell line and assay-dependent. The table below summarizes effective doses from recent studies. You must perform a dose-response curve (e.g., MTT or CCK-8 assay) for your specific model system.
  • Q3: Lic B is supposed to be cytotoxic to cancer cells, but my viability assays show no effect. What could be wrong? Lic B's anticancer activity is often linked to its ability to induce Reactive Oxygen Species (ROS) [4]. If your cell lines have high innate antioxidant defenses, this mechanism may be less effective. Pre-treating cells with a low dose of an ROS sensitizer (like buthionine sulfoximine) could enhance Lic B's effect. Always confirm apoptosis-specific assays (Annexin V/PI staining, caspase-3 activation) beyond general viability tests [4] [2].
  • Q4: How does Lic B's mechanism relate to its variable effects? Lic B has a dual role that is critical to its apparent variability. It can induce ROS in cancer cells to promote their death [4], while in healthy cells or inflammatory disease models, it acts as a potent antioxidant and activates the Nrf2 pathway to suppress cellular ROS [1] [5]. The outcome depends on the cellular context and baseline oxidative stress levels.

Troubleshooting Guide: Key Parameters for Experimental Success

Here is a summary of quantitative data to guide your experimental optimization.

Cell Type / Model Key Effective Concentration Observed Effect & Key Mechanism Citation
HCT116 (Colorectal Cancer) 20-30 µM Induced ROS-dependent apoptosis via p38/JNK MAPK signaling [4].
Oxaliplatin-Resistant HCT116 20-30 µM Overcame drug resistance; same ROS/MAPK mechanism [4].
MG-63 & U2OS (Osteosarcoma) Not specified Induced apoptosis & autophagy; inhibited PI3K/AKT/mTOR pathway [2].
HPMEC (Lung Endothelium) 400 ng/mL (~1.1 µM)* Protected against LPS-induced injury; activated Keap1/Nrf2 pathway [1].
Chicken Muscle Satellite Cells Not specified Enhanced proliferation & differentiation; inhibited myostatin (MSTN) [3].
Bovine/Porcine Muscle Cells Not applicable No significant effect on proliferation or differentiation [3].
RAW 264.7 (Macrophages) 20-40 µM Boosted antioxidant levels (GSH) and reduced inflammation post-irradiation [5].

Note: The study on HPMECs used a much lower concentration (1.1 µM) compared to anticancer studies (>20 µM), highlighting the critical difference between cytoprotective and cytotoxic applications [1].

Standardized Experimental Protocols

To ensure reproducibility, here are detailed methodologies for key assays based on the search results.

Protocol: Assessing Apoptosis via Flow Cytometry (Annexin V/7-AAD Staining)

This protocol is adapted from studies on colorectal cancer cells [4].

  • Cell Seeding: Seed cells (e.g., HCT116 at 1.5 x 10^5 cells/well in a 6-well plate) and allow to adhere overnight.
  • Treatment: Treat cells with Lic B (e.g., 0, 10, 20, 30 µM) for 24-48 hours. Include a positive control (e.g., 1 µM Staurosporine for 4-6 hours).
  • Inhibitor Pre-treatment (Optional): To validate mechanism, pre-treat cells with 4mM N-acetylcysteine (NAC), a ROS scavenger, for 3 hours before adding Lic B [4].
  • Cell Harvest: Collect supernatant, trypsinize adherent cells, and combine. Centrifuge (300 x g, 5 min) and wash with cold PBS.
  • Staining: Resuspend cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of 7-AAD (or PI). Incubate for 15 minutes at room temperature in the dark.
  • Analysis: Add 400 µL of binding buffer and analyze by flow cytometry within 1 hour. Distinguish live (Annexin V-/7-AAD-), early apoptotic (Annexin V+/7-AAD-), late apoptotic (Annexin V+/7-AAD+), and necrotic (Annexin V-/7-AAD+) populations.
Protocol: Measuring Intracellular ROS (DCFH-DA Assay)

This method is widely used to probe Lic B's dual role in oxidative stress [4] [1].

  • Cell Preparation: Seed cells in a black-walled, clear-bottom 96-well plate for fluorescence reading or a chambered slide for microscopy.
  • Treatment: Apply your designated Lic B concentrations for the required time.
  • Loading Probe: Remove medium and load cells with 10-20 µM DCFH-DA in serum-free medium. Incubate for 30 minutes at 37°C in the dark.
  • Stimulus & Measurement:
    • For antioxidant studies: Pre-treat with Lic B for 1 hour, then co-treat with an oxidative stimulus (e.g., 1 µM LPS for 48 hours [1] or X-ray irradiation [5]). Measure fluorescence (Ex/Em: 488/525 nm).
    • For pro-oxidant (anticancer) studies: Treat cells with Lic B directly for 24 hours, then measure fluorescence. Using NAC as an inhibitor can confirm the role of ROS [4].
  • Data Analysis: Express data as fluorescence intensity relative to the control group.

Troubleshooting Workflow & Mechanism of Action

Use the following flowchart to diagnose and resolve common problems with Lic B efficacy.

G Start Unexpected/Variable Lic B Efficacy C1 Check Cell Model & Species Specificity Start->C1 C2 Verify Mechanism & Context: Is the assay measuring the correct pathway? C1->C2 Model is responsive Step1 Consult literature for similar models. Confirm if your cell type is responsive. NOTE: Species-specific effects are known. C1->Step1 C3 Optimize Concentration & Confirm Bioactivity C2->C3 Mechanism is relevant Step2 In cancer models, confirm ROS generation and apoptosis. In normal cell/inflammation models, confirm Nrf2 activation and antioxidant effects. C2->Step2 Step3 Perform a full dose-response curve. Use a positive control (e.g., NAC) to validate the intended mechanism. C3->Step3

The following diagram illustrates the two primary, context-dependent signaling pathways of Lic B that explain its variable effects.

G cluster_1 In Cancer Cells (e.g., HCT116) cluster_2 In Normal/Inflammatory Models (e.g., HPMECs) A1 Lic B Treatment A2 High ROS Generation A1->A2 A3 p38 / JNK MAPK Activation A2->A3 A4 Mitochondrial Dysfunction A3->A4 A5 Caspase Activation & Apoptosis A4->A5 B1 Lic B Treatment B2 Keap1 Inhibition B1->B2 B3 Nrf2 Activation & Nuclear Translocation B2->B3 B4 Antioxidant Gene Expression (HO-1, NQO1) B3->B4 B5 Reduced Oxidative Stress & Cytoprotection B4->B5 Note Key Insight: Efficacy depends on which pathway is engaged in your experimental context.

References

Licochalcone B experimental reproducibility issues

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Licochalcone B Experimental Data

Experimental Context Key Findings Suggested Mechanisms of Action Citation
Acute Lung Injury (ALI) Model (LPS-induced in mice & HPMECs) No cytotoxicity; increased cell viability; reduced apoptosis and ROS; improved oxidative stress and inflammation markers. Activation of the Keap1/Nrf2 pathway; upregulation of HO-1 and NQO1. [1]
Radiation Injury Model (X-ray/γ-ray on HaCaT, THP-1, HAEC, RAW 264.7 cells & mice) Improved antioxidant levels; reduced DNA damage (γ-H2AX); lowered inflammatory factors; increased survival time in mice. Antioxidant boost; reduction of DNA damage and inflammatory response. [2]
Neuroprotection Model (H₂O₂-induced in PC-12 cells & C. elegans) Reduced cytotoxicity and apoptosis; attenuated ROS, MDA; increased SOD; induced autophagy. Activation of ATG7-dependent autophagy and the SIRT1/AMPK signaling pathway. [3]
Anti-inflammatory Studies (LPS-induced in RAW264.7 cells) Inhibited NO production (IC₅₀ = 8.78 µM); reduced TNF-α, IL-6, PGE2; suppressed NLRP3 inflammasome. Direct binding to NEK7; disruption of NLRP3-NEK7 interaction; inhibition of NF-κB pathway. [4] [5]
Anti-cancer Effects (Osteosarcoma cells) Dose-dependent growth inhibition; induced autophagy and apoptosis. Inhibition of PI3K/AKT/mTOR pathway; modulation of Bcl-2, Bax, cleaved caspase-3, LC3B. [4] [5]

Detailed Experimental Protocols

To aid in your experimental design, here are more detailed methodologies from the cited research:

1. Cell Culture and Treatment (from Acute Lung Injury Study) [1]

  • Cell Line: Human Pulmonary Microvascular Endothelial Cells (HPMECs).
  • Culture Conditions: Cultured in endothelial cell medium (ECM) with 2% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C.
  • Viability Assay: Cells were plated in 96-well plates, and viability was assessed using a Cell Counting Kit-8 (CCK-8) after 24 and 48 hours of treatment. Absorbance was measured at 450 nm.
  • Apoptosis Measurement: An Annexin V-FITC/PI apoptosis detection kit was used, followed by analysis with a flow cytometer.
  • ROS Measurement: Intracellular ROS levels were measured using a DCFH-DA assay, with fluorescence analyzed under a microscope.

2. In Vivo Model (from Acute Lung Injury Study) [1]

  • Animals: C57BL/6 male mice (6-8 weeks old).
  • ALI Induction: Mice were challenged with LPS (5 mg/kg).
  • Dosing: LicB or the control drug Dexamethasone was administered. The specific dosage of LicB used in this study was not detailed in the available excerpt.
  • Assessment: Lung tissue weight, oxidative stress markers (SOD, MPO, MDA, GSH-Px, CAT), and inflammatory cytokines (TNF-α, IL-6, IL-1β) were evaluated.

3. Neuroprotection Assays (from Oxidative Stress Study) [3]

  • Cell Line: PC-12 cells (neuronal model).
  • Oxidative Stress Induction: Cells were treated with 900 µM H₂O₂ for 6 hours to induce damage.
  • LicB Pre-treatment: Cells were pre-treated with LicB (10 to 40 µM) before H₂O₂ challenge.
  • Key Assays:
    • Cytotoxicity: Measured by LDH and caspase-3 levels.
    • Oxidative Stress Markers: ROS (using DCFH-DA), MDA, and SOD levels were quantified.
    • Autophagy Markers: Levels of LC3-II and p62 were analyzed by western blot.
    • Morphological Observation: Cell morphology was observed, and a calcein-AM/PI staining was performed to distinguish live and dead cells.

Visualizing Key Signaling Pathways

The following diagram synthesizes the primary molecular mechanisms of LicB action identified across multiple studies, which may help in designing validation experiments for your research.

Advice for Addressing Reproducibility

While explicit troubleshooting guides for LicB were not found, achieving reproducible results hinges on meticulous protocol documentation. Here are some general principles, inspired by broader discussions on reproducibility in life sciences [6]:

  • Standardize Critical Parameters: For cell-based assays, carefully control and report passage number, seeding density, serum batch, and the exact duration between treatment and assay. For animal studies, document strain, age, sex, housing conditions, and precise drug formulation and administration routes.
  • Validate Compound Purity and Stability: Source LicB from reputable suppliers and confirm its purity (e.g., ≥98% as used in several studies [1] [7]). Prepare fresh stock solutions or confirm the stability of stored aliquots.
  • Include Robust Controls: Always include vehicle controls (e.g., DMSO) and positive controls where possible (e.g., known antioxidants for oxidative stress models, dexamethasone for inflammation models).
  • Report Data Comprehensively: Present quantitative data with measures of variability (standard deviation or error) and the number of experimental replicates (n), clearly stating whether 'n' refers to technical or biological replicates.

References

Licochalcone B cellular uptake enhancement methods

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What are the main challenges with Licorice Chalcone cellular uptake? The core challenge for compounds like Licochalcone B and Licochalcone A is their poor water solubility, which significantly limits their absorption and bioavailability [1]. For topical delivery, the skin's stratum corneum presents a formidable barrier [2] [3].

  • What are the primary mechanisms to enhance cellular delivery? Enhancement strategies generally work by:

    • Increasing Solubility: Using carriers like liposomes or self-microemulsifying systems to dissolve the compound in aqueous environments [1].
    • Improving Membrane Permeation: Using penetration enhancers that fluidize skin lipids or alter keratin structure [2] [3].
    • Utilizing Natural Uptake Pathways: Formulating nanoparticles to leverage natural penetration pathways, such as hair follicles [2].
  • Are there validated cellular models for testing uptake? Yes. The human intestinal Caco-2 cell monolayer model is a well-validated and widely used system for predicting intestinal absorption [4] [5]. Its integrity is confirmed by measuring Transepithelial Electrical Resistance (TEER), with values above 500 Ω·cm² considered acceptable for transport assays [4].

Experiment Guides & Protocols

Here are detailed methodologies for key experiments cited in uptake enhancement research.

Guide: Preparing Skin Keratin Liposomes

This protocol, adapted from a study on Licochalcone A, is highly relevant for creating nanoparticle-based delivery systems for chalcones [2].

  • Objective: To encapsulate a chalcone compound within skin keratin liposomes to enhance its skin penetration and retention.
  • Materials:
    • Active compound (e.g., this compound)
    • Soya lecithin, Cholesterol, Ceramide
    • Ethanol, Phosphate buffer (pH 7.0)
  • Method:
    • Disperse 2% (w/v) of a polymer like Carbomer 940 in deionized water and allow it to swell fully for 24 hours [3].
    • Dissolve the drug and lipid components (e.g., 25 mg soya lecithin, 25 mg cholesterol, 0.025 mg ceramide) in ethanol [2].
    • Add the organic phase to the aqueous polymer phase with constant stirring.
    • Adjust the pH to 7.0 with an NaOH solution.
    • Stir the mixture until homogeneous to form the final hydrogel.
  • Key Measurements:
    • Particle Size and PDI: Use dynamic light scattering (DLS). The target size should be around 180-200 nm with a PDI below 0.3 for stability [2].
    • Encapsulation Efficiency (EE): Separate unencapsulated drug and measure the amount within the liposomes. An EE of >50% is a good initial target [2].
Guide: Conducting a Caco-2 Transport Assay

This is a standard method for evaluating the intestinal absorption potential of a compound [4] [5].

  • Objective: To determine the apparent permeability (Papp) of a compound across a model of the human intestinal barrier.
  • Materials:
    • Differentiated Caco-2 cell monolayers (21-28 days old)
    • Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
    • Test compound (LicB), Propranolol (high-permeability marker), Atenolol (low-permeability marker)
    • Transepithelial Electrical Resistance (TEER) meter
  • Method:
    • Validation: Measure the TEER of the cell monolayers before the experiment. Use only monolayers with TEER > 500 Ω·cm². Validate the system by confirming the Papp of propranolol is > 20 × 10⁻⁶ cm/s and atenolol is < 1 × 10⁻⁶ cm/s [4].
    • Dosing: Add the test compound to the donor compartment (e.g., apical side for A→B transport).
    • Sampling: Take samples from the receiver compartment (e.g., basolateral side) at regular intervals over 90-120 minutes. Replace the volume with fresh buffer each time.
    • Analysis: Quantify the compound concentration in samples using HPLC or LC-MS.
  • Calculations: Calculate the Apparent Permeability (Papp) using the formula: Papp (cm/s) = (dQ/dt) / (A × C₀) Where:
    • dQ/dt is the transport rate (µg/s).
    • A is the surface area of the cell monolayer (cm²).
    • C₀ is the initial concentration in the donor compartment (µg/mL).

Data Interpretation & Troubleshooting

Baseline Absorption Data for Licorice Compounds

The following table summarizes the absorption characteristics of related compounds in the Caco-2 model, which can serve as a benchmark [4] [5].

Compound Absorption Classification Papp (AP→BL) (×10⁻⁶ cm/s) Efflux Ratio Log P/D
This compound Well-absorbed 24.71 ± 2.80 1.22 ~2.91 [4]
Licochalcone A Moderately absorbed 1.68 ± 0.13 1.06 ~4.48 [4]
Propranolol (Marker) Well-absorbed ~25.1 - -
Atenolol (Marker) Poorly absorbed ~0.235 - -
  • How to use this table: Compare your LicB permeability results against these values. If your Papp for LicB is significantly lower than 24.71 × 10⁻⁶ cm/s, it indicates a problem with your formulation or assay conditions.
Efficacy of Permeation Enhancers

This table lists the effects of various chemical enhancers on the skin retention of a related chalcone, which can inform your choice of enhancers for LicB [3].

Enhancer Key Property Enhancement Effect on Skin Retention (vs. no enhancer)
Transcutol P (TP) Hydrophilic Significantly enhances drug retention in the skin for both LicA and Glabridin.
Propylene Glycol (PG) Hydrophilic Shows a high retention enhancement effect in hydrogel.
Plurol Oleique (POCC) Lipophilic Improves miscibility with skin lipids, disrupting their arrangement.

Mechanisms & Workflows

The diagrams below illustrate the key mechanisms and experimental workflows discussed.

G cluster_mechanisms Mechanisms of Uptake Enhancement cluster_np_path Mechanism cluster_en_path Mechanism cluster_as_path Mechanism NP Nanoparticle Carriers (e.g., Liposomes) NP1 Enhanced Solubilization in Aqueous Media NP->NP1 NP2 Targeted Delivery to Follicular Pathways NP->NP2 EN Chemical Enhancers EN1 Disruption of Lipid Bilayers EN->EN1 EN2 Alteration of Keratin Structure EN->EN2 AS Active Solubilization AS1 Increased Drug Partitioning into Membranes AS->AS1 Outcome Outcome: Improved Cellular Uptake NP1->Outcome    Leads to NP2->Outcome    Leads to EN1->Outcome    Leads to EN2->Outcome    Leads to AS1->Outcome    Leads to

G cluster_workflow Experimental Workflow for Uptake Studies Start Define Objective & Model A1 e.g., Intestinal Absorption (Caco-2 Model) Start->A1 A2 e.g., Transdermal Delivery (Skin Model) Start->A2 Formulate Formulate Test Compound A1->Formulate Guides A2->Formulate Guides B1 Nanoparticles (Liposomes) Formulate->B1 B2 With Chemical Enhancers Formulate->B2 B3 Solution (Control) Formulate->B3 Validate Validate Model System B1->Validate Then B2->Validate Then B3->Validate Then C1 Caco-2: Measure TEER (>500 Ω·cm²) Validate->C1 C2 Run Control Compounds (Propranolol/Atenolol) Validate->C2 Conduct Conduct Uptake/Permeation Assay C1->Conduct Then C2->Conduct Then D1 Sample at Time Intervals Conduct->D1 D2 Analyze Concentration (HPLC/LC-MS) Conduct->D2 Analyze Analyze Data D1->Analyze Then D2->Analyze Then E1 Calculate Papp or Skin Retention Analyze->E1 E2 Compare to Baseline/Control Analyze->E2

Key Takeaways for Your Research

  • This compound is inherently "well-absorbed" in intestinal models, so focus your enhancement efforts on overcoming its poor solubility rather than its intrinsic permeability [4] [5].
  • When testing new formulations, always validate your cellular model with control compounds like propranolol and atenolol to ensure your system is functioning correctly [4].
  • For transdermal applications, targeted delivery to hair follicles using nanoparticles and the use of chemical enhancers like Transcutol P are two of the most promising strategies [2] [3].

References

Licochalcone B neuroprotection comparative studies

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Neuroprotective Evidence

The following table consolidates key findings from various experimental models.

Experimental Model Key Findings on Neuroprotection Proposed Primary Mechanisms
MCAO Rat Model (Stroke) [1] [2] Reduced cerebral infarct size; Improved memory and neurological function; Attenuated neuronal apoptosis and blood-brain barrier disruption. Activation of the Nrf2 antioxidant pathway; Reduction of oxidative stress (↑SOD, GSH; ↓MDA) and inflammation (↓TNF-α, iNOS).
H₂O₂-Induced PC-12 Cells (Oxidative Stress) [3] Reduced cell cytotoxicity and apoptosis; Decreased levels of ROS and oxidative stress markers (MDA). Induction of ATG7-dependent autophagy; Activation of the SIRT1/AMPK signaling pathway.
SH-SY5Y Cells & Aβ42 Aggregation (Alzheimer's model) [4] [5] Protected against H₂O₂-induced cell death; Inhibited and disassembled Aβ42 fibrils. Inhibition of Aβ42 self-aggregation; Direct neuroprotection against oxidative damage.
Caenorhabditis elegans (Aging Model) [3] Not explicitly stated, used to validate autophagy induction. Increased levels of autophagy-related proteins (LC3-II).

Detailed Experimental Protocols

For research purposes, here are the methodologies from the key studies cited above.

In Vivo: Middle Cerebral Artery Occlusion (MCAO) Model [1] [2]
  • Animal Model: Male Sprague-Dawley rats (8-9 weeks old).
  • Model Induction: MCAO surgery was performed to induce focal cerebral ischemia.
  • Drug Administration: LicB was administered intraperitoneally at various doses (e.g., 10, 20, 40 mg/kg) after reperfusion.
  • Assessment Methods:
    • Neurological Function: Bederson's scoring system and behavioral tests (e.g., Y-maze).
    • Infarct Volume: 2,3,5-Triphenyltetrazolium chloride (TTC) staining.
    • Oxidative Stress Markers: Assays for malondialdehyde (MDA), superoxide dismutase (SOD), and glutathione (GSH).
    • Molecular Pathways: Western blot and immunohistochemistry for Nrf2, BDNF, NGF, and apoptosis-related proteins (e.g., Bax, Bcl-2). Nrf2 knockdown was used to confirm the pathway's role.
In Vitro: H₂O₂-Induced PC-12 Cell Model [3]
  • Cell Line: Rat adrenal pheochromocytoma PC-12 cells (a common neuronal model).
  • Oxidative Stress Induction: Cells were treated with 900 μM H₂O₂ for 6 hours to induce damage.
  • Drug Treatment: Cells were pre-treated with LicB (10, 20, 40 μM) for 16 hours prior to H₂O₂ exposure.
  • Assessment Methods:
    • Cell Viability/Cytotoxicity: MTT assay and Lactate Dehydrogenase (LDH) release assay.
    • Apoptosis: Caspase-3 activity assay and flow cytometry (Annexin V/PI staining).
    • Reactive Oxygen Species (ROS): Detected using fluorescent probe DCFH-DA and analyzed by flow cytometry and fluorescence microscopy.
    • Autophagy Induction: Western blot for autophagy markers LC3-II and p62. The role of ATG7 was confirmed via gene silencing.

Neuroprotective Mechanisms of Action

LicB's neuroprotective effects are mediated through multiple interconnected signaling pathways. The following diagram illustrates the key mechanisms identified in the experimental models.

G cluster_oxidative_stress Oxidative Stress Context cluster_nrf2_pathway Nrf2 Antioxidant Pathway cluster_autophagy_pathway Autophagy Pathway LicB LicB Nrf2 Nrf2 LicB->Nrf2 Activates SIRT1 SIRT1 LicB->SIRT1 Activates H2O2 H₂O₂ / Ischemia ROS High ROS & Oxidative Stress H2O2->ROS NeuronalDamage Neuronal Apoptosis & Damage ROS->NeuronalDamage Keap1 Keap1 Keap1->Nrf2 Represses ARE Antioxidant Response Element (ARE) Nrf2->ARE HO1_NQO1 HO-1, NQO1 ↑SOD, GSH ARE->HO1_NQO1 HO1_NQO1->ROS Reduces AMPK AMPK SIRT1->AMPK ATG7 ATG7 AMPK->ATG7 Autophagy Autophagy Induction (↑LC3-II, ↓p62) ATG7->Autophagy Autophagy->NeuronalDamage Protects Against

Interpretation of Experimental Data

For researchers evaluating these findings, consider the following:

  • Mechanistic Strength: The evidence for LicB's action is robust, linking Nrf2 activation and autophagy induction directly to functional outcomes like reduced infarct size and improved cell survival [1] [3].
  • Comparative Context: While these results are promising, the search results do not contain head-to-head comparative studies with other well-established neuroprotective agents. LicB's potential is best viewed as a promising multi-target natural compound, particularly for pathologies where oxidative stress and impaired protein clearance (autophagy) are key drivers.
  • Research Gaps: Advancement requires studies that directly compare LicB's efficacy and potency against other Nrf2 activators or autophagy inducers in the same experimental models. Further investigation into its pharmacokinetics and blood-brain barrier penetration is also essential for drug development.

References

Licochalcone B anti-cancer activity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Anti-Cancer Efficacy Across Cell Lines

The table below summarizes the experimental data on LicB's effects against different human cancer cell lines, including concentrations and key outcomes [1] [2] [3].

Cancer Type Cell Line Model Reported Concentrations Observed Effects & Key Mechanisms

| Osteosarcoma | MG-63, U2OS | Dose-dependent [3] | - Induced autophagy and apoptosis [3].

  • ↓ Bcl-2, p62, caspase-3; ↑ cleaved caspase-3, Beclin1, Bax, Atg7, LC3B [3].
  • Inhibited PI3K/AKT/mTOR pathway [3]. | | Liver Cancer | HepG2 | 10 - 120 µM [2] | - Activated mitochondrial apoptosis pathway (↑ Bak, caspase-9, caspase-3) [2].
  • Activated extrinsic apoptotic pathway (↑ TNFR1, Fas, Fas-L, caspase-8) [2]. | | Lung Cancer | HCC827 | 5 - 15 µM [2] [4] | - Inhibited EGFR and MET signaling [2] [4].
  • Induced mitochondrial dysfunction and endoplasmic reticulum stress [2] [4].
  • Caused G2/M cell cycle arrest (↓ CyclinB1, CDC2; ↑ p27) [2] [4]. |

Detailed Mechanisms of Action

Licochalcone B fights cancer through multiple mechanisms, which are summarized in the diagram below.

graphname cluster_paths This compound Anti-Cancer Mechanisms LicB LicB Apoptosis Induces Apoptosis LicB->Apoptosis Autophagy Induces Autophagy LicB->Autophagy Cycle Cell Cycle Arrest LicB->Cycle Metastasis Inhibits Metastasis LicB->Metastasis Mitochondrial Mitochondrial Pathway Apoptosis->Mitochondrial Activates Extrinsic Death Receptor Pathway Apoptosis->Extrinsic Activates PI3K PI3K/Akt/mTOR Pathway Autophagy->PI3K Inhibits G2M ↓CyclinB1, CDC2 ↑p27 Cycle->G2M G2/M Phase EGFR EGFR & MET Signaling Metastasis->EGFR Inhibits

These mechanisms are complex and involve multiple steps:

  • Inducing Programmed Cell Death: LicB triggers cancer cell death through two main pathways [2]:

    • Mitochondrial (Intrinsic) Apoptosis Pathway: LicB promotes the expression of pro-apoptotic proteins (like Bak and Bax) and reduces anti-apoptotic proteins, leading to the activation of executioner caspases (e.g., caspase-3 and caspase-9) [2].
    • Death Receptor (Extrinsic) Apoptosis Pathway: LicB increases the expression of death receptors (like Fas and TNFR1) and their ligands, activating initiator caspase-8 [2].
  • Triggering Autophagy: In osteosarcoma cells, LicB induces autophagy, a process of cellular self-degradation. This is evidenced by increased levels of key proteins such as LC3B, Beclin1, and Atg7, coupled with inhibition of the PI3K/Akt/mTOR pathway, a key negative regulator of autophagy [3].

  • Inhibiting Cell Proliferation and Metastasis:

    • Cell Cycle Arrest: LicB can halt the cell cycle at the G2/M phase in lung cancer cells by decreasing the levels of proteins that drive the cell cycle forward (CyclinB1 and CDC2) and increasing the level of the cell cycle inhibitor p27 [2] [4].
    • Anti-metastatic Potential: While detailed studies are more extensive for licochalcone A, research indicates that LicB inhibits the EGFR and MET signaling pathways, which are critical drivers of cancer cell proliferation, survival, and invasion [2] [4].

Experimental Data and Research Context

For practicing scientists, critical evaluation of experimental data is essential.

  • In Vitro Methodologies: The cited data primarily come from standard in vitro assays [1] [2] [4].

    • Cell Viability: Typically measured using MTT or MTS assays.
    • Apoptosis Detection: Often quantified by flow cytometry with Annexin V/PI staining.
    • Protein Expression Changes: Assessed via western blotting or immunofluorescence.
    • Cell Cycle Analysis: Performed using flow cytometry with PI staining for DNA content.
  • Comparative Compound Activity: Among the licochalcone family (A-H), licochalcone A (LA) has been the most extensively studied, with a larger body of evidence for its anti-cancer effects across a wider range of cancers [2] [4] [5]. Some derivatives of LA have shown even stronger activity than the natural compound [2] [4].

  • Research Status and Gaps: It is crucial to note that most findings on the anti-cancer effects of LicB, including the data presented here, are derived from preclinical in vitro cell culture studies [1] [2] [4]. As of late 2024 and early 2025, there is a significant lack of clinical trials to confirm these effects in humans [2] [4]. Furthermore, direct head-to-head comparative studies quantifying LicB's potency (e.g., IC50 values) against other licochalcones or standard chemotherapeutics across a broad panel of cancer types are not extensively available in the current literature.

References

Anticancer Activity of Licochalcone B Across Cell Lines

Author: Smolecule Technical Support Team. Date: February 2026

Cancer Type Cell Lines Tested Key Findings & Effects Concentrations Tested / IC₅₀ Primary Mechanisms Identified
Colorectal Cancer HCT116, HCT116-OxR (oxaliplatin-resistant) ↓ Cell viability, ↑ Apoptosis, G2/M cell cycle arrest 10 - 30 μM [1] ROS-dependent activation of JNK/p38 MAPK pathway [1]
Hepatocellular Carcinoma (HCC) HepG2, Huh7 ↓ Cell viability, ↑ Apoptosis, ↑ DNA damage, G2/M cell cycle arrest IC₅₀: ~20-30 μM [2] Inactivation of Akt/mTOR pathway; Upregulation of DR5 [2]
Bladder Cancer T24, EJ ↓ Cell proliferation, S-phase cell cycle arrest, ↑ Apoptosis 20 - 80 μM; IC₅₀: ~40-60 μM [3] ↓ Cyclin A, Cdc25A, Cdc25B; ↑ Caspase-3 [3]
Lung Cancer HCC827 ↓ Cell viability, G2/M cell cycle arrest, ↑ Apoptosis 5 - 15 μM [4] Inhibition of EGFR & MET pathways; Mitochondrial dysfunction [4]
Osteosarcoma MG-63, U2OS ↓ Cell growth, ↑ Apoptosis, ↑ Autophagy Not specified [5] Inhibition of PI3K/AKT/mTOR pathway [5]

Common Experimental Protocols

  • Cell Viability Assays: The MTT assay or CCK-8 assay is used to determine the reduction in cell viability and calculate the half-maximal inhibitory concentration (IC₅₀). Cells are seeded in plates, treated with LCB for 24-48 hours, followed by the addition of MTT or CCK-8 reagent. The resulting colorimetric change is measured with a spectrophotometer [1] [2] [3].
  • Apoptosis Analysis: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is the standard method to quantify apoptotic cells. Annexin V binds to phosphatidylserine (externalized in early apoptosis), while PI stains cells with compromised membranes (late apoptosis/necrosis) [1] [3].
  • Cell Cycle Analysis: Cells are fixed and stained with Propidium Iodide (PI), which binds to DNA. The DNA content is then analyzed by flow cytometry to distinguish the percentage of cells in different cell cycle phases (G0/G1, S, G2/M) [1] [3].
  • Reactive Oxygen Species (ROS) Measurement: The fluorescent probe DCFH-DA is used. Inside cells, it is deacetylated and then oxidized by ROS into a fluorescent compound (DCF), which can be detected by flow cytometry or fluorescence microscopy [1] [6].
  • Western Blotting: This technique detects specific proteins and their post-translational modifications (e.g., phosphorylation). It is used to analyze the expression levels of proteins involved in apoptosis (e.g., cleaved caspase-3, PARP), cell cycle (e.g., cyclins), and signaling pathways (e.g., p-JNK, p-p38) [1] [2] [5].

Signaling Pathways Modulated by Licochalcone B

Research indicates that this compound exerts its anticancer effects by modulating several critical signaling pathways. The following diagram synthesizes the primary mechanisms reported across multiple studies.

lcb_mechanisms cluster_1 Key Upstream Effect cluster_2 Pathway Activation/Inhibition cluster_3 Downstream Consequences LCB LCB ROS Reactive Oxygen Species (ROS) Generation LCB->ROS Induces MSTN Myostatin (MSTN) Inhibition LCB->MSTN PI3K PI3K/AKT/mTOR Inhibition LCB->PI3K EGFR EGFR & MET Inhibition LCB->EGFR MAPK JNK / p38 MAPK Activation ROS->MAPK Triggers Apoptosis Induction of Apoptosis MAPK->Apoptosis MAPK->Apoptosis CycleArrest Cell Cycle Arrest MSTN->CycleArrest PI3K->Apoptosis Autophagy Induction of Autophagy PI3K->Autophagy PI3K->Autophagy EGFR->Apoptosis EGFR->Apoptosis DNADamage DNA Damage Response DNADamage->Apoptosis If severe DNADamage->CycleArrest

The mechanisms can be summarized as follows:

  • ROS-Mediated Apoptosis: A prominent mechanism identified in colorectal cancer cells is the induction of reactive oxygen species (ROS), which triggers the JNK/p38 MAPK signaling pathway, leading to mitochondrial dysfunction and activation of caspases, ultimately resulting in programmed cell death [1].
  • Pathway Inhibition to Block Growth: LCB directly inhibits several pro-survival and growth pathways.
    • It inhibits the PI3K/Akt/mTOR pathway, a central regulator of cell growth, which can lead to the induction of autophagy and apoptosis [5].
    • It also acts as a dual inhibitor of the EGFR and MET signaling pathways, which are critical drivers in certain cancers like lung cancer [4].
  • Cell Cycle Arrest: LCB disrupts cell cycle progression, but the specific phase of arrest can vary by cell type, including S-phase arrest in bladder cancer and G2/M arrest in colorectal and lung cancer cells [1] [4] [3]. This is often mediated through the modulation of cyclins and cyclin-dependent kinases.
  • Other Mechanisms: In muscle cells, LCB inhibits myostatin, promoting cell proliferation and differentiation, which highlights its context-dependent activity [7] [5]. It can also induce DNA damage, triggering further cell cycle arrest or apoptosis [2].

Interpretation Notes for Researchers

  • Concentration is Critical: The effects of LCB are highly dose-dependent. The concentrations required for efficacy (often in the 10-100 μM range) should be carefully considered for therapeutic potential.
  • Cell-Type Specificity: The primary mechanism of action may vary significantly depending on the cellular context, genetic background, and lineage of the cancer cell line.
  • Current Evidence: The existing data is robust at the in vitro level, but more research, particularly in vivo studies and clinical trials, is needed to fully validate LCB as a therapeutic agent.

References

Licochalcone B mechanism confirmation studies

Author: Smolecule Technical Support Team. Date: February 2026

Key Action Mechanisms of Licochalcone B

The following table outlines the primary mechanisms through which this compound exerts its pharmacological effects.

Mechanism of Action Key Molecular Targets/Pathways Observed Biological Effect
Anti-inflammatory [1] [2] Inhibits NLRP3 inflammasome activation by binding to NEK7; inhibits NF-κB pathway [1] [3] [4]. Reduces caspase-1 activation and maturation of IL-1β and IL-18; protects against septic shock, peritonitis, and steatohepatitis in mouse models [2].
Antioxidant [1] [3] [5] Activates the Nrf2 pathway; increases HO-1 and NQO1 expression; scavenges free radicals (ABTS+, DPPH) [1] [3]. Boosts cellular GSH levels; reduces ROS and lipid peroxidation; protects against LPS-induced acute lung injury in mice [3] [5].
Anti-cancer [1] [6] Induces ROS; activates caspases; modulates Bcl-2/Bax ratio; inhibits PI3K/AKT/mTOR pathway; causes cell cycle arrest [1] [6]. Promotes apoptosis in osteosarcoma and oral squamous cell carcinoma cells; inhibits cancer cell proliferation in vitro [1] [6].
Neuroprotective [1] [4] Reduces Aβ42 aggregation; activates SIRT1/AMPK pathway and autophagy; inhibits oxidative stress and inflammation [1] [4]. Ameliorates memory impairment in a mouse stroke model; protects neuronal cells from H₂O₂-induced death [1].
Inhibition of Fibrosis [7] Inhibits ZBP1-dependent PANoptosis (pyroptosis, apoptosis, necroptosis); suppresses TGF-β1-induced epithelial-mesenchymal transition (EMT) [7]. Attenuates bleomycin-induced pulmonary fibrosis and collagen deposition in mouse models [7].
Immunomodulation [8] Inhibits the cGAS-STING signaling pathway [8]. Reduces type I interferon response and systemic inflammation in autoimmune disease mouse models (Trex1-/- mice) [8].
Radioprotection [5] Reduces DNA damage (decreases γ-H2AX foci); inhibits inflammatory cytokines; boosts antioxidant levels [5]. Increases survival time in irradiated mice; improves proliferation of irradiated human cells (HaCaT, THP-1) [5].

Experimental Data and Protocols

For researchers looking to confirm these mechanisms, the table below summarizes critical experimental details from key studies.

Disease/Model Cell Lines / In Vivo Model Treatment (LicB Concentration/Dose) Key Experimental Readouts

| NLRP3 Inflammasome Inhibition [2] | In vitro: LPS-primed mouse BMDMs In vivo: Mouse models of MSU-induced peritonitis, LPS-induced septic shock | In vitro: 10-80 µM (pre-treatment) In vivo: 50 mg/kg (i.p.) | Immunoblotting: Cleaved caspase-1 (p10), IL-1β in supernatant ELISA: Mature IL-1β Cell Viability Assay: LDH release | | Acute Lung Injury (ALI) [3] | In vitro: Human Pulmonary Microvascular Endothelial Cells (HPMECs) In vivo: LPS-challenged C57BL/6 mice | In vitro: 400 ng/mL In vivo: 10 mg/kg | Cell Viability: CCK-8 assay Apoptosis: Annexin V-FITC/PI staining + flow cytometry ROS: DCFH-DA fluorescence Lung Histology: H&E staining; ELISA for TNF-α, IL-6, IL-1β | | Anti-cancer (Oral Squamous Cell Carcinoma) [6] | In vitro: Human OSCC cells (HN22, HSC4) | In vitro: 10-30 µM | Cell Proliferation: Trypan blue exclusion assay Apoptosis: Annexin V staining, DAPI staining, DNA fragmentation Cell Cycle: Flow cytometry (propidium iodide staining) Protein Analysis: Western blot (Cyclin D1, p21, p27, Bax, Bcl-2, PARP cleavage) | | Pulmonary Fibrosis [7] | In vitro: Human bronchial epithelial cells (BEAS-2B), MRC-5 lung fibroblasts In vivo: Bleomycin-induced PF in mice | In vitro: 5-20 µM In vivo: 20 mg/kg (i.p.) | Cell Viability: CCK-8 assay Gene Expression: qRT-PCR (α-SMA, Collagen I, ZBP1) Protein Analysis: Western blot (E-cadherin, Vimentin, α-SMA) Histology: Masson's trichrome staining for collagen | | Radioprotection [5] | In vitro: HaCaT, THP-1, HAEC, RAW 264.7 cells In vivo: Total-body irradiated C57BL/6 mice | In vitro: 20-40 µM (pre-treatment) In vivo: 20 mg/kg (i.p.) | DNA Damage: γ-H2AX immunofluorescence Antioxidant Level: GSH assay kit Cell Proliferation: CCK-8 assay Survival: Mouse survival rate over 20 days |

Experimental Workflow for Key Mechanisms

The diagram below illustrates a generalized experimental workflow for investigating this compound's core mechanisms, from initial cell-based assays to in vivo validation.

Interpretation of Experimental Evidence

The provided data demonstrates that this compound's efficacy is underpinned by its interaction with multiple specific molecular targets.

  • Target Specificity in Inflammation: LicB's direct binding to NEK7 to disrupt the NLRP3-NEK7 interaction establishes it as a specific NLRP3 inflammasome inhibitor, distinguishing it from broader anti-inflammatory agents [2]. Its simultaneous inhibition of the NF-κB pathway provides a dual mechanism to curb inflammation [1] [3].
  • Antioxidant vs. Pro-oxidant Effects: LicB's role in oxidation is context-dependent. It exerts antioxidant effects in healthy cells by activating the Nrf2 pathway [3]. Conversely, in cancer cells, it can induce a pro-oxidant state, increasing ROS to trigger apoptosis, highlighting a selective mechanism that can be exploited therapeutically [6].
  • Multi-pathway Apoptosis Induction: In cancer cells, LicB induces apoptosis through both extrinsic (death receptor DR4/DR5) and intrinsic (mitochondrial Bax/Bcl-2) pathways, culminating in caspase-3 activation and PARP cleavage [6]. The additional inhibition of the PI3K/AKT/mTOR pro-survival pathway further promotes cell death [1].

References

Licochalcone B synergistic effects with other compounds

Author: Smolecule Technical Support Team. Date: February 2026

Synergistic Combinations of Licochalcone B

Synergistic Partner Biological Context Observed Effects & Mechanism Key Experimental Data & Methods
Liquiritin (from Glycyrrhiza uralensis) [1] Chronic Obstructive Pulmonary Disease (COPD) Synergistic anti-oxidative, anti-inflammatory, and anti-fibrotic effects. Mechanism: Downregulation of HCK (hematopoietic cell kinase) protein [1]. In vivo/In vitro models: Cigarette smoke and LPS-induced COPD models in mice and cells. Analysis: Inflammatory cytokines, pulmonary pathology, transcriptomics, network pharmacology, WB, IHC, RT-PCR. Dosage: LCB and LQ in a 1:1 ratio [1].
Nisin (a bacteriocin) [2] Anti-bacterial (against Enterococcus faecalis) Synergistic bactericidal effect. Combined use allows lower doses for effective biofilm killing [2]. Checkerboard method: FICI (Fractional Inhibitory Concentration Index) ≤ 0.5 indicates synergy. Biofilm assay: Crystal violet staining and viability counts after 30-min contact with combinations. Cytotoxicity: Tested on oral epithelial cells, fibroblasts [2].

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the core methodologies used in the cited studies.

1. Protocol for Evaluating this compound + Liquiritin in COPD [1]

  • In vivo Model Establishment: A mouse model of COPD is established using cigarette smoke exposure and lipopolysaccharide (LPS) instillation.
  • Treatment: The test group is administered a combination of this compound and Liquiritin (in a 1:1 ratio).
  • Efficacy Assessment:
    • Lung Function & Histopathology: Pulmonary function is measured, and lung tissues are examined for pathological changes.
    • Biomarker Analysis: Levels of inflammatory cytokines, oxidative stress markers, and fibrosis-related factors are measured in bronchoalveolar lavage fluid (BALF) or lung tissue homogenates.
  • Mechanism Investigation:
    • Transcriptomics & Network Pharmacology: Lung tissue from different groups is subjected to transcriptome sequencing. Cross-referencing with disease targets identifies key pathways and hub targets like HCK.
    • Target Validation: The role of HCK is further confirmed using an HCK inhibitor (iHCK-37) and by analyzing its expression and phosphorylation via western blot (WB) and immunohistochemistry (IHC).

2. Protocol for Evaluating this compound + Nisin Antibacterial Synergy [2]

  • Checkerboard Assay (for FICI):
    • Procedure: A two-dimensional microdilution test is performed in a 96-well plate. One agent (e.g., Nisin) is serially diluted along the ordinate, while the other (e.g., this compound) is diluted along the abscissa. Each well is inoculated with a standardized bacterial suspension.
    • Analysis: After incubation, the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination is determined. The FICI is calculated as: FICI = (MICA in combo/MICA alone) + (MICB in combo/MICB alone). An FICI of ≤ 0.5 is interpreted as synergy.
  • Biofilm Killing Assay:
    • Biofilm Formation: Bacteria are allowed to form a biofilm on a surface (e.g., a 96-well plate).
    • Treatment: Pre-formed biofilms are exposed to the synergistic combination of Nisin and Licochalcone for a set time (e.g., 30 minutes).
    • Quantification: Biofilm viability is assessed by counting colony-forming units (CFUs) after disrupting the biofilm, or by using metabolic activity assays.

Mechanism of Action: this compound and Liquiritin in COPD

The diagram below illustrates the synergistic mechanism of this compound and Liquiritin against COPD, as revealed by transcriptomics and network pharmacology [1].

G LCB This compound (LCB) HCK HCK Protein LCB->HCK Inhibits LQ Liquiritin (LQ) LQ->HCK Inhibits Processes Key Pathological Processes in COPD HCK->Processes OxStress Oxidative Stress Processes->OxStress Inflammation Inflammation Processes->Inflammation Fibrosis Fibrosis Processes->Fibrosis

Summary and Research Context

Based on the current literature, the synergistic potential of this compound is promising but not yet extensively mapped. The most robustly studied combination is with Liquiritin for managing the complex pathology of COPD through HCK inhibition [1]. Another well-documented, though pharmaceutically different, synergy is with the antimicrobial peptide Nisin for eradicating bacterial biofilms [2].

It is worth noting that this compound itself has a broad spectrum of reported pharmacological activities—including anti-inflammatory, anti-cancer, and antioxidant effects—often mediated through pathways like NF-κB, PI3K/AKT, and Nrf2 [3] [4] [5]. This diverse mechanistic foundation suggests a high potential for discovering further synergistic partnerships, which remains an open field for future research.

References

Quantitative Potency of Licochalcone B in Various Assays

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) and effective concentrations of LicB across different experimental models, providing a direct comparison with other compounds where data is available.

Pharmacological Action Cell/Assay Model LicB Potency (IC₅₀ or Effective Concentration) Reference Compound & Potency Citation
Anti-inflammatory (NLRP3 Inflammasome Inhibition) Macrophages Disrupts NEK7-NLRP3 interaction (mechanism identified) Not specified [1]
Anti-inflammatory (iNOS/NO Inhibition) LPS-induced RAW264.7 macrophages IC₅₀ = 8.78 µM - 9.94 µM Not specified [1] [2]
Anti-inflammatory (15-LOX Inhibition) In vitro enzyme assay IC₅₀ = 9.67 µM Not specified [1]
Neuroprotective (Anti-Aβ Aggregation) In vitro Aβ42 aggregation IC₅₀ = 2.16 µM Not specified [1] [2]
Anticancer (Cell Growth Inhibition) Human Osteosarcoma (MG-63, U2OS) Dose-dependent inhibition (20-40 µM) Not specified [1]
Anticancer (Cell Growth Inhibition) Human Non-Small Cell Lung Cancer (NSCLC) Dose-dependent inhibition (up to 20 µM) Not specified [2]
Anticancer (Cell Growth Inhibition) Rat Hepatocellular Carcinoma (in vivo) 25 mg/kg (in vivo) Fullerene C60 (4 mg/kg); Combination showed synergy [3]

Experimental Protocols for Key Findings

To support the experimental data, here are the methodologies for some of the key studies on LicB.

  • In Vitro Anti-inflammatory Assay (NO Production)

    • Cell Model: Mouse leukemic macrophage cell line (RAW264.7).
    • Stimulation & Treatment: Cells were stimulated with bacterial Lipopolysaccharide (LPS) to induce inflammation. LicB was tested at a range of concentrations.
    • Readout: After 18-24 hours of incubation, the accumulation of nitric oxide (NO) in the culture supernatant was measured using the Griess reagent, which forms a colored compound in the presence of nitrite.
    • Data Analysis: The IC₅₀ value was calculated from the dose-response curve of NO inhibition [1] [2].
  • In Vitro Neuroprotection Assay (Anti-Aggregation)

    • Target: Synthetic Aβ42 (Amyloid-beta 42) peptide.
    • Experiment: Aβ42 was incubated alone (for self-aggregation) or with LicB. To test disaggregation, LicB was added to pre-formed Aβ42 fibrils.
    • Readout: The extent of aggregation or disaggregation was measured using fluorescence-based methods (e.g., Thioflavin T assay) or other biochemical techniques.
    • Data Analysis: The IC₅₀ value for inhibiting self-aggregation was determined from the concentration-response data [1] [2].
  • In Vivo Hepatoprotective and Anticancer Model

    • Animal Model: Male Wistar rats.
    • Cancer Induction: Hepatocellular carcinoma was induced by oral administration of Diethylnitrosamine (DEN) for 20 weeks.
    • Treatment: LicB (25 mg/kg), either alone or in combination with fullerene C60 nanoparticles (4 mg/kg), was administered via gastric tube before and during DEN exposure.
    • Endpoint Analysis: After 140 days, liver tissues were analyzed for tumor burden, oxidative stress markers (8-OHdG), and expression of genes related to apoptosis and cell cycle control [3].

Signaling Pathways and Mechanisms of Action

LicB exerts its effects through multiple molecular pathways. The diagrams below illustrate two of its key mechanisms.

NLRP3 Inflammasome Inhibition Pathway

LicB directly binds to NEK7, disrupting its critical interaction with NLRP3. This prevents the assembly and activation of the NLRP3 inflammasome, a key driver of inflammation, thereby reducing the release of potent inflammatory cytokines IL-1β and IL-18 [1].

G LPS LPS PrimingSignal Priming Signal (e.g., LPS) NFkB NF-κB Activation PrimingSignal->NFkB NLRP3_synthesis NLRP3 & pro-IL-1β Synthesis NFkB->NLRP3_synthesis NLRP3 NLRP3 NLRP3_synthesis->NLRP3 ActivationSignal Activation Signal (e.g., ATP, crystals) NEK7 NEK7 ActivationSignal->NEK7 NEK7->NLRP3 Inflammasome Active NLRP3 Inflammasome NLRP3->Inflammasome Caspase1 Caspase-1 Activation Inflammasome->Caspase1 Pyroptosis Pyroptosis Caspase1->Pyroptosis IL1b Mature IL-1β / IL-18 Release Caspase1->IL1b LicB Licochalcone B LicB->NEK7 Binds to LicB->NLRP3 Disrupts Interaction

Neuroprotective Autophagy Induction Pathway

Under oxidative stress, LicB activates the SIRT1/AMPK signaling pathway and upregulates ATG7, a key autophagy protein. This induces protective autophagy, helping to clear damaged cellular components and reduce apoptotic cell death in neuronal models [4].

G OxidativeStress Oxidative Stress (e.g., H₂O₂) Apoptosis Reduced Apoptosis OxidativeStress->Apoptosis CellDeath Oxidative Cell Death OxidativeStress->CellDeath LicB This compound SIRT1 SIRT1 LicB->SIRT1 AMPK AMPK SIRT1->AMPK ATG7 ATG7 AMPK->ATG7 Autophagy Autophagy Induction ATG7->Autophagy Autophagy->Apoptosis Inhibits Apoptosis->CellDeath Inhibits

Key Insights for Drug Development

  • Multi-Target Profile: LicB's key strength lies in its ability to modulate multiple high-value targets simultaneously, including the NLRP3 inflammasome, NF-κB pathway, and autophagy pathways. This makes it a promising lead for complex diseases like neurodegenerative disorders and chronic inflammatory conditions [1] [4].
  • Nanoparticle Synergy: Evidence suggests that the efficacy of LicB, particularly in anticancer applications, can be enhanced when delivered with nanoparticle carriers like Fullerene C60, which may improve its pharmacokinetics and target tissue delivery [3].
  • Comparative Data Gap: A significant challenge in evaluating LicB is the general lack of head-to-head studies directly comparing its potency against standard synthetic drugs across all its activities. Its potency is consistently in the low micromolar range, which is a promising starting point for a natural product lead compound [1] [2].

References

Licochalcone B cross-species efficacy validation

Author: Smolecule Technical Support Team. Date: February 2026

Cross-Species Efficacy of Licochalcone B

The following table summarizes the key therapeutic effects of this compound observed in different species and experimental models.

Therapeutic Area Key Findings / Mechanism of Action Experimental Models (Species/Cell Lines) Citations
Acute Lung Injury Activates Keap1/Nrf2 pathway; reduces oxidative stress & inflammation Mice, Human Pulmonary Microvascular Endothelial Cells (HPMECs) [1]
Neuroprotection Induces ATG7-dependent autophagy & SIRT1/AMPK pathway; reduces apoptosis Rat PC-12 cells, Caenorhabditis elegans [2] [3]
Anti-Cancer Effects Induces apoptosis & autophagy; inhibits PI3K/AKT/mTOR pathway Human osteosarcoma cells (MG-63, U2OS) [2]
Broad-Spectrum Antiviral Targets host protein AP1G1 (Cys128), inhibiting clathrin-mediated viral endocytosis Human BEAS-2B cells, Mouse model [4]
Radioprotection Reduces DNA damage, inhibits inflammation, and boosts antioxidant (GSH) levels Human HaCaT cells, THP-1 cells, HAEC cells; RAW 264.7 (mouse); C57BL/6 mice [5]
Liver Cancer (Network Pharmacology) Interferes with NF-κB signaling, PD-L1/PD-1 checkpoint pathway In silico prediction using machine learning on databases [6]

Comparison with Other Licochalcones

Licorice contains several structurally similar chalcones. The table below compares LCB with other major licochalcones based on reported biological activities.

Licochalcone Reported Pharmacological Activities
Licochalcone A (LCA) Anti-inflammatory, antibacterial, antioxidant, antitumor; studied for dermatological diseases (acne, atopic dermatitis) [7].
This compound (LCB) Anti-inflammatory, anticancer, neuroprotective, antiviral, radioprotective (as detailed in Table 1).
Licochalcone C (LCC) Similar to LCA and LCB, predicted to modulate NF-κB signaling and PD-1/PD-L1 pathway in cancer [6].
Licochalcone D (LCD) Activates autophagy; protects mouse heart from oxidative damage [3].
Licochalcone E (LCE) Activates antioxidant gene-dependent pathways [3].

Detailed Experimental Protocols

For your experimental design, here are the methodologies from key studies:

  • Anti-Acute Lung Injury (in vivo): C57BL/6 male mice (6-8 weeks old) were used. Lung injury was induced by lipopolysaccharide (LPS). LCB was administered, and its effects were evaluated by assessing lung tissue weight, oxidative stress markers (SOD, MDA, GSH-Px, CAT), and inflammation markers (TNF-α, IL-6, IL-1β) [1].
  • Neuroprotection (in vitro): The protective effects of LCB were investigated in PC-12 cells (rat neuronal-like cells). Oxidative stress was induced with H₂O₂. Cells were pre-treated with LCB (10-40 μM) for 1 hour before H₂O₂ induction. Cell viability was assessed using CCK-8 and LDH assays; apoptosis was measured with Annexin V/PI staining and flow cytometry; oxidative stress markers (ROS, MDA, SOD) and autophagy-related proteins (LC3-II, p62) were analyzed [3].
  • Antiviral (in vitro & in vivo): In BEAS-2B (human bronchial epithelium) cells and mouse infection models, LCB's effect was tested against influenza A virus (H1N1), respiratory syncytial virus (RSV), and human coronavirus 229E (HCoV-229E). Viral entry was tracked with GFP-labeled viruses, and pulmonary viral loads were measured. The mechanism was identified using thermal proteome profiling (TPP) and limited proteolysis-mass spectrometry (LiP-MS) to confirm binding to the AP1G1 protein at Cys128 [4].
  • Anti-Cancer (in vitro): Human osteosarcoma cells (MG-63 and U2OS) were treated with LCB. Anti-cancer effects were evaluated by measuring cell growth inhibition, apoptosis (via markers like cleaved caspase-3, Bax, Bcl-2), and autophagy (via markers like LC3B, Beclin1, p62). The involvement of the PI3K/AKT/mTOR pathway was analyzed by measuring protein expression levels [2].

Molecular Mechanism Pathways

The broad therapeutic potential of LCB is attributed to its ability to modulate multiple key cellular signaling pathways, as illustrated below.

lcb_mechanisms cluster_1 Anti-Inflammatory & Antioxidant cluster_2 Antiviral cluster_3 Autophagy & Apoptosis (e.g., Neuro/Cancer) LCB LCB Keap1 Keap1 Inhibition LCB->Keap1  Reduces NFkB NF-κB Pathway Inhibition LCB->NFkB  Inhibits NLRP3 NLRP3 Inflammasome Inhibition LCB->NLRP3  Inhibits AP1G1 Binds AP1G1 (Cys128) LCB->AP1G1 SIRT1_AMPK SIRT1/AMPK Pathway LCB->SIRT1_AMPK  Activates PI3K_Akt PI3K/AKT/mTOR Pathway Inhibition LCB->PI3K_Akt  Inhibits Nrf2 Nrf2 Activation HO1_NQO1 HO-1, NQO1 (Antioxidant Enzymes) Nrf2->HO1_NQO1 Keap1->Nrf2  Releases & Activates Clathrin Clathrin Interaction Impaired AP1G1->Clathrin  Disrupts Endocytosis Viral Endocytosis Inhibited Clathrin->Endocytosis Autophagy Autophagy Induction (ATG7, LC3-II) SIRT1_AMPK->Autophagy Apoptosis Apoptosis Regulation (Caspase-3, Bax/Bcl-2) Autophagy->Apoptosis Modulates PI3K_Akt->Autophagy  Promotes PI3K_Akt->Apoptosis  Promotes

Conclusion for Researchers

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

2.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

286.08412354 Da

Monoisotopic Mass

286.08412354 Da

Heavy Atom Count

21

Appearance

Solid powder

Melting Point

195 - 197 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

G7383L14F6

Other CAS

58749-23-8

Wikipedia

Licochalcone b

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Chalcones and dihydrochalcones [PK1212]

Dates

Last modified: 08-15-2023
1: Kang TH, Yoon G, Kang IA, Oh HN, Chae JI, Shim JH. Natural Compound Licochalcone B Induced Extrinsic and Intrinsic Apoptosis in Human Skin Melanoma (A375) and Squamous Cell Carcinoma (A431) Cells. Phytother Res. 2017 Dec;31(12):1858-1867. doi: 10.1002/ptr.5928. Epub 2017 Oct 13. PubMed PMID: 29027311.
2: Wang XX, Liu GY, Yang YF, Wu XW, Xu W, Yang XW. Intestinal Absorption of Triterpenoids and Flavonoids from Glycyrrhizae radix et rhizoma in the Human Caco-2 Monolayer Cell Model. Molecules. 2017 Sep 29;22(10). pii: E1627. doi: 10.3390/molecules22101627. PubMed PMID: 28961192.
3: Kuang Y, Lin Y, Li K, Song W, Ji S, Qiao X, Zhang Q, Ye M. Screening of hepatoprotective compounds from licorice against carbon tetrachloride and acetaminophen induced HepG2 cells injury. Phytomedicine. 2017 Oct 15;34:59-66. doi: 10.1016/j.phymed.2017.08.005. Epub 2017 Aug 7. PubMed PMID: 28899510.
4: Lin Y, Kuang Y, Li K, Wang S, Ji S, Chen K, Song W, Qiao X, Ye M. Nrf2 activators from Glycyrrhiza inflata and their hepatoprotective activities against CCl(4)-induced liver injury in mice. Bioorg Med Chem. 2017 Oct 15;25(20):5522-5530. doi: 10.1016/j.bmc.2017.08.018. Epub 2017 Aug 15. Erratum in: Bioorg Med Chem. 2018 Jun 11;:. PubMed PMID: 28835349.
5: Lin Y, Kuang Y, Li K, Wang S, Song W, Qiao X, Sabir G, Ye M. Screening for bioactive natural products from a 67-compound library of Glycyrrhiza inflata. Bioorg Med Chem. 2017 Jul 15;25(14):3706-3713. doi: 10.1016/j.bmc.2017.05.009. Epub 2017 May 6. PubMed PMID: 28522265.
6: Gao XP, Qian DW, Xie Z, Hui H. Protective role of licochalcone B against ethanol-induced hepatotoxicity through regulation of Erk signaling. Iran J Basic Med Sci. 2017 Feb;20(2):131-137. doi: 10.22038/ijbms.2017.8235. PubMed PMID: 28293388; PubMed Central PMCID: PMC5339652.
7: Teng H, Chen M, Zou A, Jiang H, Han J, Sun L, Feng C, Liu J. Hepatoprotective effects of licochalcone B on carbon tetrachloride-induced liver toxicity in mice. Iran J Basic Med Sci. 2016 Aug;19(8):910-915. PubMed PMID: 27746874; PubMed Central PMCID: PMC5048128.
8: Yu L, Ma J, Han J, Wang B, Chen X, Gao C, Li D, Zheng Q. Licochalcone B Arrests Cell Cycle Progression and Induces Apoptosis in Human Breast Cancer MCF-7 Cells. Recent Pat Anticancer Drug Discov. 2016;11(4):444-452. PubMed PMID: 27719653.
9: Oh H, Yoon G, Shin JC, Park SM, Cho SS, Cho JH, Lee MH, Liu K, Cho YS, Chae JI, Shim JH. Licochalcone B induces apoptosis of human oral squamous cell carcinoma through the extrinsic- and intrinsic-signaling pathways. Int J Oncol. 2016 Apr;48(4):1749-57. doi: 10.3892/ijo.2016.3365. Epub 2016 Feb 1. PubMed PMID: 26847145.
10: Park JH, Jun JG, Kim JK. (E)-3-(3,4-dihydroxy-2-methoxyphenyl)-1-(2,4-dihydroxyphenyl)prop-2-en-1-one, a novel licochalcone B derivative compound, suppresses lipopolysaccharide-stimulated inflammatory reactions in RAW264.7 cells and endotoxin shock in mice. Chem Biol Interact. 2014 Dec 5;224:142-8. doi: 10.1016/j.cbi.2014.10.024. Epub 2014 Oct 29. PubMed PMID: 25451593.
11: Han J, Wang D, Yu B, Wang Y, Ren H, Zhang B, Wang Y, Zheng Q. Cardioprotection against ischemia/reperfusion by licochalcone B in isolated rat hearts. Oxid Med Cell Longev. 2014;2014:134862. doi: 10.1155/2014/134862. Epub 2014 Aug 21. PubMed PMID: 25215172; PubMed Central PMCID: PMC4158311.
12: Zhao H, Yuan X, Jiang J, Wang P, Sun X, Wang D, Zheng Q. Antimetastatic effects of licochalcone B on human bladder carcinoma T24 by inhibition of matrix metalloproteinases-9 and NF-кB activity. Basic Clin Pharmacol Toxicol. 2014 Dec;115(6):527-33. doi: 10.1111/bcpt.12273. Epub 2014 Jul 1. PubMed PMID: 25099010.
13: Yuan X, Li T, Xiao E, Zhao H, Li Y, Fu S, Gan L, Wang Z, Zheng Q, Wang Z. Licochalcone B inhibits growth of bladder cancer cells by arresting cell cycle progression and inducing apoptosis. Food Chem Toxicol. 2014 Mar;65:242-51. doi: 10.1016/j.fct.2013.12.030. Epub 2013 Dec 31. PubMed PMID: 24384411.
14: Kim SJ, Kim CG, Yun SR, Kim JK, Jun JG. Synthesis of licochalcone analogues with increased anti-inflammatory activity. Bioorg Med Chem Lett. 2014 Jan 1;24(1):181-5. doi: 10.1016/j.bmcl.2013.11.044. Epub 2013 Nov 26. PubMed PMID: 24316124.
15: Fu Y, Chen J, Li YJ, Zheng YF, Li P. Antioxidant and anti-inflammatory activities of six flavonoids separated from licorice. Food Chem. 2013 Nov 15;141(2):1063-71. doi: 10.1016/j.foodchem.2013.03.089. Epub 2013 Apr 13. PubMed PMID: 23790887.
16: Zeng P, Zhang Y, Pan C, Jia Q, Guo FJ, Zhu WL, Li YM, Chen KX. [Phenolic constituents from Lysimachia patungensis]. Yao Xue Xue Bao. 2013 Mar;48(3):377-82. Chinese. PubMed PMID: 23724651.
17: Furusawa J, Funakoshi-Tago M, Mashino T, Tago K, Inoue H, Sonoda Y, Kasahara T. Glycyrrhiza inflata-derived chalcones, Licochalcone A, Licochalcone B and Licochalcone D, inhibit phosphorylation of NF-kappaB p65 in LPS signaling pathway. Int Immunopharmacol. 2009 Apr;9(4):499-507. PubMed PMID: 19291859.
18: Nakagawa T, Yokozawa T, Kim YA, Kang KS, Tanaka T. Activity of wen-pi-tang, and purified constituents of rhei rhizoma and glycyrrhizae radix against glucose-mediated protein damage. Am J Chin Med. 2005;33(5):817-29. PubMed PMID: 16265994.
19: Hatano T, Yasuhara T, Fukuda T, Noro T, Okuda T. Phenolic constituents of licorice. II. Structures of licopyranocoumarin, licoarylcoumarin and glisoflavone, and inhibitory effects of licorice phenolics on xanthine oxidase. Chem Pharm Bull (Tokyo). 1989 Nov;37(11):3005-9. PubMed PMID: 2632045.

Explore Compound Types